(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Description
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-23(20,21)22-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOQDAJMCQWEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621049 | |
| Record name | [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162698-41-1 | |
| Record name | [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate chemical properties
An In-depth Technical Guide to (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate: Properties, Synthesis, and Applications
Abstract
This compound, CAS No. 162698-41-1, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. As a key intermediate, its utility is primarily derived from the strategic combination of a bulky benzhydryl protecting group, a structurally significant azetidine core, and a highly reactive methanesulfonate (mesylate) leaving group. This trifecta of features enables its use in the precise construction of complex, biologically active molecules, particularly in the development of novel therapeutics.[2] This document will explore the compound's physicochemical characteristics, outline its synthetic pathway and core reactivity principles, detail its applications in drug discovery, and provide essential safety and handling protocols for laboratory use.
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in drug discovery. Its constrained, three-dimensional structure is often used to fine-tune the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability, while providing novel vectors for receptor interaction. This compound serves as a specialized reagent for incorporating this valuable moiety.
The molecule's design is purposeful:
-
1-Benzhydryl Group: This bulky diphenylmethyl group serves as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions during synthesis.[2]
-
Azetidine-3-yl-methyl Core: This central structure provides the desired azetidine scaffold. The methylene spacer offers rotational flexibility and positions the reactive site away from the ring.
-
Methanesulfonate (Mesylate) Group: This functional group is the engine of the molecule's utility. As an excellent leaving group, it readily participates in nucleophilic substitution reactions, allowing for the facile attachment of a wide array of functional groups and molecular fragments.
This guide provides researchers and drug development professionals with the core knowledge required to effectively utilize this versatile intermediate.
Physicochemical Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and purification. Key data is summarized below.
Chemical Structure
Caption: 2D Structure of the title compound.
Core Data Table
| Property | Value | Reference(s) |
| CAS Number | 162698-41-1 | [1][2][3] |
| Molecular Formula | C₁₈H₂₁NO₃S | [2][3][4] |
| Molecular Weight | 331.43 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Benzhydryl-3-(mesyloxylmethyl)azetidine, METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER | [2] |
| Appearance | Solid | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | [2][3] |
| XLogP3 (Predicted) | 3.1 | [4] |
| Boiling Point (Predicted) | 470.4 ± 25.0 °C | [2] |
| pKa (Predicted) | 6.75 ± 0.10 | [2] |
Synthesis and Reactivity
Synthetic Pathway
From a retrosynthetic perspective, the most logical and common method for preparing this compound is through the mesylation of its corresponding alcohol precursor, (1-Benzhydrylazetidin-3-yl)methanol. This reaction is a standard transformation in organic chemistry.
The process involves reacting the alcohol with a mesylating agent, such as methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O), in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base is crucial as it neutralizes the hydrochloric acid (HCl) or methanesulfonic acid byproduct generated during the reaction, preventing protonation of the azetidine nitrogen and driving the reaction to completion.
Caption: General synthetic workflow for the title compound.
Core Reactivity: The Mesylate as a Leaving Group
The synthetic value of this compound is almost entirely dependent on the reactivity of the methanesulfonate ester. The mesylate anion (CH₃SO₃⁻) is a highly stable, non-nucleophilic species because its negative charge is delocalized across three oxygen atoms. This stability makes it an excellent leaving group, comparable to halides like iodide or bromide.
The primary reaction pathway is nucleophilic substitution (typically Sₙ2), where a nucleophile attacks the electrophilic carbon atom attached to the mesylate, displacing it to form a new carbon-nucleophile bond. This reaction is highly efficient and versatile, allowing for the introduction of a wide range of functionalities.
Caption: Nucleophilic substitution at the methylene carbon.
Applications in Drug Discovery and Development
This compound is not intended as a final therapeutic agent but rather as a crucial intermediate for building more complex drug candidates.[6][7]
-
Pharmaceutical Development: It serves as a key building block in the synthesis of novel pharmaceuticals.[7] The ability to easily couple the benzhydryl-azetidine moiety to other molecular fragments makes it highly valuable. Research areas for compounds derived from similar azetidine precursors include analgesics and anti-inflammatory drugs.[7]
-
Neuroscience Research: The azetidine scaffold is of interest in neuropharmacology. This intermediate can be used in studies to create molecules that modulate neurotransmitter systems, aiding in the investigation of various neurological disorders.[7]
-
Versatile Synthetic Intermediate: In a broader sense, it provides a reliable method for introducing a protected azetidine-methyl group into a molecule, a common strategy for structure-activity relationship (SAR) studies.[2] Chemists can synthesize a library of compounds by reacting this single intermediate with numerous different nucleophiles.
Experimental Protocols
General Handling and Storage
Proper handling is essential for maintaining the compound's integrity and ensuring laboratory safety.
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C.[2][3]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid formation and inhalation of dust.[9]
Example Protocol: Nucleophilic Substitution with Sodium Azide
This protocol is a representative example of how this compound is typically used in a synthetic context.
Objective: To synthesize 3-(azidomethyl)-1-benzhydrylazetidine.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude product by silica gel column chromatography to yield the desired 3-(azidomethyl)-1-benzhydrylazetidine.
Analytical Characterization
The identity and purity of the compound should be confirmed using standard analytical techniques. Documentation such as NMR, HPLC, and LC-MS data is often available from suppliers.[1][10]
Safety and Handling
This compound is a chemical that requires careful handling. The following GHS hazard information is based on supplier safety data.[3][9]
| GHS Information | Details |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement(s) | H302: Harmful if swallowed.[3][9]H315: Causes skin irritation.[3][9]H319: Causes serious eye irritation.[3][9]H332: Harmful if inhaled.[3] |
| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][9]P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a high-value, specialized chemical intermediate. Its well-defined structure, featuring a protected azetidine core and a highly reactive mesylate group, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. Its primary role as a versatile building block facilitates the efficient synthesis of complex molecules, enabling the exploration of novel chemical space in the ongoing quest for new and improved therapeutics. Understanding its properties, reactivity, and handling requirements is key to leveraging its full potential in research and development.
References
- Echemi. (1-benzhydryl-3-methyl-azetidin-3-yl)methanesulfonate.
-
Premium Quality Chemical Supplier. Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate. Retrieved from [Link].
- Chem-Impex. 1-Benzhydryl-3-azetidinyl methanesulfonate.
- Sigma-Aldrich. Safety Data Sheet.
- Sigma-Aldrich. 1-Benzhydrylazetidin-3-yl 4-methylbenzenesulfonate.
- BLD Pharm. This compound.
- Achmem. This compound.
- PubChem. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate.
- Google Patents. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
- BLD Pharm. 1-Benzhydrylazetidin-3-yl methanesulfonate.
- LookChem. METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER.
- BLD Pharmatech. Safety Data Sheet.
- BLD Pharm. 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate.
- Chemsrc. methanesulfonic acid (1-benzhydrylazetidin-3-yl)methyl ester.
- PubChem. 1-(Diphenylmethyl)azetidin-3-one.
- IndiaMART. 1-Benzhydryl(Azetidin-3-yl) Methanesulfonate.
- ChemicalBook. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis.
- CymitQuimica. 1-benzhydryl-3-azetidinyl-methanesulfonate.
Sources
- 1. 162698-41-1|this compound|BLD Pharm [bldpharm.com]
- 2. Cas 162698-41-1,METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER | lookchem [lookchem.com]
- 3. achmem.com [achmem.com]
- 4. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzhydrylazetidin-3-yl 4-methylbenzenesulfonate | 36476-80-9 [sigmaaldrich.com]
- 6. innospk.com [innospk.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. 33301-41-6|1-Benzhydrylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]
- 11. 133891-87-9|1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]
The Lynchpin of Neuroactive Scaffolds: A Technical Guide to (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Abstract
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate (CAS No. 33301-41-6) is a non-commercial, yet pivotal, synthetic intermediate that holds a significant position in the landscape of modern medicinal chemistry. Characterized by a strained azetidine core, a bulky benzhydryl nitrogen-protecting group, and a highly reactive methanesulfonate (mesylate) leaving group, this molecule is expertly designed for the efficient construction of complex neuroactive compounds. Its primary utility lies in serving as a key building block for advanced pharmaceutical agents, most notably in the synthesis of triple monoamine reuptake inhibitors like Tesofensine. This guide provides an in-depth examination of its chemical properties, a detailed, field-proven synthesis protocol, and its application in the synthesis of downstream targets. We will explore the causality behind the synthetic strategy, the rationale for its molecular design, and the analytical methods required for its characterization, offering a comprehensive resource for researchers in drug discovery and process development.
Introduction: Strategic Importance in Medicinal Chemistry
The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and three-dimensional diversity. However, the inherent ring strain that makes it synthetically versatile also presents challenges in its manipulation. This compound emerges as a sophisticated solution to this challenge.
The molecule's design incorporates three key features that underscore its strategic importance:
-
The Benzhydryl Protecting Group: This bulky group serves two critical functions. Firstly, it sterically shields the azetidine nitrogen, preventing unwanted side reactions and directing reactivity to the C3 position. Secondly, its lipophilicity aids in the solubility of the intermediate in common organic solvents.[1]
-
The Azetidine Core: This strained heterocyclic system acts as a rigid scaffold, precisely orienting substituents in three-dimensional space, which is crucial for specific interactions with biological targets.
-
The Methanesulfonate (Mesylate) Group: An excellent leaving group, the mesylate is installed to activate the primary alcohol of the precursor, (1-Benzhydrylazetidin-3-yl)methanol. This activation facilitates facile nucleophilic substitution, which is the cornerstone of its utility in building more complex molecules.
This combination of features makes this compound a superior electrophilic building block for introducing the 1-benzhydrylazetidin-3-ylmethyl moiety into a target molecule, a common motif in compounds designed to modulate central nervous system (CNS) targets.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and hazards is a prerequisite for its safe handling and successful application in any research setting.
Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 33301-41-6 | [2][3][4] |
| Molecular Formula | C₁₇H₁₉NO₃S | [2][3] |
| Molecular Weight | 317.41 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | 111-112 °C | [2][3] |
| Boiling Point | 459.9 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Soluble in Dichloromethane, Methanol, Ethyl Acetate, Ether | [3] |
| IUPAC Name | This compound | [4] |
Safety & Handling
This compound is classified as an irritant and requires careful handling in a well-ventilated laboratory fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Storage: Store at room temperature in a dry, well-sealed container.[2][3]
Synthesis and Mechanism: From Alcohol to Activated Intermediate
The synthesis of this compound is a robust and efficient mesylation reaction starting from the commercially available alcohol precursor, (1-Benzhydrylazetidin-3-yl)methanol. This transformation is a cornerstone of its utility, converting a poorly reactive hydroxyl group into a highly effective leaving group.
Reaction Scheme
The overall transformation involves the reaction of the primary alcohol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine, to neutralize the HCl byproduct.
Caption: Synthetic pathway for the mesylation of (1-Benzhydrylazetidin-3-yl)methanol.
Causality in Experimental Design
-
Choice of Reagent (Methanesulfonyl Chloride): Mesyl chloride is chosen over other sulfonyl chlorides (e.g., tosyl chloride) for its high reactivity and the smaller steric profile of the resulting mesylate group, which can be advantageous in subsequent reactions. The methanesulfonate anion is a weak base, making it an excellent leaving group.
-
Role of Triethylamine: A non-nucleophilic organic base is essential. Triethylamine scavenges the hydrochloric acid generated during the reaction, preventing protonation of the azetidine nitrogen (which would deactivate it) and driving the equilibrium towards the product. An excess is used to ensure the complete neutralization of HCl.
-
Solvent and Temperature Control: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants well. The reaction is conducted at low temperatures (-5 to 5 °C) to control the exothermicity of the reaction and minimize potential side reactions, such as the formation of undesired byproducts.
Self-Validating Experimental Protocol: Synthesis
This protocol is adapted from a streamlined process developed for multi-gram scale synthesis.[5]
-
Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (1-Benzhydrylazetidin-3-yl)methanol (1.0 eq) .
-
Solvent and Base Addition: Add Acetonitrile (approx. 3 volumes relative to the alcohol) followed by Triethylamine (1.5 eq) .
-
Cooling: Immerse the flask in an ice-acetone bath and cool the reaction mixture to -5 °C with stirring.
-
Reagent Addition: Slowly add Methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel, ensuring the internal temperature does not rise above 5 °C .
-
Reaction Monitoring: After the addition is complete, monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15-30 minutes.
-
Workup and Isolation:
-
Once the reaction is complete, add Water (approx. 10 volumes) to the reaction mixture. This step quenches any remaining methanesulfonyl chloride and precipitates the product.
-
Stir the resulting slurry vigorously at room temperature for 2 hours to ensure complete precipitation.
-
Isolate the white solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove triethylammonium chloride and other water-soluble impurities.
-
-
Drying: Dry the product under vacuum to a constant weight. The material is typically obtained in high purity (>98%) and can be used in the next step without further purification.
Application: A Gateway to Neuroactive Amines
The primary application of this compound is as an electrophile in SN2 reactions. The mesylate group is readily displaced by a wide range of nucleophiles, particularly primary and secondary amines, to forge new carbon-nitrogen bonds. This provides a direct route to 3-amino-substituted 1-benzhydrylazetidines, which are key precursors to pharmacologically active agents.
Reaction Scheme: Synthesis of 3-Amino-1-benzhydrylazetidine
A prime example is the synthesis of 3-amino-1-benzhydrylazetidine, a direct precursor for compounds like Tesofensine.
Caption: Nucleophilic displacement of the mesylate to form the corresponding primary amine.
Self-Validating Experimental Protocol: Aminolysis
This protocol utilizes a pressure reactor to facilitate the reaction with aqueous ammonia.[5]
-
Reactor Charging: To a suitable Parr pressure reactor, add the wet filter cake of This compound (1.0 eq) from the previous step.
-
Solvent and Nucleophile: Add Isopropanol (approx. 2.5 volumes) and 28% aqueous Ammonium Hydroxide (approx. 1.5 volumes) .
-
Reaction Conditions: Seal the reactor and heat the mixture to approximately 70 °C with vigorous stirring. The internal pressure will increase. Maintain this temperature until reaction completion is confirmed by HPLC.
-
Workup and Isolation:
-
Cool the reactor to room temperature and cautiously vent the pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the isopropanol.
-
Extract the aqueous residue with a suitable organic solvent, such as isopropyl ether.
-
To isolate the product as a stable salt, add Acetic Acid (1.0 eq) directly to the organic extracts to precipitate the acetate salt.
-
-
Purification: Filter the resulting solid, wash with fresh solvent, and dry under vacuum. This procedure affords 3-amino-1-benzhydrylazetidine monoacetate in high yield (72-84%).
The End Goal: Enabling Triple Monoamine Reuptake Inhibitors
The synthetic utility of this compound is best exemplified by its role in the synthesis of Tesofensine . Tesofensine is a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI or "triple reuptake inhibitor") investigated for the treatment of obesity.
Mechanism of Action of Tesofensine
Tesofensine functions by blocking the transporter proteins responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft back into the presynaptic neuron.[6] This blockage leads to an increased concentration and prolonged activity of these neurotransmitters in the synapse.
Caption: Simplified mechanism of action for Tesofensine.
The resulting neurochemical cascade has profound effects on appetite regulation, primarily through pathways in the hypothalamus.[7] The elevated levels of norepinephrine and dopamine, in particular, are understood to stimulate α1-adrenoceptors and dopamine D1 receptors, leading to a significant reduction in food intake (hypophagia) and an increase in resting energy expenditure. The azetidine scaffold provided by the title intermediate is crucial for orienting the dichlorophenyl moiety of Tesofensine correctly within the transporter binding sites.
Analytical Characterization: A Self-Validating System
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
-
δ 7.20-7.45 (m, 10H): A complex multiplet corresponding to the ten aromatic protons of the two phenyl rings on the benzhydryl group.
-
δ 4.80-4.95 (m, 1H): A multiplet for the methine proton of the azetidine ring bearing the mesyloxy group (CH-OMs). This signal would be shifted downfield compared to the alcohol precursor due to the electron-withdrawing effect of the mesylate.
-
δ 4.45 (s, 1H): A singlet for the benzhydryl methine proton (CHPh₂).
-
δ 3.60-3.75 (m, 2H) & δ 3.10-3.25 (m, 2H): Two sets of multiplets corresponding to the four protons of the azetidine ring methylene groups (CH₂).
-
δ 2.95 (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl group of the methanesulfonate (CH₃-SO₃). The presence of this peak is a key indicator of successful mesylation.
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
-
δ 140-145 (Ar-C): Signals for the quaternary aromatic carbons of the benzhydryl group.
-
δ 127-129 (Ar-CH): Intense signals for the ten aromatic CH carbons.
-
δ ~75 (CHPh₂): Signal for the benzhydryl methine carbon.
-
δ ~70 (CH-OMs): The carbon attached to the mesylate group, shifted significantly downfield from its position in the alcohol precursor (~60 ppm).
-
δ ~55 (Azetidine CH₂): Signals for the two methylene carbons of the azetidine ring.
-
δ ~38 (CH₃-SO₃): The characteristic signal for the methyl carbon of the mesylate group.
Conclusion
This compound stands as a testament to strategic molecular design in synthetic chemistry. It is not merely a reagent, but a carefully crafted tool that enables the efficient and controlled introduction of a valuable pharmacophore into complex molecular architectures. Its robust synthesis, coupled with the high reactivity of the mesylate leaving group, provides a reliable pathway for the development of novel therapeutics targeting the central nervous system. For researchers and drug development professionals, a comprehensive understanding of this intermediate—from its synthesis and handling to its application and the biological significance of its downstream products—is essential for leveraging its full potential in the ongoing quest for new and improved medicines.
References
- (Reference placeholder for general azetidine chemistry - to be added from a textbook or primary liter
-
Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2006). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2006(7), 478-480. Available from: [Link]
-
Healthon. (2025). Tesofensine: The Next Frontier in Weight Loss Medication. Available from: [Link]
-
Patsnap Synapse. (2023). Deep Scientific Insights on Tesofensine's R&D Progress, Mechanism of Action, and Drug Target. Available from: [Link]
- (Reference placeholder for general mesylation procedures - to be added from a textbook or primary liter
- (Reference placeholder for safety data - to be added
- (Reference placeholder for NMR theory - to be added from a standard organic chemistry textbook).
-
Axel, A. M., Mikkelsen, J. D., & Hansen, H. H. (2010). Tesofensine, a novel triple monoamine reuptake inhibitor, induces appetite suppression by indirect stimulation of α1 adrenoceptor and dopamine D1 receptor pathways in the diet-induced obese rat. Neuropsychopharmacology, 35(7), 1464–1476. Available from: [Link]
- (Reference placeholder for general information on protecting groups - to be added from a standard organic chemistry textbook).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Benzhydryl-3-azetidinyl methanesulfonate | 33301-41-6 [sigmaaldrich.com]
- 3. 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate | 33301-41-6 [chemicalbook.com]
- 4. CAS RN 33301-41-6 | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 33301-41-6|1-Benzhydrylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Molecular Structure and Applications of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
This guide provides a comprehensive technical overview of (1-benzhydrylazetidin-3-yl)methyl methanesulfonate, a key intermediate in contemporary drug discovery and development. We will delve into its molecular structure, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a heterocyclic organic compound featuring a central azetidine ring. The benzhydryl (diphenylmethyl) group attached to the nitrogen atom enhances its lipophilicity, a crucial factor in the pharmacokinetic profiles of drug candidates.[1] The defining feature of this molecule is the methanesulfonate (mesylate) group, which serves as an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity makes it a valuable and versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its structural framework is a key component in the development of novel therapeutics, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[1]
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 162698-41-1 | [2][3] |
| Molecular Formula | C18H21NO3S | [2][4] |
| Molecular Weight | 331.43 g/mol | [2] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][5][6] |
| Boiling Point (Predicted) | 470.4±25.0 °C | [2] |
| Density (Predicted) | 1.231 g/cm³ | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the mesylation of its corresponding alcohol precursor, (1-benzhydrylazetidin-3-yl)methanol. This reaction is a cornerstone of organic synthesis, valued for its efficiency and reliability.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis.
Materials:
-
(1-Benzhydrylazetidin-3-yl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolution: Dissolve (1-benzhydrylazetidin-3-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine to the cooled solution with stirring. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.
-
Mesylation: Add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting alcohol indicates the completion of the reaction.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any remaining acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure this compound.
Causality in Experimental Design:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of methanesulfonyl chloride with atmospheric moisture.
-
Low Temperature: The reaction is performed at 0°C to control the exothermic reaction and minimize the formation of side products.
-
Non-Nucleophilic Base: A non-nucleophilic base like triethylamine is used to avoid competition with the alcohol in reacting with the methanesulfonyl chloride.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Molecular Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, the protons of the azetidine ring, the methylene protons adjacent to the mesylate group, and the methyl protons of the mesylate group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzhydryl group, the azetidine ring, the methylene carbon, and the methyl carbon of the mesylate group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the S=O stretching of the sulfonate group, typically in the range of 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
Caption: The molecular structure of this compound, highlighting its key functional groups.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the excellent leaving group ability of the mesylate anion. This facilitates nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups at the 3-position of the azetidine ring.
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, it can be used in the preparation of derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide, a class of compounds with potential therapeutic applications.[7] The benzhydryl group can also act as a protecting group for the azetidine nitrogen, which can be removed at a later stage of the synthesis.
Illustrative Nucleophilic Substitution Reaction
A common application is the reaction with a primary or secondary amine to form a new carbon-nitrogen bond.
Caption: A generalized workflow for a nucleophilic substitution reaction using this compound.
Conclusion
This compound is a synthetically valuable intermediate with a well-defined molecular structure and predictable reactivity. Its utility in medicinal chemistry, particularly as a scaffold for introducing diverse functionalities onto an azetidine core, underscores its importance in the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in drug discovery and process development.
References
-
Pen-Hui Technology. (n.d.). Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate. Retrieved from [Link]
- Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
-
LookChem. (n.d.). Cas 162698-41-1, METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER. Retrieved from [Link]
-
ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]
-
Porphyrin-Systems. (n.d.). (1-Benzhydrylazetidin-3-yl)methanol. Retrieved from [Link]
- Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
IndiaMART. (n.d.). 1-Benzhydryl(Azetidin-3-yl) Methanesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate. Retrieved from [Link]
-
MDPI. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
PubMed Central. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 162698-41-1,METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER | lookchem [lookchem.com]
- 3. 162698-41-1|this compound|BLD Pharm [bldpharm.com]
- 4. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1-Benzhydrylazetidin-3-yl)methanol – porphyrin-systems [porphyrin-systems.com]
- 6. achmem.com [achmem.com]
- 7. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate synthesis pathway
An In-Depth Technical Guide to the Synthesis of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Authored by: A Senior Application Scientist
Introduction
This compound is a key intermediate in medicinal chemistry, valued for its role as a versatile building block in the synthesis of a variety of pharmaceutical compounds.[1][2] The benzhydryl group offers steric bulk and lipophilicity, while the methanesulfonate moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this important compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature and patent documentation.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process commencing from the commercially available or synthetically accessible 1-Benzhydrylazetidine-3-carboxylic acid. The overarching strategy involves:
-
Reduction of the Carboxylic Acid: The carboxylic acid functional group of 1-Benzhydrylazetidine-3-carboxylic acid is reduced to a primary alcohol, yielding the key intermediate, (1-Benzhydrylazetidin-3-yl)methanol.
-
Mesylation of the Primary Alcohol: The hydroxyl group of (1-Benzhydrylazetidin-3-yl)methanol is then converted to a methanesulfonate ester through reaction with methanesulfonyl chloride. This enhances the leaving group ability of the oxygen-containing functionality, paving the way for subsequent synthetic transformations.
This synthetic approach is summarized in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis of Key Intermediates
Part A: Synthesis of (1-Benzhydrylazetidin-3-yl)methanol
The precursor alcohol, (1-Benzhydrylazetidin-3-yl)methanol, is a crucial intermediate in this synthetic pathway.[3][4][5] The most direct and efficient method for its preparation is the reduction of 1-Benzhydrylazetidine-3-carboxylic acid.[6][7][8][9]
Reaction Mechanism: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The reaction proceeds via the formation of a lithium carboxylate salt, which is then further reduced to the corresponding alcohol.
Experimental Protocol: A detailed, step-by-step methodology for the reduction is provided in the "Experimental Protocols" section of this guide.
Part B: Alternative Precursors
While the reduction of 1-Benzhydrylazetidine-3-carboxylic acid is a preferred route, other precursors can also be considered. For instance, 1-Benzhydrylazetidin-3-ol can be synthesized and subsequently elaborated to introduce the hydroxymethyl group.[10] However, this often involves more steps and may result in lower overall yields.
Final Step: Mesylation of (1-Benzhydrylazetidin-3-yl)methanol
The final step in the synthesis is the conversion of the primary alcohol to the desired methanesulfonate. This is a standard procedure that involves the reaction of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine.
Reaction Mechanism: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride. The base, triethylamine, serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the reaction to completion.
Experimental Protocol: A detailed, step-by-step methodology for the mesylation reaction is provided in the "Experimental Protocols" section.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Molar Mass ( g/mol ) | Molar Eq. | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 1-Benzhydrylazetidine-3-carboxylic acid | 267.32 | 1.0 | (1-Benzhydrylazetidin-3-yl)methanol | 253.34 | - |
| 2 | (1-Benzhydrylazetidin-3-yl)methanol | 253.34 | 1.0 | This compound | 331.43 | - |
| Methanesulfonyl chloride | 114.55 | 1.1 | ||||
| Triethylamine | 101.19 | 1.2 |
Experimental Protocols
Protocol 1: Synthesis of (1-Benzhydrylazetidin-3-yl)methanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Carboxylic Acid: Dissolve 1-Benzhydrylazetidine-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude (1-Benzhydrylazetidin-3-yl)methanol.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure alcohol.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve (1-Benzhydrylazetidin-3-yl)methanol in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine to the solution and cool the mixture to 0 °C.
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for a specified period and then warm to room temperature. Monitor the reaction progress by TLC.[11]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain this compound as a solid.
Visualizations
Caption: Simplified mechanism of the mesylation of a primary alcohol.
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By following the outlined protocols, researchers can reliably access this valuable intermediate for their drug discovery and development endeavors. The provided experimental details, coupled with an understanding of the underlying chemical principles, will empower scientists to successfully synthesize this compound and utilize it in the creation of novel molecular entities.
References
- US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)
-
Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate - Premium Quality Chemical Supplier. [Link]
-
1-Benzhydrylazetidine-3-carboxylic acid - Chongqing Chemdad Co. ,Ltd. [Link]
-
(1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. 72351-36-1 Cas No. | (1-Benzhydrylazetidin-3-yl)methanol | Matrix Scientific [matrixscientific.com]
- 4. chemscene.com [chemscene.com]
- 5. (1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-Benzhydrylazetidine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 1-Benzhydrylazetidine-3-carboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 40320-63-6|1-Benzhydryl-3-methylazetidin-3-ol|BLD Pharm [bldpharm.com]
- 11. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate literature review
An In-depth Technical Guide: (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Abstract
This compound (CAS No: 162698-41-1) is a pivotal intermediate in modern medicinal chemistry and drug development.[1] This technical guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and its strategic applications as a versatile building block for complex therapeutic agents. The document is designed for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and emphasizing self-validating, reproducible methodologies.
Chemical Identity and Properties
The unique structure of this compound combines a lipophilic benzhydryl group, which can enhance pharmacokinetic properties, with a reactive methanesulfonate (mesylate) moiety on a strained azetidine ring system.[2] The mesylate functions as an excellent leaving group in nucleophilic substitution reactions, making the molecule a prime precursor for introducing a wide array of functional groups.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 162698-41-1 |
| Molecular Formula | C₁₈H₂₁NO₃S |
| Molecular Weight | 331.43 g/mol [3] |
| Synonyms | 1-Benzhydryl-3-(methanesulfonyloxymethyl)azetidine |
The Strategic Role in Medicinal Chemistry
This compound is not an end-product but a crucial stepping stone. Its value lies in its dual-functionality:
-
The Benzhydryl Group: This bulky, lipophilic moiety is a common pharmacophore that enhances the ability of a molecule to cross cellular membranes and interact with biological targets. It is frequently explored in the development of agents targeting the central nervous system.[2]
-
The Methanesulfonate Ester: As an activated alcohol, the methanesulfonate is an exceptional leaving group. This allows for efficient and predictable nucleophilic substitution reactions, enabling chemists to readily attach various amines, thiols, or other nucleophiles to the azetidin-3-ylmethyl position. This modularity is highly desirable in the synthesis of compound libraries for drug screening.
This compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the fields of neuropharmacology and for developing anti-inflammatory drugs.[2] For instance, analogous azetidinyl methanesulfonates are used in the synthesis of N-substituted azetidine derivatives, which have been investigated for the treatment of metabolic syndrome and visceral obesity.[4]
Synthesis Protocol: A Self-Validating Workflow
The synthesis of this compound is typically achieved via the mesylation of its corresponding alcohol precursor, (1-Benzhydrylazetidin-3-yl)methanol.
Principle and Mechanism
The core of the synthesis is the reaction between the primary alcohol and methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA). The TEA serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve the reactants. The reaction is typically run at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize potential side products.
Detailed Experimental Protocol
Materials:
-
(1-Benzhydrylazetidin-3-yl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-Benzhydrylazetidin-3-yl)methanol (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the reactivity of the methanesulfonyl chloride.
-
Base Addition: Add triethylamine (approx. 1.5 equivalents) to the stirred solution. The excess base ensures complete neutralization of the HCl byproduct.
-
Mesylation: Add methanesulfonyl chloride (approx. 1.2 equivalents) dropwise to the reaction mixture. The slow addition prevents a rapid temperature increase. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 1-2 hours), quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.[4] The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically an oil or a solid.
Purification and Characterization
The crude this compound is purified by silica gel column chromatography.[5] The final product's identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]
Synthesis Workflow Diagram
Caption: Synthetic workflow for the mesylation of the precursor alcohol.
Application Example: Nucleophilic Substitution
The true utility of the title compound is demonstrated in its subsequent reactions. The methanesulfonate group is readily displaced by nucleophiles. For example, reacting it with a primary or secondary amine in a polar solvent like toluene, often in the presence of a base like tripotassium phosphate and a phase-transfer catalyst, yields a new N-substituted azetidine derivative.[4] This reaction is a cornerstone for building molecular diversity from the azetidine scaffold.
Caption: General scheme for nucleophilic substitution reactions.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes skin and eye irritation.[7]
-
Handling: Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][7] Avoid contact with skin and eyes.[7]
-
Storage: The compound should be stored in a dry area at refrigerated temperatures (2-8°C).[7]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If ingested, rinse mouth with water and consult a physician immediately.[7]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is rooted in its versatile reactivity. The combination of a lipophilic benzhydryl scaffold and a highly reactive methanesulfonate leaving group makes it an indispensable tool for medicinal chemists. The robust and reproducible synthesis protocol, coupled with its predictable reactivity in nucleophilic substitution reactions, solidifies its role in accelerating the discovery and development of novel therapeutic agents.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: (1-Benzhydrylazetidin-3-yl)
- Chem-Impex.
- Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
- Sigma-Aldrich. (2025, September 15).
- Sigma-Aldrich. (2024, September 7).
- Sigma-Aldrich. (2025, November 6).
- BLD Pharmatech.
- Chem-Impex. 1-Benzhydrylazetidine-3-carboxylic acid.
- Echemi. (1-benzhydryl-3-methyl-azetidin-3-yl)
- Autech Industry Co.,Limited.
- ChemicalBook. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis.
- International Journal of Pharmaceutical Sciences and Research. (2012, January 1).
- BLD Pharm. 33301-41-6|(1-Benzhydrylazetidin-3-yl)
- BLD Pharm. 162698-41-1|(1-Benzhydrylazetidin-3-yl)
Sources
- 1. 162698-41-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 5. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. 33301-41-6|1-Benzhydrylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]
- 7. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to the Solubility Assessment of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Abstract: This technical guide provides a comprehensive framework for assessing the aqueous solubility of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate, a compound of significant interest in medicinal chemistry. Solubility is a critical determinant of a drug candidate's bioavailability and overall developability. For researchers, scientists, and drug development professionals, understanding and accurately measuring this property is paramount. This document moves beyond a simple recitation of data to offer a detailed exploration of the underlying scientific principles, the causal relationships in experimental design, and two robust, self-validating protocols for determining both thermodynamic and kinetic solubility. We will deconstruct the molecule's structure to predict its solubility behavior and provide step-by-step methodologies that ensure the generation of trustworthy and reproducible data.
Introduction: The Critical Role of Solubility
In the trajectory of drug discovery and development, poor aqueous solubility is a primary hurdle that can lead to unreliable in vitro assay results, challenging formulation development, and ultimately, failed clinical candidates due to poor bioavailability.[1][2] An early and accurate assessment of a compound's solubility profile is therefore not merely a data point, but a foundational pillar of a successful research program.
Unveiling this compound
This compound (CAS No: 33301-41-6) is a versatile intermediate compound utilized in the synthesis of novel therapeutics, particularly in neuroscience and anti-inflammatory research.[3][4] Its unique molecular architecture presents a fascinating case study in structure-solubility relationships.
Deconstructing the Molecule: A Structure-Solubility Analysis
The solubility of this compound is governed by a delicate balance between its constituent functional groups. Understanding this interplay is key to predicting its behavior and designing appropriate experimental assessments.
-
The Benzhydryl Group: This bulky, non-polar moiety, consisting of two phenyl rings attached to a single carbon, is highly lipophilic.[3][5] Its primary contribution is to increase the molecule's affinity for non-polar environments, which inherently tends to decrease aqueous solubility.[6]
-
The Azetidine Ring: As a small, saturated nitrogen-containing heterocycle, the azetidine ring is a desirable scaffold in modern drug design.[7][8] It provides conformational rigidity, which can be advantageous for target binding, and its sp³-rich character can improve pharmacokinetic properties.[9][10] The nitrogen atom is capable of hydrogen bonding, which can provide a modest positive contribution to aqueous solubility.
-
The Methanesulfonate (Mesylate) Moiety: This is the most significant contributor to the compound's water solubility. Salt formation is a widely employed and highly effective strategy to enhance the solubility and dissolution rate of basic drug candidates.[11][12] The methanesulfonate salt is formed by reacting the basic nitrogen of the azetidine ring with methanesulfonic acid, creating an ionic species that is significantly more polar and water-soluble than the corresponding free base.[3][13]
The central challenge and point of interest for this molecule is the tension between the profoundly lipophilic benzhydryl group and the highly polar methanesulfonate salt.
Caption: Key structural components and their opposing effects on aqueous solubility.
The Duality of Solubility: Thermodynamic vs. Kinetic Measurement
The term "solubility" can be misleading without context. In drug discovery, it is crucial to distinguish between two fundamental types of measurement: thermodynamic and kinetic.[2]
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved solute is in equilibrium with an excess of undissolved solid.[14][15] This "gold standard" measurement is vital for lead optimization and formulation development.[16]
-
Kinetic Solubility is determined by dissolving a compound in a high concentration in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[2][17] The kinetic solubility is the concentration at which the compound begins to precipitate. This high-throughput method is ideal for the rapid screening and ranking of compounds in early discovery phases.[18][19]
The choice of assay is dictated by the stage of development. Early-stage projects benefit from the speed of kinetic screening to triage large numbers of compounds, while later-stage, resource-intensive studies demand the precision of thermodynamic solubility to ensure success.[2]
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
This protocol details the definitive shake-flask method, which remains the benchmark for measuring thermodynamic solubility.[16][20] The objective is to create a saturated solution at equilibrium and accurately quantify the concentration of the dissolved compound.
Principle & Causality
The core principle is to allow the system to reach its lowest energy state, where the rate of dissolution from the solid phase equals the rate of precipitation from the solution. An incubation period of 24 hours is chosen to ensure that this equilibrium is reached, as slower-dissolving or complex crystalline forms may require extended time.[14][21] The use of multiple pH buffers is critical because the solubility of ionizable compounds can vary dramatically across the physiological pH range of the gastrointestinal tract, directly impacting potential oral absorption.[15][20]
Materials & Equipment
-
This compound (solid powder, purity ≥95%)[3]
-
Phosphate Buffered Saline (PBS), pH 7.4[14]
-
0.1 N HCl (pH 1.2) and Acetate Buffer (pH 4.5)[20]
-
HPLC-grade Acetonitrile and Water; Formic Acid
-
Analytical balance
-
Glass vials (e.g., 1.5 mL)[14]
-
Thermomixer or orbital shaker capable of maintaining 25°C[21]
-
Centrifuge or 0.22 µm PVDF syringe filters
Step-by-Step Methodology
-
Compound Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a tared glass vial. Record the exact weight. This step is crucial as an excess of solid must be present to ensure equilibrium is reached with the undissolved form.[14]
-
Solvent Addition: Add 1.0 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial. Prepare separate vials in triplicate for each pH buffer to be tested (pH 1.2, 4.5, 6.8).[20]
-
Equilibration: Cap the vials securely and place them in a thermomixer set to 25°C with agitation (e.g., 700-850 rpm) for 24 hours.[14][17] This prolonged, consistent agitation is essential for the system to achieve true thermodynamic equilibrium.
-
Phase Separation: After 24 hours, visually confirm the presence of undissolved solid. Separate the solid from the saturated supernatant via centrifugation (e.g., 10,000 x g for 15 minutes) or by filtering the solution through a 0.22 µm chemical-resistant filter.[1][21] Causality: This step is critical to remove all particulate matter, as undissolved particles would falsely inflate the measured concentration. Filtration may lead to underestimation due to compound adsorption, while centrifugation may overestimate if fine particles remain suspended; the choice should be validated.[1]
-
Sample Preparation for Analysis: Carefully transfer an aliquot of the clear supernatant/filtrate into a clean vial. Dilute the sample with an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of the analytical method to avoid detector saturation.
Self-Validation: Analytical Method and Quality Control
A trustworthy result is dependent on a validated analytical system.
-
Calibration Curve: Prepare a series of standard solutions of the test compound of known concentrations in the analysis solvent. Analyze these standards using the HPLC-UV or LC-MS/MS method to generate a calibration curve. A linear regression with R² > 0.99 is required.[21][22]
-
Replicates: Each solubility measurement must be performed in at least triplicate to assess the precision of the experiment.[20]
-
Reference Standard: Include a reference compound with well-characterized solubility (e.g., propranolol, theophylline) in the same experimental run to verify that the system is performing as expected.[21]
-
Post-Experiment Solid Analysis: The remaining solid should be analyzed (e.g., by DSC or XRPD) to confirm that no phase or polymorphic transformation occurred during the experiment, which could alter the solubility.[23]
Caption: Workflow for the "gold standard" Shake-Flask thermodynamic solubility assay.
Experimental Protocol: High-Throughput Kinetic Solubility Screening
This protocol utilizes nephelometry, a rapid light-scattering technique, to determine the concentration at which the compound precipitates from a DMSO-aqueous buffer solution.[24][25]
Principle & Causality
This method mimics the conditions often found in high-throughput screening (HTS) bioassays, where compounds are introduced from DMSO stocks.[18] It measures the apparent solubility under non-equilibrium conditions. Light scattering is directly proportional to the amount of undissolved particulate matter in the solution; a sharp increase in the nephelometric signal indicates the point of precipitation and thus the kinetic solubility limit.[25] This method is chosen for its speed and microplate compatibility, allowing dozens of compounds to be profiled simultaneously.[19]
Materials & Equipment
-
This compound
-
DMSO (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96- or 384-well clear-bottom microtiter plates[24]
-
Acoustic dispenser or multichannel pipettes
-
Plate shaker
-
Laser-based nephelometer plate reader[24]
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved.[17][24]
-
Plate Preparation: Using an acoustic dispenser or a serial dilution method, create a concentration gradient of the compound in a microtiter plate. Start by dispensing a small volume (e.g., 5 µL) of the DMSO stock into the first well.[24]
-
Buffer Addition: Rapidly add PBS (pH 7.4) to all wells to achieve the final desired concentrations, ensuring the final DMSO concentration is consistent and low (e.g., 1-2%) across all wells.[26] The rapid addition and mixing are key to inducing precipitation for measurement.
-
Incubation: Mix the plate on a plate shaker for 5-10 minutes, then let it incubate at room temperature for a defined period, typically 1-2 hours.[21][24]
-
Measurement: Place the microtiter plate into the nephelometer and measure the light scattering in each well.[24]
Data Analysis and Trustworthiness
The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly elevated above the background (buffer-only wells).
-
Controls: Include wells with only buffer and DMSO (negative control) and a compound known to precipitate at a specific concentration (positive control).
-
System Suitability: The positive control must show precipitation within its expected range for the run to be considered valid. The negative control defines the baseline signal.
-
Data Interpretation: Plot the light scattering units (LSU) against the compound concentration. The point at which the LSU signal sharply increases indicates the kinetic solubility limit.
Caption: High-throughput workflow for determining kinetic solubility via nephelometry.
Data Presentation and Interpretation
All quantitative data must be presented clearly to allow for direct comparison and informed decision-making. While no public solubility data for this specific compound is available, the results from the described protocols should be summarized as follows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 33301-41-6 | [3] |
| Molecular Formula | C₁₇H₁₉NO₃S | [3] |
| Molecular Weight | 317.4 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 109 - 113 °C |[3] |
Table 2: Summary of Aqueous Solubility Data (Hypothetical Results)
| Assay Type | pH | Temperature | Solubility (µg/mL) | Solubility (µM) | Method |
|---|---|---|---|---|---|
| Thermodynamic | 1.2 | 25°C | Result | Result | Shake-Flask / HPLC |
| Thermodynamic | 4.5 | 25°C | Result | Result | Shake-Flask / HPLC |
| Thermodynamic | 6.8 | 25°C | Result | Result | Shake-Flask / HPLC |
| Thermodynamic | 7.4 | 25°C | Result | Result | Shake-Flask / HPLC |
| Kinetic | 7.4 | 25°C | Result | Result | Nephelometry |
Conclusion for the Drug Development Professional
This guide provides the necessary theoretical background and actionable, self-validating protocols to rigorously assess the solubility of this compound. The compound's structure presents a classic medicinal chemistry challenge: balancing potent, lipophilic moieties with solubilizing groups. An accurate determination of its thermodynamic and kinetic solubility is not an academic exercise but a critical step in risk mitigation. By employing these robust methods, researchers can generate high-quality, reliable data to guide compound selection, inform formulation strategies, and ultimately increase the probability of developing a successful therapeutic agent.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
-
protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Di, L., & Kerns, E. H. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(2), 378. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
PubChem. (n.d.). (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Kumar, A., & Sharma, G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active compounds with azetidine rings. Retrieved from [Link]
-
Fábián, L., & Kalcsou, V. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. Retrieved from [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzhydryl compounds. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. Retrieved from [Link]
-
Lennernäs, H. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 37(5), 154-157. Retrieved from [Link]
-
Elder, D. P., et al. (2013). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 65(7), 935-949. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Quesada, K. G., et al. (2016). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal, 2(1). Retrieved from [Link]
-
ResearchGate. (2010). The Utility of Sulfonate Salts in Drug Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 27(21), 7434. Retrieved from [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1121-1126. Retrieved from [Link]
-
PharmacyLibrary. (n.d.). Chapter 6: Medicinal Chemistry. The APhA Complete Review for the Foreign Pharmacy Graduate Equivalency Examination, 2nd Edition. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. Benzhydryl compounds - Wikipedia [en.wikipedia.org]
- 6. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azetidines - Enamine [enamine.net]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. evotec.com [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. who.int [who.int]
- 21. enamine.net [enamine.net]
- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 25. rheolution.com [rheolution.com]
- 26. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Synthetic Keystone: A Technical Guide to (1-Benzhydrylazetidin-3-yl)methyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce three-dimensional character into otherwise planar molecules make it a valuable building block in the design of novel therapeutics. (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate stands as a pivotal intermediate, a molecular linchpin that provides a reactive handle for the elaboration of the azetidine core into a diverse array of complex and biologically active molecules. This guide offers an in-depth exploration of this key synthetic intermediate, from its fundamental chemical identity to its critical role in the architecture of next-generation pharmaceuticals.
Chemical Identity and Nomenclature
This compound is a versatile reagent in organic synthesis. The benzhydryl group serves as a common protecting group for the azetidine nitrogen, while the methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions at the adjacent methylene carbon.
| Identifier | Value |
| Primary Name | This compound |
| CAS Number | 162698-41-1 |
| Molecular Formula | C₁₈H₂₁NO₃S |
| Molecular Weight | 331.43 g/mol [1] |
| Synonyms | 1-Benzhydryl-3-(mesyloxymethyl)azetidine, METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER, 1-(Diphenylmethyl)-3-azetidinemethanol 3-methanesulfonate[1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a well-established, two-step process commencing from a commercially available precursor. The causality behind this synthetic route lies in the strategic activation of a primary alcohol to facilitate subsequent nucleophilic displacement.
Step 1: Synthesis of the Precursor Alcohol, (1-Benzhydrylazetidin-3-yl)methanol
The initial step involves the reduction of a carboxylic acid or its ester derivative. A common and effective method is the reduction of 1-benzhydrylazetidine-3-carboxylic acid or its methyl ester using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Experimental Protocol: Synthesis of (1-Benzhydrylazetidin-3-yl)methanol
-
To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-benzhydrylazetidine-3-carboxylic acid methyl ester in anhydrous tetrahydrofuran dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water, while maintaining a low temperature with an ice bath.
-
Filter the resulting precipitate and wash thoroughly with tetrahydrofuran.
-
Concentrate the filtrate under reduced pressure to yield crude (1-Benzhydrylazetidin-3-yl)methanol. The product can be purified further by column chromatography if necessary.
Step 2: Mesylation of the Alcohol to Yield this compound
The second and final step is the conversion of the primary alcohol to its corresponding methanesulfonate ester. This is a classic example of activating a hydroxyl group to transform it into a good leaving group. The reaction is typically carried out by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, in an aprotic solvent like dichloromethane (DCM).
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
-
Dissolve (1-Benzhydrylazetidin-3-yl)methanol in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Applications in Drug Development and Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile intermediate for introducing the 1-benzhydrylazetidin-3-ylmethyl moiety into a target molecule. The mesylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the facile construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
This synthetic strategy is particularly valuable in the development of antagonists for various receptors and inhibitors of enzymes where the azetidine ring provides a key structural element for binding and activity. For instance, derivatives of this compound are explored in the synthesis of agents targeting neurological disorders and inflammatory conditions[2]. The benzhydryl group, while often serving as a protecting group, can also contribute to the lipophilicity and binding interactions of the final drug molecule.
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 470.4 ± 25.0 °C (Predicted) | [1] |
| Density | 1.231 g/cm³ (Predicted) | [1] |
| Storage | 2-8 °C, sealed in a dry environment | [1] |
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound is a cornerstone intermediate for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the reactivity of the mesylate group provide a reliable and efficient means to incorporate the valuable 1-benzhydrylazetidin-3-ylmethyl scaffold. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of such versatile building blocks in the arsenal of the medicinal chemist cannot be overstated.
References
-
LookChem. METHANESULFONIC ACID (1-BENZHYDRYLAZETIDIN-3-YL)METHYL ESTER. [Link]
Sources
The Alchemist's Blueprint: A Technical Guide to Key Intermediates in the Synthesis of Novel Pharmaceuticals
Introduction: The Unsung Architects of Modern Medicine
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes center stage. However, the true artistry and challenge of drug synthesis lie in the meticulous construction of its molecular framework. At the heart of this endeavor are the key intermediates : complex, strategically designed molecules that serve as the foundational building blocks for novel therapeutics. These are not mere stepping stones in a reaction sequence; they are the products of sophisticated chemical design, often embodying the core stereochemistry and structural complexity of the final drug.
This guide eschews a conventional, templated approach. Instead, we will delve into the synthesis of pivotal intermediates for two groundbreaking, recently developed drugs: Pfizer's antiviral agent Nirmatrelvir (the active component of Paxlovid) and Amgen's oncology drug Sotorasib (Lumakras), a first-in-class KRAS G12C inhibitor.[1][2][3] Through these case studies, we will explore the "why" behind the "how"—elucidating the causal relationships in experimental design and the self-validating nature of robust synthetic protocols. Our focus will be on the practical, scalable, and innovative strategies that have enabled the large-scale production of these life-saving medicines.
Case Study 1: Nirmatrelvir - Crafting a Chiral Lactam for Antiviral Potency
Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[1][4] Its intricate structure features a key chiral lactam, a bicyclic proline derivative, which is essential for its binding to the protease's active site. The synthesis of this intermediate on a massive scale was a critical challenge in the rapid development of Paxlovid.[5][6][7]
The Strategic Importance of the Chiral Lactam Intermediate
The synthesis of the chiral lactam intermediate (compound 30 in the commercial synthesis) is a prime example of asymmetric synthesis, where the desired stereochemistry is installed early and carried through the synthetic sequence.[6] This approach is paramount to ensuring the final drug's enantiomeric purity and, consequently, its efficacy and safety.
Synthetic Pathway and Mechanistic Insights
The commercial synthesis of the key chiral lactam intermediate 30 relies on a highly diastereoselective alkylation of the lithium dianion of Boc-dimethylglutarate.[5][6] This method provides a robust and scalable route to the desired diastereomer.
The overall synthetic workflow for the chiral lactam intermediate is depicted below:
Caption: Synthetic workflow for the chiral lactam intermediate of Nirmatrelvir.
The key to this synthesis is the formation of the lithium dianion of Boc-dimethylglutarate, which then undergoes a diastereoselective alkylation with bromoacetonitrile.[6] The existing stereocenter in the glutamic acid derivative directs the incoming cyano-methyl group to the desired position, setting the stereochemistry for the final lactam. The subsequent reduction of the nitrile and spontaneous cyclization yields the desired chiral lactam intermediate.[6]
Experimental Protocol: Synthesis of the Chiral Lactam Intermediate (30)
The following protocol is a synthesis of the key steps in the commercial production of the chiral lactam intermediate for Nirmatrelvir, based on published accounts of the process development.[5][6]
Step 1: Diastereoselective Alkylation to form Nitrile Intermediate (29)
-
To a solution of N-Boc-L-(+)-glutamic acid dimethyl ester in anhydrous tetrahydrofuran (THF) at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) in THF.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium dianion.
-
Slowly add a solution of bromoacetonitrile in THF to the reaction mixture, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate 29 .
Step 2: Reduction and Cyclization to form Chiral Lactam Intermediate (30)
-
Dissolve the crude nitrile intermediate 29 in a suitable solvent, such as methanol or ethanol.
-
Add a hydrogenation catalyst, such as Raney nickel, to the solution.
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi).
-
Monitor the reaction for the disappearance of the nitrile group.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral lactam intermediate 30 .
-
The crude product can be further purified by crystallization or chromatography if necessary.
Data Summary: Chiral Lactam Intermediate Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | N-Boc-L-(+)-glutamic acid dimethyl ester | [6] |
| Key Reagents | LDA, Bromoacetonitrile, Raney Nickel | [6] |
| Diastereoselectivity | High | [6] |
| Overall Yield | Not publicly disclosed, but implied to be high for commercial scale | [5][7] |
| Purity | >99% (required for API synthesis) | [5] |
Case Study 2: Sotorasib - Taming Atropisomerism for a KRAS G12C Inhibitor
Sotorasib (AMG 510) is a groundbreaking covalent inhibitor of the KRAS G12C mutant protein, a long-sought-after target in oncology.[2][3][8] A key structural feature of Sotorasib is its atropisomeric C-N biaryl axis, which results in two stable, non-interconverting rotational isomers (atropisomers).[9] The desired therapeutic effect resides in only one of these atropisomers, making the synthesis of an atropisomerically pure key intermediate a formidable challenge.[9][10]
The Strategic Importance of the Atropisomeric Azaquinazolinone Intermediate
The synthesis of Sotorasib hinges on obtaining the correct atropisomer of the azaquinazolinone core. The earliest atropisomeric intermediate in the synthesis is rac-6, which is formed in two steps from simple starting materials.[9] The development of a scalable method to resolve this racemic mixture was a major focus of the process chemistry efforts.[9]
Synthetic Pathway and Mechanistic Insights
The commercial synthesis of the key atropisomeric intermediate for Sotorasib involves the formation of a racemic azaquinazolinone followed by a classical resolution using a chiral acid.[9][11][12]
The synthetic workflow for the key atropisomeric intermediate is depicted below:
Caption: Synthetic workflow for the atropisomeric intermediate of Sotorasib.
The synthesis begins with the reaction of nicotinamide 7 with oxalyl chloride to form an acyl isocyanate, which then reacts with aniline 8 to form the acylurea intermediate 9 .[9][12] This intermediate is not isolated but is telescoped into a base-mediated cyclization to yield the racemic azaquinazolinone rac-6 . The crucial step is the classical resolution, where the desired (M)-atropisomer is selectively crystallized as a salt with (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA).[9][12] The undesired atropisomer can be racemized at high temperatures and recycled, significantly improving the process efficiency.[12]
Experimental Protocol: Synthesis and Resolution of the Azaquinazolinone Intermediate (M-6)
The following protocol is a synthesis of the key steps in the commercial production of the atropisomeric azaquinazolinone intermediate for Sotorasib, based on published accounts of the process development.[2][9][12]
Step 1: Synthesis of Racemic Azaquinazolinone (rac-6)
-
To a solution of nicotinamide 7 in a suitable solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF.
-
Stir the mixture at room temperature until the formation of the acyl isocyanate is complete.
-
In a separate vessel, dissolve aniline 8 in a suitable solvent.
-
Add the solution of aniline 8 to the acyl isocyanate solution to form the acylurea intermediate 9 . This step is typically performed at a low temperature.
-
Without isolating the acylurea, add a base (e.g., DBU) to the reaction mixture to effect cyclization to the azaquinazolinone rac-6 .
-
After the reaction is complete, perform an aqueous work-up to remove the base and other water-soluble impurities.
-
Isolate the crude rac-6 by filtration or extraction and concentration.
Step 2: Classical Resolution of rac-6 to obtain (M)-6
-
Dissolve the crude rac-6 in a mixture of 2-methyltetrahydrofuran (2-MeTHF) and heptane.
-
Add a solution of (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA) in 2-MeTHF.
-
Heat the mixture to ensure complete dissolution, then slowly cool to allow for the selective crystallization of the (M)-6-(+)-DBTA cocrystal.
-
Collect the cocrystal by filtration and wash with a cold solvent mixture.
-
To obtain the free base of the desired atropisomer, suspend the cocrystal in a suitable solvent system (e.g., MTBE and water) and adjust the pH with a base (e.g., disodium monophosphate) until the solid dissolves.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the atropisomerically pure (M)-6.
Data Summary: Atropisomeric Intermediate Synthesis
| Parameter | Value/Condition | Reference |
| Starting Materials | Nicotinamide, Aniline | [9] |
| Key Reagents | Oxalyl chloride, DBU, (+)-DBTA | [9][12] |
| Atropisomeric Ratio (after resolution) | >2000:1 | [12] |
| Overall Yield (from intermediate 28.6) | 65% | [12] |
| Purity (final drug) | >99.5% by HPLC | [13] |
Conclusion: The Future of Intermediate Synthesis
The syntheses of the key intermediates for Nirmatrelvir and Sotorasib underscore the pivotal role of innovative and robust process chemistry in modern drug development. These examples highlight a clear trend towards strategies that are not only efficient and scalable but also sustainable. The recycling of the undesired atropisomer in the Sotorasib synthesis is a testament to the growing importance of green chemistry principles in pharmaceutical manufacturing.[12]
As the complexity of new drug candidates continues to increase, so too will the demand for novel synthetic methodologies. The future of key intermediate synthesis will undoubtedly be shaped by advancements in areas such as biocatalysis, continuous flow chemistry, and computational modeling. These technologies will empower chemists to design and execute synthetic routes with even greater precision, efficiency, and environmental responsibility, ultimately accelerating the delivery of new medicines to patients in need.
References
- [Commercial Synthesis Spotlight] Process Optimization of Sotorasib's Key Intermediate rac-4. (2025, June 17). [Source not available in search results]
- PF-07321332, Nirmatrelvir - New Drug Approvals. (2021, April 8). [Source not available in search results]
- Development of an Improved Process To Prepare a Key Intermediate in the Manufacture of Sotorasib.
- Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. (2022, September 30). PubMed Central.
- Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. (2023, March 29). ACS Central Science.
- Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. (2023, March 29). PMC.
- A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. ChemRxiv.
- US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound.
- Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. (2019, December 10).
- Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor. Quick Company.
- An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. (2022, June 6). ChemRxiv.
- How is Sotorasib synthesised? (2024, January 26). ChemicalBook.
- WO2022246069A1 - Process for preparation of sotorasib and solid state form thereof.
- The unprecedented Paxlovid journey from milligrams to millions of patient doses during the Covid-19 pandemic. (2025, March 20). NIH.
- Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters.
- Total synthesis of antiviral drug, nirm
- A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid. (2022, December 7). Organic Letters.
- Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. (2021, August 12). PMC - NIH.
- Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. (2022, August 18). Australian Journal of Chemistry.
- Synthesis of a Highly Functionalized Quinazoline Organozinc toward KRAS G12C Inhibitor Divarasib (GDC-6036), Enabled through Continuous Flow Chemistry. (2023, August 24). Organic Process Research & Development.
- Synthesis and Antiviral activity of PF-07321332. ChemicalBook.
- (PDF) A sustainable synthesis of the SARS-CoV-2 M inhibitor nirmatrelvir, the active ingredient in Paxlovid. (2022, November 26).
- Nirmatrelvir: From Discovery to Modern and Altern
- The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. (2024, February 2). PMC - NIH.
- Pfizer's Paxlovid Needs Careful Couplings. (2023, July 18). YouTube.
- Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19. Organic & Biomolecular Chemistry (RSC Publishing).
- US20250206735A1 - Synthesis of key intermediate of kras g12c inhibitor compound.
- Synthesis scheme for KRAS G12C CIDs, based on AMG‐510.
- The Discovery of Sotorasib (AMG 510): First-in-Class Investigational Covalent Inhibitor of KRAS G12C. (2021, February 24). American Chemical Society.
- Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. (2022, October 25). ChemistryViews.
- Sotorasib. Wikipedia.
- Sotorasib – Mechanism of Action and Synthesis. (2023, September 9). YouTube.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sotorasib - Wikipedia [en.wikipedia.org]
- 4. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unprecedented Paxlovid journey from milligrams to millions of patient doses during the Covid-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. molscanner.com [molscanner.com]
- 12. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 13. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Azetidine Derivatives Using (1-Benzhydrylazetidin-3-yl)methyl Methanesulfonate
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational properties and metabolic stability to drug candidates.[1] The incorporation of azetidine moieties into molecular architectures has led to significant advancements in the development of therapeutics for a range of diseases, including use as antibacterial agents, tachykinin antagonists, and peptide mimetics.[2] This guide focuses on a versatile and pivotal building block, (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate , for the synthesis of diverse 3-substituted azetidine derivatives. The benzhydryl (diphenylmethyl) group serves as a bulky, lipophilic protecting group for the azetidine nitrogen, which can be strategically removed in later synthetic steps. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups.
Core Synthetic Strategy: A Modular Approach
The overarching strategy involves a three-stage process that offers modularity and flexibility in generating a library of azetidine derivatives. This approach allows for the late-stage introduction of desired functionalities, a highly desirable feature in drug discovery programs.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Precursor, (1-Benzhydrylazetidin-3-yl)methanol
The journey begins with the preparation of the alcohol precursor, (1-Benzhydrylazetidin-3-yl)methanol. This can be achieved through a multi-step synthesis starting from commercially available materials. An improved, one-pot, and scalable synthesis of 1-benzhydrylazetidin-3-ol has been developed, which serves as a key intermediate.[3] For the purpose of this guide, we will focus on the reduction of the corresponding carboxylic acid methyl ester.
Protocol 1: Reduction of 1-Benzhydrylazetidin-3-carboxylic acid methyl ester
This protocol describes the reduction of the ester to the primary alcohol using lithium aluminum hydride (LAH), a powerful reducing agent.
Materials:
-
1-Benzhydrylazetidin-3-carboxylic acid methyl ester
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
4N aqueous solution of sodium hydroxide
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of lithium aluminum hydride (4.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-benzhydrylazetidin-3-carboxylic acid methyl ester (1.0 eq.) in anhydrous THF dropwise at 0 °C (ice bath).[4]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately 3.5 hours.[4]
-
Carefully quench the reaction by the sequential dropwise addition of water (corresponding to the mass of LAH used), followed by a 4N aqueous solution of sodium hydroxide (same volume as the water), and finally, more water (three times the initial volume of water).[4] This procedure is crucial for the safe decomposition of excess LAH and the formation of a granular precipitate that is easy to filter.
-
Stir the resulting mixture for an additional 20 minutes.[4]
-
Remove the precipitated inorganic salts by filtration and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (1-Benzhydrylazetidin-3-yl)methanol as an oily residue.[4] The product can be used in the next step without further purification if the starting material was of high purity.
Causality: The use of LAH is essential for the efficient reduction of the ester to the primary alcohol. The reaction is performed at low temperature to control the exothermicity of the reaction. The specific quenching procedure is a well-established method (Fieser workup) to safely handle the reactive LAH and facilitate product isolation.
Part 2: Activation of the Hydroxyl Group: Synthesis of this compound
The conversion of the hydroxyl group to a methanesulfonate (mesylate) is a critical activation step. The mesylate is an excellent leaving group, rendering the benzylic carbon susceptible to nucleophilic attack.
Protocol 2: Mesylation of (1-Benzhydrylazetidin-3-yl)methanol
This protocol details the reaction of the alcohol with methanesulfonyl chloride in the presence of a base.
Materials:
-
(1-Benzhydrylazetidin-3-yl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
Dissolve (1-Benzhydrylazetidin-3-yl)methanol (1.0 eq.) and triethylamine (1.5-2.0 eq.) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.[2]
-
Slowly add methanesulfonyl chloride (1.2-1.5 eq.) to the stirred solution, ensuring the temperature remains below 5 °C.[2]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product is often a solid and can be purified by recrystallization if necessary.[5]
Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The reaction is performed at low temperature to prevent side reactions. The aqueous workup is necessary to remove the triethylamine hydrochloride salt and any unreacted reagents.
Part 3: Diversification through Nucleophilic Substitution
With the activated mesylate in hand, a wide range of nucleophiles can be introduced at the 3-position of the azetidine ring via an SN2 reaction. This is the core diversification step.
Caption: General scheme for nucleophilic substitution.
Table 1: Representative Nucleophiles and Resulting Derivatives
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application Area |
| Amines | 3,5-Difluoroaniline | Substituted Amine | CNS agents[5] |
| Phenols | 4-Hydroxypyridine | Aryl Ether | Bioactive heterocycles |
| Thiols | Sodium thiophenoxide | Thioether | Enzyme inhibitors |
| Azides | Sodium azide | Azide (precursor to amine) | Click chemistry, amine synthesis |
| Carboxylates | Sodium acetate | Ester | Prodrugs |
Protocol 3: General Procedure for Nucleophilic Substitution
This protocol provides a general framework for the reaction of this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., amine, phenol, thiol) (1.0-1.5 eq.)
-
Base (e.g., potassium carbonate, cesium carbonate, sodium hydride) (1.5-2.0 eq.)
-
Aprotic polar solvent (e.g., DMF, DMSO, acetonitrile)
-
Water
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
To a solution of the nucleophile (1.0-1.5 eq.) in a suitable aprotic polar solvent, add the base (1.5-2.0 eq.). If the nucleophile is an amine, the base may not be necessary, or a non-nucleophilic organic base can be used.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the mixture.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically between room temperature and 100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-protected azetidine derivative.
Causality: The choice of base and solvent is crucial for the success of the reaction. A strong base may be required to deprotonate weakly acidic nucleophiles like phenols or thiols. Polar aprotic solvents are generally used to dissolve the reactants and facilitate the SN2 reaction. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Part 4: The Final Step - N-Benzhydryl Deprotection
The removal of the N-benzhydryl group is the final and often challenging step to yield the desired 3-substituted azetidine. Several methods have been developed for this transformation.
Table 2: Common N-Benzhydryl Deprotection Methods
| Method | Reagents | Key Features | Potential Issues | Reference |
| Hydrogenolysis | H₂, Pd/C or Pearlman's catalyst | Mild for many substrates | Can lead to ring opening with aryl-substituted azetidines | [6] |
| Ozonolysis | O₃ | Effective for aryl-substituted aziridines where hydrogenolysis fails | Moderate yields, requires specialized equipment | [6] |
| Radical Bromination | NBS, Br₂ (cat.), sunlight | Mild and efficient for β-lactams | May not be compatible with all functional groups | [7] |
Protocol 4: Deprotection via Catalytic Hydrogenolysis
This protocol is suitable for many N-benzhydryl azetidine derivatives, particularly those without substituents that are sensitive to reduction.
Materials:
-
N-Benzhydryl azetidine derivative
-
Palladium on carbon (10% Pd/C) or Pearlman's catalyst (Pd(OH)₂/C)
-
Methanol or ethanol
-
Hydrogen gas source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the N-benzhydryl azetidine derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the palladium catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine derivative. Further purification may be necessary.
Causality: The palladium catalyst facilitates the cleavage of the C-N bond through the addition of hydrogen. Pearlman's catalyst is often more effective for cleaving benzhydryl groups.[6] The choice of solvent is important for substrate solubility and catalyst activity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of 3-substituted azetidine derivatives. The synthetic strategies outlined in this guide provide a robust and modular platform for researchers in drug discovery and medicinal chemistry. The careful selection of reaction conditions for nucleophilic substitution and the appropriate choice of deprotection method are critical for the successful synthesis of the target molecules.
References
-
Wuts, P. G. M. (2001). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Michigan State University. [Link]
-
Alcaide, B., et al. (1998). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Tetrahedron Letters, 39(33), 6021-6024. [Link]
- Pascau, A., et al. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
- Okutani, T., et al. (2000). Synthesis of azetidine derivatives.
-
Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]
- Wang, Z., et al. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49359-49389. [Link]
-
Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 32-46. [Link]
-
Organic Chemistry Portal. Synthesis of azetidines. [Link]
-
Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3319-3330. [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Le, C. M., & Schindler, C. S. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 15, 2336-2348. [Link]
-
Fairweather, K. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400511. [Link]
-
Fairweather, K. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
PubChem. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate. [Link]
-
Reddy, M. P., et al. (2013). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 17(4), 678-684. [Link]
-
Wesley, B. E., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(20), 5463-5471. [Link]
-
Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433-436. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
The Strategic Application of (1-Benzhydrylazetidin-3-yl)methyl Methanesulfonate in the Discovery of Novel CNS Therapeutics
Introduction: Unveiling a Privileged Scaffold for CNS Drug Discovery
In the intricate landscape of Central Nervous System (CNS) drug discovery, the pursuit of novel chemical entities with precisely tailored pharmacological profiles is paramount. Within this endeavor, the strategic selection of molecular building blocks is a critical determinant of success. (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate has emerged as a key intermediate of significant interest, offering a unique convergence of structural features that are highly advantageous for the design of next-generation CNS therapeutics.[1][2] This versatile compound serves as a cornerstone for the synthesis of potent and selective modulators of crucial neurological targets, most notably the dopamine transporter (DAT).[3]
The inherent value of this scaffold lies in the synergistic contribution of its constituent moieties. The benzhydryl group, with its two phenyl rings, imparts a significant degree of lipophilicity, a crucial attribute for traversing the blood-brain barrier and engaging with targets within the CNS.[1] Concurrently, the four-membered azetidine ring provides a conformationally constrained framework. This rigidity is highly sought after in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for the intended biological target by reducing the entropic penalty upon binding.[4] The methanesulfonate group, an excellent leaving group, renders the molecule highly amenable to a variety of nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and the exploration of broad chemical space.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis and evaluation of novel CNS drug candidates. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the biological evaluation of the resulting compounds, with a particular focus on their application as dopamine transporter inhibitors.
The Dopamine Transporter: A Key Target in CNS Disorders
The dopamine transporter (DAT) is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[3] Dysregulation of the dopamine system is implicated in a multitude of neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and substance use disorders. Consequently, the DAT has become a major target for the development of therapeutics aimed at modulating dopamine levels in the brain.[3][5]
Inhibitors of the DAT can block the reuptake of dopamine, leading to an increase in its extracellular concentration and enhanced dopaminergic signaling. This mechanism of action is the basis for the therapeutic effects of several established medications, such as methylphenidate for ADHD and bupropion for depression and smoking cessation. The development of novel DAT inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research, with the potential to yield more effective treatments with fewer side effects.
Synthetic Pathways and Protocols
The journey from the starting material, this compound, to a potential CNS drug candidate involves a series of well-defined synthetic steps.
Synthesis of the Precursor: 1-Benzhydrylazetidin-3-one
The synthesis of the key intermediate often begins with the preparation of 1-benzhydrylazetidin-3-one from 1-benzhydrylazetidin-3-ol.
Protocol 1: Oxidation of 1-Benzhydrylazetidin-3-ol [6]
-
To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide, add triethylamine (excess, e.g., 5 equivalents).
-
Slowly add a solution of a mild oxidizing agent, such as a sulfur trioxide pyridine complex (e.g., 3-4 equivalents), in the same solvent.
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 50 °C) for a defined period (e.g., 30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-benzhydrylazetidin-3-one.
Synthesis of this compound
While a specific protocol for the direct synthesis of the title compound was not found in the initial search, a plausible synthetic route would involve the reduction of the ketone followed by mesylation of the resulting alcohol.
Protocol 2: Synthesis of (1-Benzhydrylazetidin-3-yl)methanol (Hypothetical)
-
Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude alcohol.
Protocol 3: Mesylation of (1-Benzhydrylazetidin-3-yl)methanol (Hypothetical)
-
Dissolve the crude (1-Benzhydrylazetidin-3-yl)methanol (1 equivalent) in an anhydrous solvent such as dichloromethane.
-
Add a base, such as triethylamine (1.5 equivalents), and cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Application in the Synthesis of a Dopamine Transporter Inhibitor Analog
The true utility of this compound lies in its role as an electrophile for the introduction of various nucleophiles. The following protocol is adapted from a patent for the synthesis of a closely related analog and illustrates a key application.[7]
Protocol 4: Synthesis of an N-Aryl-N-((1-benzhydrylazetidin-3-yl)methyl)sulfonamide Derivative [7]
-
Dissolve this compound (1 equivalent) in a suitable solvent system, for example, a mixture of methylene chloride and toluene.
-
Add anhydrous tripotassium phosphate (e.g., 3 equivalents) as a base.
-
Add a phase-transfer catalyst, such as tris(dioxa-3,6-heptyl)amine.
-
Add the desired N-aryl-sulfonamide nucleophile (e.g., 1.2 equivalents).
-
Reflux the suspension with vigorous stirring for an extended period (e.g., 20 hours), monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup, including extraction with an organic solvent.
-
Purify the crude product via silica gel chromatography or recrystallization to obtain the final compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key synthetic transformations described.
Caption: Synthetic workflow from precursor to a potential DAT inhibitor.
Biological Evaluation of Synthesized Compounds
Once novel compounds have been synthesized using this compound as a scaffold, a thorough biological evaluation is necessary to characterize their pharmacological profile.
In Vitro Assays
Protocol 5: Dopamine Transporter Binding Assay
This assay determines the affinity of the synthesized compounds for the dopamine transporter.
-
Preparation of Synaptosomes: Prepare synaptosomes from rat striatal tissue, which is rich in dopamine transporters.
-
Radioligand Binding: Incubate the synaptosomal membranes with a known radioligand for the DAT, such as [³H]WIN 35,428, in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: After incubation to allow for binding equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 6: Dopamine Uptake Inhibition Assay
This functional assay measures the ability of the synthesized compounds to inhibit the uptake of dopamine into cells expressing the DAT.
-
Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK-293 cells.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Dopamine Uptake: Initiate dopamine uptake by adding a low concentration of [³H]dopamine.
-
Termination of Uptake: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]dopamine taken up using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of dopamine uptake.
Data Presentation
The results of these assays can be summarized in a table for easy comparison of the synthesized compounds.
| Compound ID | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) |
| Compound X | 15.2 | 25.8 |
| Compound Y | 8.7 | 12.1 |
| Reference (e.g., Cocaine) | 150 | 200 |
Structure-Activity Relationship (SAR) and Lead Optimization
The modular nature of the synthesis, facilitated by the reactivity of this compound, allows for a systematic exploration of the structure-activity relationship (SAR). By varying the nucleophile introduced in the final step, researchers can probe the effects of different substituents on DAT affinity and functional activity. This iterative process of synthesis and biological testing is central to lead optimization, with the goal of identifying a clinical candidate with the desired pharmacological profile.
Conclusion
This compound represents a valuable and versatile building block in the arsenal of the medicinal chemist focused on CNS drug discovery. Its unique combination of a lipophilic benzhydryl group, a conformationally restricted azetidine ring, and a reactive methanesulfonate handle provides an excellent starting point for the synthesis of novel compounds targeting the dopamine transporter and other CNS-related proteins. The protocols and application notes provided herein offer a framework for the effective utilization of this key intermediate, from synthesis to biological evaluation, ultimately contributing to the development of new and improved treatments for a range of debilitating neurological and psychiatric disorders.
References
- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
- 1-Benzhydryl-3-azetidinyl methanesulfon
- Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. PMC - NIH.
- Discover 1-Benzhydrylazetidin-3-yl Methanesulfon
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.
- (1-benzhydryl-3-methyl-azetidin-3-yl)
- 162698-41-1|(1-Benzhydrylazetidin-3-yl)
- 33301-41-6|1-Benzhydrylazetidin-3-yl methanesulfon
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
- Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms. PMC.
- Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytop
- Synthesis of Ethyl-3-(Tert-Butylamino)-2-Phenylpropanoate: A Novel Dopamine Transporter Inhibitor. Saint Anselm College.
- Discovery of N′-(1-(coumarin-3-yl)ethylidene)benzenesulfonohydrazide as a novel wound healing enhancer: synthesis, biological assessment, and molecular modeling. Frontiers.
- (1-Benzhydrylazetidin-2-YL)
- [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine Analogues as Novel Probes for the Dopamine Transporter. PubMed.
- Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. PubMed.
- N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors.
- Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candid
- Dopamine transporter inhibitors and their use.
- Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Deriv
- Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. PMC - PubMed Central.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. anselm.edu [anselm.edu]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
Protocol for N-alkylation with (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Application Notes & Protocols
Protocol for Selective N-alkylation of Primary and Secondary Amines using (1-Benzhydrylazetidin-3-yl)methyl Methanesulfonate
Abstract
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of nitrogen-containing molecules that are prevalent in pharmaceuticals and functional materials. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using this compound, a versatile building block for introducing the valuable benzhydrylazetidine moiety.[1][2] The protocol emphasizes a robust and selective mono-alkylation strategy via a nucleophilic substitution (SN2) pathway. We delve into the mechanistic underpinnings of the reaction, provide a comprehensive step-by-step experimental procedure, outline critical safety precautions for handling methanesulfonate reagents, and offer a guide for troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this key structural motif into their target molecules.
Critical Health and Safety Precautions
Methanesulfonate esters, including the title compound, are potent alkylating agents and must be handled with extreme caution as they are considered potential mutagens and carcinogens.[3][4]
-
Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[5][6] Facilities must be equipped with an emergency eyewash station and a safety shower.[3][5]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a full-face shield are mandatory.[5][6]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves prior to use and replace them immediately if contaminated.[7]
-
Body Protection : A lab coat is required. For larger scales, consider additional protective clothing like an apron or coveralls.[6][7]
-
-
Handling and Spills : Avoid all contact with skin and eyes.[6] In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand, place it in a sealed container for hazardous waste disposal, and decontaminate the area.[3][8]
-
Disposal : All waste containing the methanesulfonate reagent must be disposed of as hazardous waste according to local, state, and federal regulations.[7]
Mechanism and Scientific Principles
The N-alkylation of an amine with this compound proceeds through a bimolecular nucleophilic substitution (SN2) reaction.[4][9]
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic primary carbon atom attached to the methanesulfonate group.
-
Transition State : A five-coordinate transition state is formed where the C-N bond is forming concurrently with the C-O bond breaking.
-
Leaving Group Departure : The methanesulfonate anion (mesylate) is an excellent leaving group due to the resonance stabilization of its negative charge, facilitating the departure and formation of the new C-N bond.
-
Acid-Base Reaction : The initial product is an ammonium salt. A base present in the reaction mixture deprotonates the nitrogen, yielding the neutral tertiary or secondary amine product and a salt byproduct.[10][11]
A significant challenge in amine alkylation is the potential for over-alkylation, as the mono-alkylated product is often more nucleophilic than the starting amine.[9][10][12] This protocol mitigates this issue through the careful selection of a non-nucleophilic base and control of stoichiometry.
Caption: Generalized SN2 mechanism for N-alkylation.
Detailed Experimental Protocol
This protocol describes the N-alkylation of a generic primary or secondary amine on a 1.0 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Amine (Primary or Secondary) | R¹R²NH | - | 1.1 | 1.1 |
| This compound | C₁₈H₂₁NO₃S | 347.43 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Acetonitrile (MeCN), anhydrous | CH₃CN | 41.05 | 10 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~50 mL | - |
| Deionized Water | H₂O | 18.02 | ~50 mL | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - |
Step-by-Step Procedure
Caption: Experimental workflow for N-alkylation protocol.
-
Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (347 mg, 1.0 mmol, 1.0 eq.), the desired amine (1.1 mmol, 1.1 eq.), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.).
-
Rationale: Potassium carbonate acts as a solid, non-nucleophilic base to neutralize the methanesulfonic acid formed, driving the reaction to completion.[13] Using a slight excess of the amine can help ensure the complete consumption of the limiting mesylate.
-
-
Solvent Addition : Add 10 mL of anhydrous acetonitrile to the flask.
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
-
Reaction Conditions : Place the flask under a nitrogen or argon atmosphere, attach a reflux condenser, and lower it into an oil bath preheated to 65 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is complete when the limiting reagent, this compound, is no longer observed. Typical reaction times are 4-12 hours.
-
Rationale: Monitoring prevents unnecessary heating that could lead to side products and ensures the reaction has reached completion for optimal yield.[14]
-
-
Work-up :
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃). Rinse the flask and the filter cake with ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates in a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Rationale: The aqueous washes remove residual potassium salts and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Rationale: Chromatography is essential to separate the desired mono-alkylated product from any unreacted amine, potential di-alkylated byproducts, and other non-polar impurities.[14]
-
-
Characterization : Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Inactive reagents (e.g., wet solvent/reagents).2. Insufficient temperature.3. Sterically hindered amine. | 1. Ensure all reagents and solvents are anhydrous.2. Increase the reaction temperature in 10 °C increments.3. Increase reaction time or switch to a more forcing solvent like DMF. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up or purification. | 1. Allow the reaction to run longer, ensuring the starting material is fully consumed.2. Perform extractions carefully; ensure pH is basic before extraction to keep the product in the organic layer. |
| Polyalkylation Product Observed | The N-alkylated product is reacting further with the mesylate starting material. | 1. Use a larger excess of the starting amine (e.g., >2 equivalents) and adjust purification accordingly.2. Add the mesylate solution slowly to a solution of the amine and base. |
| Streaking on TLC Plate | The product is a basic amine that interacts strongly with the acidic silica gel. | Add 0.5-1% triethylamine or ammonia in methanol to the eluent system to neutralize the silica gel and improve chromatography. |
Conclusion
This protocol provides a reliable and reproducible method for the N-alkylation of primary and secondary amines with this compound. By understanding the underlying SN2 mechanism and adhering to the procedural and safety guidelines, researchers can effectively synthesize valuable amine derivatives. The key to success lies in using anhydrous conditions, effective reaction monitoring, and careful purification. This methodology is a valuable tool for medicinal chemists and drug development professionals aiming to create novel molecular entities containing the benzhydrylazetidine scaffold.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC). Retrieved from [Link]
-
New Jersey Department of Health. (2000, May). ETHYL METHANESULFONATE HAZARD SUMMARY. Retrieved from [Link]
-
Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Retrieved from [Link]
-
ChemistryViews. (2023, September 7). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, April 6). Alkylation of Amines. YouTube. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
- Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
-
Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett. Retrieved from [Link]
-
Le, Z.-G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 40(4), 2525-2530. Retrieved from [Link]
-
Pen-Active. (n.d.). Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate. Retrieved from [Link]
-
MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nj.gov [nj.gov]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nucleoestudo.ufla.br [nucleoestudo.ufla.br]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate as a Versatile Building Block for Azetidine-Containing Scaffolds
An Application Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: The Strategic Value of the Azetidine Motif
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a highly sought-after structural motif. As a saturated four-membered heterocycle, it acts as a versatile "bioisostere" for more common rings like piperidine or pyrrolidine, while offering distinct advantages in physicochemical properties. The inherent ring strain of the azetidine core imparts a unique three-dimensional geometry that can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability by blocking sites of metabolism.
This guide focuses on (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate , a specialized chemical building block designed for the efficient incorporation of the 3-methylazetidine scaffold into complex molecules. Its structure is strategically engineered with three key components:
-
The Azetidine Core: Provides the desirable physicochemical and geometric properties.
-
The N-Benzhydryl (Bzh) Group: A bulky, lipophilic protecting group that directs reactivity and can be removed in later synthetic steps if required.
-
The Methyl Methanesulfonate (Mesylate) Group: An excellent leaving group that activates the molecule for facile nucleophilic substitution, serving as a handle for molecular construction.
This combination makes it a powerful reagent for pharmaceutical development, particularly in the synthesis of novel therapeutics where precise control of molecular architecture is paramount[1][2].
Physicochemical Properties and Specifications
For successful experimental planning, a clear understanding of the reagent's properties is essential. The data below has been compiled from leading chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 162698-41-1 | [3] |
| Molecular Formula | C₁₈H₂₁NO₃S | [4] |
| Molecular Weight | 331.43 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 109 - 113 °C | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Benzhydryl-3-(methanesulfonyloxymethyl)azetidine | [3][4] |
Synthesis of the Building Block: A Strategic Approach
This compound is typically prepared in a two-step sequence from the commercially available 1-Benzhydrylazetidine-3-carboxylic acid. This pathway ensures high purity and yield of the final activated building block.
Sources
Application Notes and Protocols for (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate: A Key Intermediate in Pharmaceutical Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures involving (1-benzhydrylazetidin-3-yl)methyl methanesulfonate. This document details the synthesis, characterization, and application of this versatile intermediate, emphasizing the rationale behind the procedural steps to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Azetidine Scaffold and the Benzhydryl Moiety
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their strained ring system provides a unique three-dimensional structural motif that can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. The benzhydryl group, with its two phenyl rings, is a lipophilic moiety often incorporated into pharmacologically active molecules to enhance their interaction with biological targets.[2]
This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[2][3] The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functional groups onto the azetidine scaffold.[4]
Synthesis of this compound
The synthesis of this compound is typically achieved through the mesylation of its corresponding alcohol precursor, (1-benzhydrylazetidin-3-yl)methanol. This reaction is a standard procedure in organic synthesis for converting a poorly leaving hydroxyl group into a highly reactive mesylate group.[4][5]
Synthetic Workflow
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for the mesylation of (1-benzhydrylazetidin-3-yl)methanol.
Detailed Experimental Protocol
This protocol is based on well-established methods for the mesylation of alcohols.[5][6]
Materials:
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-benzhydrylazetidin-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes). Cool the solution to 0 °C using an ice bath.
-
Expert Insight: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.
-
-
Addition of Base: To the cooled solution, add triethylamine (TEA, 1.5 eq.) dropwise while stirring.
-
Expert Insight: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion.
-
-
Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Expert Insight: A slight excess of MsCl ensures complete conversion of the starting alcohol. The dropwise addition helps to control the exothermic reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow the mixture to warm to room temperature and stir for an additional 2 hours.[5]
-
Self-Validation: TLC analysis allows for the visualization of the consumption of the starting material and the formation of the product, confirming the reaction's progress.
-
-
Aqueous Workup: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 volumes).
-
Washing: Combine the organic layers and wash successively with deionized water (2 x 10 volumes) and brine. The brine wash helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel if required.
Characterization Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (1-Benzhydrylazetidin-3-yl)methanol | 72351-36-1 | C₁₇H₁₉NO | 253.34 |
| This compound | 162698-41-1 | C₁₈H₂₁NO₃S | 331.43 |
Application in Pharmaceutical Synthesis: A Case Study
This compound is a valuable intermediate for the synthesis of various pharmaceutical candidates. A notable application is in the preparation of N-(1-benzhydrylazetidin-3-yl)-N-arylmethylsulfonamide derivatives, which have shown potential in treating metabolic disorders.[9]
Synthetic Application Workflow
The following diagram illustrates the use of this compound in a nucleophilic substitution reaction.
Caption: Application of the mesylate in the synthesis of an N-arylmethylsulfonamide derivative.
Protocol for Nucleophilic Substitution
This protocol is adapted from a patented procedure and demonstrates the utility of this compound as an electrophile.[9]
Materials:
-
This compound
-
N-(3,5-difluorophenyl)methylsulfonamide
-
Anhydrous tripotassium phosphate (K₃PO₄)
-
Tris(3,6-dioxaheptyl)amine (phase-transfer catalyst)
-
Toluene, anhydrous
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware for reflux and inert atmosphere operations
Procedure:
-
Reaction Setup: To a solution of this compound in toluene, add anhydrous tripotassium phosphate, tris(3,6-dioxaheptyl)amine, and N-(3,5-difluorophenyl)methylsulfonamide.
-
Expert Insight: Tripotassium phosphate is a strong base used to deprotonate the sulfonamide, generating the nucleophile. The phase-transfer catalyst facilitates the reaction between the organic-soluble mesylate and the less soluble sulfonamide salt.
-
-
Reaction Conditions: Heat the suspension to reflux (approximately 112 °C) and maintain for several hours (e.g., 20 hours), monitoring the reaction by TLC or HPLC.[9]
-
Cooling and Workup: After completion, cool the reaction mixture to room temperature.
-
Washing: Wash the organic solution with an aqueous solution of sodium bicarbonate.[9]
-
Isolation and Purification: Separate the organic layer, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the desired N-(1-benzhydrylazetidin-3-yl)-N-(3,5-difluorophenyl)methylsulfonamide derivative.
Safety and Handling
-
This compound and its precursors should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry and drug development. The protocols detailed in these application notes provide a robust framework for its synthesis and subsequent utilization in nucleophilic substitution reactions. By understanding the principles behind each experimental step, researchers can confidently and efficiently incorporate this building block into their synthetic strategies for the discovery of novel therapeutic agents.
References
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
-
Common Organic Reactions. Alcohol to Mesylate - Common Conditions. [Link]
- Cross, R. J., & Glaros, G. (1971). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.
- Orita, A., et al. (2007). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 9(2), 150-153.
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
ResearchGate. Methods for the synthesis of azetidines. [Link]
- Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
- Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411.
-
Synthink. Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate - Premium Quality Chemical Supplier. [Link]
-
PubChem. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. 72351-36-1 Cas No. | (1-Benzhydrylazetidin-3-yl)methanol | Matrix Scientific [matrixscientific.com]
- 8. chemscene.com [chemscene.com]
- 9. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis and Handling of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Foreword: The Strategic Importance of a Key Intermediate
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its structure, featuring a strained azetidine ring, a bulky benzhydryl protecting group, and a highly effective methanesulfonate (mesylate) leaving group, makes it an exceptionally versatile building block. The benzhydryl group provides lipophilicity, while the azetidine core is a sought-after motif in modern pharmaceuticals for its ability to impart favorable physicochemical properties. The true synthetic value, however, lies in the methanesulfonate ester, which transforms a primary alcohol into a reactive electrophile, primed for nucleophilic substitution.
This document provides a detailed exploration of the synthesis of this compound, focusing on the critical reaction conditions, mechanistic underpinnings, and practical considerations essential for successful and reproducible outcomes in a research setting. The protocols described herein are designed to be self-validating, with explanations for each step to empower the researcher with a deep understanding of the process.
Part 1: The Core Reaction - Mechanistic Insights into Mesylation
The conversion of the precursor alcohol, (1-Benzhydrylazetidin-3-yl)methanol, to its corresponding mesylate is the central transformation. This is typically achieved using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine.
The Causality Behind the Choice of Reagents:
-
Methanesulfonyl Chloride (MsCl): This reagent serves as the source of the sulfonyl group. The sulfur atom is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack by the alcohol.
-
Tertiary Amine Base (e.g., Triethylamine): The base plays two crucial roles. First, it deprotonates the primary alcohol, forming an alkoxide intermediate. This significantly increases the nucleophilicity of the oxygen atom, facilitating its attack on the sulfur of MsCl. Second, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This is critical, as the acidic HCl could otherwise protonate the azetidine nitrogen or lead to undesired side reactions.
-
Aprotic Solvent (e.g., Dichloromethane): An inert, dry, aprotic solvent like dichloromethane (DCM) is preferred to dissolve the reactants without participating in the reaction. The absence of protic sources (like water) is vital to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The alkoxide attacks the sulfonyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the final methanesulfonate ester.
Caption: General mechanism for alcohol mesylation.
Part 2: Detailed Synthesis Protocol
This protocol details the conversion of (1-Benzhydrylazetidin-3-yl)methanol to this compound.
Materials and Equipment:
-
Starting Material: (1-Benzhydrylazetidin-3-yl)methanol
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA, distilled), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line, separatory funnel, rotary evaporator, silica gel for column chromatography.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (1-Benzhydrylazetidin-3-yl)methanol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
While stirring, add triethylamine (1.5 eq) to the cooled solution. Ensure the TEA is dry and freshly distilled for best results.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 5-10 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.[1]
-
A white precipitate (triethylammonium chloride) will form upon addition.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like Ethyl Acetate/Hexanes. The product spot should be less polar (higher Rf) than the starting alcohol.
-
If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[2]
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench by adding cold water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Cold 1M HCl (to remove excess triethylamine).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (to remove residual water).
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product is typically an oil or a solid. Purification is often necessary and can be achieved by flash column chromatography on silica gel.
-
Characterization: The structure of the purified this compound (CAS No: 162698-41-1) should be confirmed using standard analytical techniques.[3]
-
¹H NMR: Expect characteristic peaks for the benzhydryl protons, the azetidine ring protons, the methylene protons adjacent to the mesylate group, and a singlet for the methyl group of the mesylate.
-
¹³C NMR: Confirm the presence of all unique carbon atoms.
-
Mass Spectrometry: Verify the molecular weight (331.43 g/mol ).[3][4]
-
-
Part 3: Data Summary and Workflow
Table 1: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Stoichiometry (Alcohol:Base:MsCl) | 1.0 : 1.5 : 1.2 | Excess base ensures complete reaction and HCl scavenging. Slight excess of MsCl drives the reaction to completion. |
| Solvent | Dichloromethane (DCM) | Inert, aprotic, good solubility for reactants. Toluene is a viable alternative.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity. Reaction can proceed at room temperature if necessary.[2][5] |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
| Work-up | Aqueous wash (HCl, NaHCO₃) | Standard procedure to remove base and salts, ensuring a clean crude product for purification.[6] |
| Purification | Silica Gel Chromatography | Effective for removing unreacted starting material and polar impurities. |
digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];// Workflow Steps Start [label="1. Dissolve Alcohol in Anhydrous DCM"]; Cool [label="2. Cool to 0 °C"]; Add_Base [label="3. Add Triethylamine (1.5 eq)"]; Add_MsCl [label="4. Add Methanesulfonyl Chloride (1.2 eq)"]; React [label="5. Stir at 0 °C to RT (Monitor by TLC)"]; Quench [label="6. Quench with Cold Water"]; Extract [label="7. Aqueous Work-up (HCl, NaHCO₃, Brine)"]; Dry [label="8. Dry (Na₂SO₄) and Concentrate"]; Purify [label="9. Purify via Column Chromatography"]; Characterize [label="10. Characterize (NMR, MS)"];
// Connections Start -> Cool; Cool -> Add_Base; Add_Base -> Add_MsCl; Add_MsCl -> React; React -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Purify; Purify -> Characterize; }
Caption: Experimental workflow for mesylate synthesis.
Part 4: Field-Proven Insights & Troubleshooting
-
Trustworthiness through Purity: The primary challenge in this synthesis is ensuring the complete absence of water. Methanesulfonyl chloride reacts readily with water to form methanesulfonic acid, which reduces yield and complicates purification. Always use anhydrous solvents and freshly distilled reagents where possible.
-
Side Reaction - Alkyl Chloride Formation: A potential side reaction is the conversion of the alcohol to the corresponding alkyl chloride, promoted by the chloride ion from MsCl or the triethylammonium chloride salt.[5] Running the reaction at low temperatures (0 °C or below) minimizes this pathway. If chloride formation is a persistent issue, using methanesulfonic anhydride ((MeSO₂)₂O) is an effective alternative, as it does not generate chloride ions.[5]
-
Product Stability: Methanesulfonates are reactive compounds and are not typically intended for long-term storage. They are excellent alkylating agents and should be handled with appropriate care.[7] For subsequent reactions, it is often best to use the freshly prepared mesylate directly. The product should be stored in a dry, cool environment (2-8°C is recommended).[3]
-
Application in Tandem Reactions: This mesylate is rarely the final product but rather a key stepping stone. It is frequently used in nucleophilic substitution reactions to introduce other functional groups. For instance, a patent describes the reaction of a similar mesylate, 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate, with an N-(3,5-difluorophenyl)methylsulfonamide in toluene in the presence of a base like tripotassium phosphate to form a more complex drug candidate.[8] This highlights the compound's primary role as a reactive intermediate for constructing carbon-nitrogen or other carbon-heteroatom bonds.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central . (2023-01-21). Available at: [Link]
-
Synthesis of Azetidines . Progress in Chemistry. Available at: [Link]
-
Azetidine synthesis - Organic Chemistry Portal . Available at: [Link]
-
Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate . Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing . (2021-03-24). Available at: [Link]
- US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents.
-
Alcohol to Mesylate using MsCl, base - Organic Synthesis . Available at: [Link]
-
Alcohol to Mesylate - Common Conditions . Available at: [Link]
-
Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate - Premium Quality Chemical Supplier . Available at: [Link]
-
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405 . Available at: [Link]
-
Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols . Available at: [Link]
-
1-Benzhydryl(Azetidin-3-yl) Methanesulfonate - IndiaMART . Available at: [Link]
-
Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy - ResearchGate . Available at: [Link]
-
The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed . (2021-07-12). Available at: [Link]
Sources
- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 162698-41-1|this compound|BLD Pharm [bldpharm.com]
- 4. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
Introduction: The Rising Prominence of a Strained Scaffold
An Application Guide to the Scalable Synthesis of Azetidine Compounds
Azetidines, four-membered saturated nitrogen heterocycles, have transitioned from being a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Their unique structural properties—a blend of high ring strain (approx. 25.2 kcal/mol), sp³-rich character, and conformational rigidity—confer favorable pharmacokinetic profiles, including enhanced metabolic stability, improved solubility, and potent binding to biological targets.[1][3] This has led to their incorporation into several FDA-approved drugs, such as the anticoagulant ximelagatran, the antibiotic delafloxacin, and the JAK inhibitor baricitinib.[1][4][5]
Despite their utility, the synthesis of azetidines is notoriously challenging, a direct consequence of the high activation energy required to form the strained four-membered ring.[3][6] While numerous methods exist for small-scale laboratory synthesis, many are not amenable to the demands of industrial production, where cost, safety, and robustness are paramount. This guide provides researchers, scientists, and drug development professionals with a detailed overview of scalable synthetic strategies, step-by-step protocols for key azetidine building blocks, and field-proven insights to overcome common challenges in process scale-up.
Part 1: Strategic Approaches to Azetidine Ring Formation at Scale
The construction of the azetidine ring primarily relies on intramolecular cyclization reactions, though other methods have been developed. The choice of strategy for scale-up depends critically on the availability and cost of starting materials, atom economy, and the ease of purification.
Intramolecular Cyclization: The Workhorse Strategy
The most common and generally most scalable approach to azetidines is the intramolecular nucleophilic substitution of a γ-substituted amine.[3][7][8] This method involves the formation of a C-N bond by the cyclization of a 1,3-difunctionalized propane backbone.
Causality of Choice: This strategy is favored for scale-up due to its reliance on well-understood Sₙ2 reaction mechanisms and often readily available starting materials like 1,3-diols or epoxides. The primary challenge lies in controlling the competition between the desired intramolecular cyclization and intermolecular polymerization, which can plague large-scale reactions.[6][9] Success hinges on maintaining high-dilution conditions (often impractical at scale) or, more effectively, on careful control of reaction temperature, base selection, and addition rates.
The two main variants are:
-
From γ-Amino Alcohols: The hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate, or halide) in situ or in a separate step, followed by base-mediated ring closure.
-
From 3-Haloamines: Direct cyclization of a 3-halo-1-propanamine derivative is often simpler but may require more specialized or hazardous starting materials.
Caption: Overview of major synthetic routes to the azetidine core.
[2+2] Cycloaddition Reactions
The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is the most atom-economical method for synthesizing azetidines.[6][10][11]
Causality of Choice: While elegant, this approach faces significant scale-up hurdles. Photochemical reactions require specialized reactors to ensure uniform light penetration, which becomes increasingly difficult in large, opaque reaction mixtures. Furthermore, issues like imine isomerization can lead to low yields and complex product mixtures.[6][10] Recent advances using visible-light photocatalysis show promise for improving the scalability and safety of these transformations.[1][12]
Other Notable Methods
-
Ring Expansion of Aziridines: This method can provide access to specific substitution patterns not easily obtained otherwise.[7][13] Scalability depends on the availability of the requisite aziridine precursors.
-
Reduction of Azetidin-2-ones (β-Lactams): Given the extensive chemistry developed for β-lactam antibiotics, a wide variety of substituted precursors are available.[14] The reduction step, however, often requires strong and expensive reducing agents like LiAlH₄ or BH₃, posing challenges for large-scale operations regarding safety and cost.
Part 2: Protocol for the Kilogram-Scale Synthesis of L-Azetidine-2-Carboxylic Acid
L-Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid and a highly valuable chiral building block. The following protocol is adapted from literature procedures that prioritize chromatography-free purification, a critical factor for industrial scale-up.[15][16] The synthesis begins with the readily available and inexpensive L-aspartic acid.
Caption: Workflow for the scalable synthesis of L-azetidine-2-carboxylic acid.
Step-by-Step Methodology
Materials & Reagents:
-
L-Aspartic Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Chlorotrimethylsilane (TMSCl)
-
Methanol (MeOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Chloroformate
-
Sodium Borohydride (NaBH₄)
-
p-Toluenesulfonyl Chloride (TsCl)
-
Potassium Carbonate (K₂CO₃)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Appropriate organic solvents (THF, Acetonitrile, Ethyl Acetate)
Protocol:
-
Preparation of Methyl N-Boc-L-aspartate (Chromatography-Free):
-
Suspend L-aspartic acid (1.0 kg, 7.51 mol) in MeOH (5 L). Add TMSCl (1.22 kg, 11.27 mol) dropwise while maintaining the temperature below 30°C. Stir for 24 hours.
-
Concentrate the mixture under reduced pressure. Redissolve the residue in a biphasic mixture of water and ethyl acetate.
-
Add NaHCO₃ to neutralize, followed by (Boc)₂O (1.80 kg, 8.26 mol). Stir vigorously until the reaction is complete (monitored by TLC/LC-MS).
-
Separate the organic layer, wash with brine, and concentrate to yield the protected aspartate derivative. The product is typically used directly in the next step.
-
-
Selective Reduction to N-Boc-L-homoserine:
-
Dissolve the crude product from Step 1 in anhydrous THF (8 L) and cool to -10°C.
-
Add triethylamine (0.84 kg, 8.26 mol), followed by the slow addition of ethyl chloroformate (0.90 kg, 8.26 mol), keeping the temperature below -5°C.
-
After 1 hour, add a solution of NaBH₄ (0.43 kg, 11.27 mol) in water portion-wise, ensuring the temperature does not exceed 10°C.
-
Stir for 2-3 hours, then quench carefully with aqueous HCl. Extract the product with ethyl acetate. The desired N-Boc-L-homoserine can be isolated by pH-controlled extraction without chromatography.[15]
-
-
Tosylation of the Primary Alcohol:
-
Dissolve the N-Boc-L-homoserine (assume ~1.5 kg, 6.84 mol) in acetonitrile (10 L).
-
Add TsCl (1.44 kg, 7.52 mol) and K₂CO₃ (1.89 kg, 13.68 mol). Heat the mixture to 50-60°C and stir until the reaction is complete (TLC/LC-MS monitoring).
-
Cool, filter off the solids, and concentrate the filtrate. The resulting tosylate is often used crude.
-
-
Intramolecular Cyclization and Deprotection:
-
Dissolve the crude tosylate in a suitable solvent like THF or MeCN.
-
Add a strong base, such as aqueous NaOH (20% w/v), and heat the mixture. This step facilitates both the intramolecular Sₙ2 cyclization to form the azetidine ring and the saponification of the methyl ester.
-
After reaction completion, cool the mixture and acidify with concentrated HCl to pH ~1. This step also removes the Boc protecting group.
-
The product, L-azetidine-2-carboxylic acid, will precipitate as the hydrochloride salt. It can be isolated by filtration and purified by recrystallization.
-
Data Summary & Validation
| Step | Intermediate/Product | Typical Scale | Typical Yield | Purification Method |
| 1-2 | N-Boc-L-homoserine | 1 kg | 80-90% (over 4 steps) | pH-controlled extraction |
| 3 | N-Boc-L-homoserine tosylate | 1.5 kg | >95% (crude) | Used directly |
| 4 | L-Azetidine-2-carboxylic acid | 1.5 kg | 60-70% | Recrystallization |
| Overall | L-Azetidine-2-carboxylic acid | 1 kg | ~45-55% | Chromatography-Free |
Part 3: Safety & Troubleshooting in Azetidine Scale-Up
Safety Considerations
Scaling up chemical reactions introduces significant safety challenges. A thorough risk assessment must be conducted before any large-scale synthesis.
-
Hazardous Reagents:
-
3-Halo-1-propanamine derivatives: These are often corrosive and toxic. Handle only in well-ventilated fume hoods with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[17][18]
-
Strong Bases/Acids: Reagents like NaOH, K₂CO₃, and HCl are corrosive. Their large-scale reactions can be highly exothermic. Ensure adequate cooling and controlled addition rates.
-
Flammable Solvents: THF, ethyl acetate, and methanol are flammable. All equipment must be properly grounded to prevent static discharge, and reactions should be conducted away from ignition sources.[19][20]
-
-
Exothermic Reactions: Both the activation (tosylation/mesylation) and cyclization steps can be exothermic. Monitor the internal reaction temperature closely and have an external cooling bath ready.
-
Pressure Build-up: Ensure reactors are equipped with pressure relief systems, especially when heating reactions or performing quenches that may generate gas.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization | 1. Intermolecular polymerization is outcompeting cyclization.[21] 2. Leaving group is not sufficiently reactive. 3. Base is not strong enough or is sterically hindered. | 1. Slow down the addition rate of the base. Ensure efficient stirring. Lower the reaction concentration if feasible. 2. Switch from a tosylate to a more reactive mesylate or halide leaving group. 3. Use a stronger, non-nucleophilic base like K₂CO₃ or DBU. For challenging cyclizations, consider stronger bases like NaH or KHMDS (with appropriate safety precautions). |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor solubility of reagents. 3. Deactivation of catalyst or reagent. | 1. Increase reaction time and/or temperature incrementally, monitoring by LC-MS. 2. Use a co-solvent to improve solubility. For phase-transfer conditions, ensure the catalyst is active. 3. Use fresh reagents. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if reagents are air/moisture sensitive. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Formation of stubborn, hard-to-remove byproducts. | 1. If chromatography is unavoidable, optimize the mobile phase for better separation. Consider converting the product to a salt to facilitate purification by precipitation/recrystallization. 2. Re-evaluate the reaction conditions to minimize byproduct formation. A change in solvent or base can sometimes dramatically improve the reaction profile.[9] |
Conclusion
The scale-up synthesis of azetidine compounds remains a challenging yet critical endeavor for the pharmaceutical industry. Success relies on moving beyond laboratory-scale methods that depend on column chromatography and embracing robust, cost-effective, and safe processes. The intramolecular cyclization of functionalized amino alcohols, particularly when starting from inexpensive chiral pool materials like amino acids, represents a proven and reliable strategy. By carefully controlling reaction parameters to favor intramolecular ring closure and designing purification steps based on extraction and crystallization, the multigram and kilogram production of these valuable heterocyclic building blocks is readily achievable.
References
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.ACS Chemical Neuroscience.
- Synthesis of Azetidines.Progress in Chemistry.
- Previous strategies towards azetidines and this approach.
- 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.North Jersey ACS.
- Synthesis of azetidines by aza P
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.The Journal of Organic Chemistry.
- Troubleshooting low yields in azetidine synthesis.BenchChem.
- Scientists Use Computational Modeling to Guide Difficult Chemical Synthesis of Azetidines.MIT News.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
- Advances in synthesis and chemistry of azetidines.
- SAFETY DATA SHEET - Azetidine Hydrochloride.TCI Chemicals.
- SAFETY DATA SHEET - 3-chloro-1,2-propanediol.Sigma-Aldrich.
- Azetidine Synthesis.Book Chapter.
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- Azetidine synthesis.Organic Chemistry Portal.
- Azetidines in medicinal chemistry: emerging applic
- An Approach to Alkyl Azetidines for Medicinal Chemistry.ChemRxiv.
- Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
- SAFETY DATA SHEET - Flammable Liquid.Sigma-Aldrich.
- 3-Chloro-N,N-diethyl-1-propanamine SDS.ECHEMI.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.Frontiers in Chemistry.
- Synthesis of New Azetidine and Oxetane Amino Acid Deriv
- Synthesis of azetidine derivatives.
- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
- Azetidines.Enamine.
- Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid.HETEROCYCLES.
- Synthesis of L-Azetidine-2-Carboxylic Acid.
- Safety Data Sheet: Azetidine.Chemos GmbH & Co. KG.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Azetidines [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 10. Synthesis of azetidines by aza Paternò-Büchi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Azetidine synthesis [organic-chemistry.org]
- 14. api.pageplace.de [api.pageplace.de]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. echemi.com [echemi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chemos.de [chemos.de]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate as a Key Intermediate for Positron Emission Tomography (PET) Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative insights into biochemical processes in vivo. The development of novel PET ligands is crucial for advancing our understanding of disease and for drug development. The azetidine scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional structure that can be exploited for designing ligands with high affinity and selectivity for their biological targets. This document provides a detailed guide on the synthesis and application of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate, a key intermediate for the preparation of azetidine-based PET ligands. We will delve into the synthetic protocols, the rationale behind the experimental choices, and a detailed application of this intermediate in the synthesis of PET tracers, particularly for neuroimaging.
Introduction: The Significance of the Azetidine Scaffold in PET Ligand Design
The four-membered azetidine ring has gained considerable attention in medicinal chemistry due to its unique conformational properties and its ability to impart favorable pharmacokinetic characteristics to drug candidates.[1] The strained ring system of azetidine can lead to specific interactions with biological targets, often resulting in improved potency and selectivity.[1] In the context of PET ligand development for the central nervous system (CNS), the azetidine moiety can contribute to achieving the desired balance of lipophilicity and polarity, which is essential for blood-brain barrier penetration.[2]
The benzhydryl group, on the other hand, is a common pharmacophore found in many CNS-active drugs, contributing to the lipophilicity and often providing a key interaction with the target protein. The combination of the azetidine ring and the benzhydryl group in this compound creates a versatile building block for a wide range of PET ligands. The methanesulfonate (mesylate) group is an excellent leaving group, making this intermediate highly suitable for late-stage radiolabeling via nucleophilic substitution reactions with positron-emitting isotopes such as Carbon-11 (¹¹C, t½ = 20.4 min) or Fluorine-18 (¹⁸F, t½ = 109.7 min).[3][4]
Synthesis of the Precursor: this compound
The synthesis of this compound typically starts from commercially available 1-benzhydrylazetidin-3-one. The general synthetic scheme involves a reduction of the ketone, followed by mesylation of the resulting alcohol.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Protocol for Precursor Synthesis
Step 1: Reduction of 1-Benzhydrylazetidin-3-one
-
To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford (1-benzhydrylazetidin-3-yl)methanol, which can often be used in the next step without further purification.
-
Causality: Sodium borohydride is a mild and selective reducing agent for ketones, minimizing the risk of side reactions. Methanol serves as a protic solvent that also participates in the quenching of the excess hydride reagent.
Step 2: Mesylation of (1-Benzhydrylazetidin-3-yl)methanol
-
Dissolve the crude (1-benzhydrylazetidin-3-yl)methanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 2.0 eq) to the solution and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. Dichloromethane is a suitable inert solvent for this type of reaction. The mesylate group is introduced to convert the hydroxyl group into a good leaving group for subsequent nucleophilic substitution.
Application in PET Ligand Synthesis: A Case Study
The primary application of this compound in PET chemistry is as a precursor for radiolabeling. The methanesulfonate group is an excellent leaving group for nucleophilic substitution by radiolabeled nucleophiles like [¹⁸F]fluoride or [¹¹C]methyl iodide.
A relevant example is the synthesis of derivatives of N-(1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide, as described in patent literature, which showcases the utility of a structurally similar precursor in a nucleophilic substitution reaction.[3]
General Radiolabeling Workflow
Caption: General workflow for PET tracer synthesis.
Detailed Protocol for [¹⁸F]Fluorination
This protocol is a representative method for the nucleophilic [¹⁸F]fluorination of the precursor.
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
The [¹⁸F]fluoride is eluted with a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst, such as Kryptofix 2.2.2 (K222), in acetonitrile/water.
-
-
Azeotropic Drying:
-
The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with acetonitrile under a stream of nitrogen to remove water, which would otherwise hinder the nucleophilicity of the fluoride ion.
-
-
Radiolabeling Reaction:
-
A solution of this compound (1-5 mg) in a suitable aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added to the dried [¹⁸F]KF/K222 complex.
-
The reaction mixture is heated at a specified temperature (typically 80-120 °C) for a set time (5-15 minutes) in a sealed reaction vessel.
-
-
Purification:
-
The crude reaction mixture is diluted with a suitable solvent and purified by semi-preparative high-performance liquid chromatography (HPLC).
-
-
Formulation:
-
The HPLC fraction containing the radiolabeled product is collected, and the solvent is removed. The final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
-
Quality Control:
-
The final product is tested for radiochemical purity, chemical purity, specific activity, pH, and sterility before use.
-
-
Causality: The Kryptofix 2.2.2 chelates the potassium ion, making the fluoride ion more "naked" and thus a more potent nucleophile.[5] Aprotic polar solvents are used to dissolve the reactants and facilitate the SN2 reaction. The methanesulfonate is an excellent leaving group, facilitating the displacement by the fluoride ion.[4][6]
Data Summary
The following table provides representative data for the synthesis and radiolabeling process. Actual values may vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Precursor Synthesis | PET Ligand Radiolabeling ([¹⁸F]) |
| Starting Material | 1-Benzhydrylazetidin-3-one | This compound |
| Key Reagents | NaBH₄, MsCl, Et₃N | [¹⁸F]KF, Kryptofix 2.2.2 |
| Solvent | MeOH, DCM | Acetonitrile, DMSO |
| Reaction Temperature | 0 °C to RT | 80 - 120 °C |
| Reaction Time | 2 - 4 hours per step | 5 - 15 minutes |
| Typical Yield | 70 - 85% (over two steps) | 20 - 50% (decay-corrected) |
| Purification Method | Silica Gel Chromatography | Semi-preparative HPLC |
| Quality Control | ¹H NMR, ¹³C NMR, MS | Radio-HPLC, GC (residual solvents), pH, Sterility Test |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel PET ligands. Its synthesis is straightforward, and the presence of the methanesulfonate group allows for efficient late-stage radiolabeling. The protocols and rationale provided in this guide are intended to assist researchers in the development of new azetidine-based PET tracers for a variety of biological targets, particularly within the central nervous system. The unique structural features of this scaffold hold significant promise for the future of molecular imaging and drug discovery.
References
-
[One-Pot Radiosynthesis of [18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][7][8]dioxol-5-yl)-1H-pyrazole—A Potential PET Radiotracer Targeting α-Synuclein Aggregates. PubMed Central.]([Link])
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. research.vu.nl [research.vu.nl]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Welcome to the technical support guide for the synthesis of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic step. As a key intermediate in various pharmaceutical development pathways, ensuring a high-yield, high-purity synthesis is paramount.[1][2] This guide provides in-depth troubleshooting for common side reactions and offers practical, field-proven solutions based on established chemical principles.
Troubleshooting Guide: Specific Side Reactions
This section addresses the most common issues encountered during the mesylation of (1-Benzhydrylazetidin-3-yl)methanol. Each issue is presented in a question-and-answer format to help you quickly diagnose and resolve problems.
Issue 1: My reaction yields are low, and I'm observing highly polar impurities by TLC/LC-MS that are difficult to remove.
Q: What is the likely cause of these highly polar byproducts?
A: The most probable cause is the formation of a quaternary ammonium salt, which can subsequently lead to ring-opened products. The azetidine nitrogen is a tertiary amine and can act as a nucleophile, attacking either the methanesulfonyl chloride (MsCl) or, more likely, another molecule of the desired product (intermolecularly) or even intramolecularly under certain conditions. This forms a highly strained and reactive azetidinium ion.[3][4][5] This ion is then susceptible to nucleophilic attack by any nucleophile present in the reaction mixture (e.g., chloride ions, residual water, or the amine base), leading to the opening of the four-membered ring.[6][7] These ring-opened products are typically more polar and can complicate purification.
Q: How can I prevent the formation of the azetidinium salt and subsequent ring-opening?
A: Prevention focuses on minimizing the nucleophilicity of the azetidine nitrogen and controlling reaction conditions.
Proposed Solutions & Protocol:
-
Choice of Base and Stoichiometry: The base is critical. While its primary role is to neutralize the HCl generated, a bulky, non-nucleophilic base is preferred to avoid competing with the desired alcohol reaction. Using an excessive amount of a nucleophilic base can exacerbate side reactions.[8]
-
Recommended: Use a sterically hindered amine base like Diisopropylethylamine (DIPEA) instead of triethylamine (TEA).
-
Stoichiometry: Use the minimum effective amount of base, typically 1.1 to 1.5 equivalents.
-
-
Temperature Control: The reaction should be kept cold to reduce the rate of competing side reactions.
-
Protocol: Maintain the reaction temperature between -10 °C and 0 °C during the addition of methanesulfonyl chloride and for a period afterward.[9] Allow the reaction to warm slowly to room temperature only if necessary for completion.
-
-
Order of Addition: Adding the methanesulfonyl chloride slowly to a solution of the alcohol and base ensures that the MsCl concentration remains low, favoring reaction with the more nucleophilic alcohol over the tertiary amine.
Visualizing the Side Reaction Pathway
Below is a diagram illustrating the formation of the azetidinium intermediate and its subsequent ring-opening by a generic nucleophile (Nu⁻).
Caption: Formation of a quaternary azetidinium ion leading to ring-opening.
Table 1: Comparison of Reaction Conditions for Minimizing Quaternization
| Parameter | Standard Conditions (High Risk) | Recommended Conditions (Low Risk) | Rationale |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | DIPEA is more sterically hindered, reducing its nucleophilicity. |
| Equivalents of Base | > 2.0 eq | 1.1 - 1.5 eq | Excess base can promote side reactions.[10] |
| Temperature | Room Temperature | -10 °C to 0 °C | Lower temperatures decrease the rate of the undesired quaternization. |
| MsCl Addition | Rapid / Bulk addition | Slow, dropwise addition | Keeps MsCl concentration low, favoring reaction at the primary alcohol. |
Issue 2: My NMR/LC-MS shows an impurity with a mass corresponding to the replacement of the mesylate with a chlorine atom.
Q: What is this chlorinated impurity and how is it formed?
A: This common byproduct is (1-Benzhydrylazetidin-3-yl)methyl chloride. It is formed via a nucleophilic substitution reaction where the chloride ion (Cl⁻), generated from methanesulfonyl chloride during the reaction, displaces the newly formed mesylate group.[11] The mesylate is an excellent leaving group, making the primary carbon susceptible to SN2 attack by the chloride ion. This side reaction is often favored by prolonged reaction times or elevated temperatures.
Proposed Solutions & Protocol:
-
Use Methanesulfonic Anhydride: The best way to eliminate this side reaction is to remove the source of chloride ions. Using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride will generate methanesulfonate as the only leaving group, which is a poor nucleophile.[11]
-
Minimize Reaction Time and Temperature: If using MsCl is unavoidable, monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately to prevent further conversion to the chloride byproduct. Avoid heating the reaction mixture.
Visualizing Alkyl Chloride Formation
Caption: Formation of the alkyl chloride byproduct from the desired mesylate.
Issue 3: The reaction is sluggish and I have a significant amount of unreacted starting material even after several hours.
Q: Why is my reaction not going to completion?
A: Incomplete conversion is often due to suboptimal reaction conditions or reagent quality. The hydroxyl group on the starting material, while primary, may experience some steric hindrance from the bulky benzhydryl group, potentially slowing the reaction.[8]
Proposed Solutions & Protocol:
-
Reagent Quality: Ensure that the methanesulfonyl chloride and the amine base are of high purity and anhydrous. The solvent (e.g., Dichloromethane, THF) must be thoroughly dried, as water will readily consume the mesylating agent.
-
Activation with DMAP: For sterically hindered or less reactive alcohols, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate. DMAP acts as a hyper-nucleophilic catalyst.
-
Choice of Mesylating Agent: The mechanism of mesylation can differ based on the base used. With a strong base like triethylamine, MsCl can form a highly reactive "sulfene" intermediate (CH₂=SO₂), which reacts rapidly even with hindered alcohols.[12][13][14] However, this can also increase the risk of side reactions. A careful balance is needed.
Table 2: Recommended Parameters for Complete Conversion
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Prevents quenching of the mesylating agent by water. |
| Methanesulfonyl Chloride | 1.1 - 1.2 equivalents | A slight excess ensures all the alcohol is consumed. |
| Base | 1.2 - 1.5 equivalents of DIPEA or TEA | Sufficient to neutralize HCl without being excessively basic. |
| Catalyst (Optional) | 0.05 - 0.1 equivalents of DMAP | Accelerates the reaction for hindered or slow-reacting substrates. |
| Monitoring | TLC or LC-MS every 30-60 minutes | Allows for timely quenching of the reaction upon completion. |
Frequently Asked Questions (FAQs)
Q1: Can I use pyridine as the base and solvent? A: While pyridine is a classic choice for mesylations, it is also a potent nucleophile. Given the risk of forming a quaternary pyridinium salt with your product, it is generally safer to use a non-nucleophilic solvent like DCM with a hindered amine base like DIPEA.[9]
Q2: My product appears to be unstable during silica gel chromatography. What should I do? A: Mesylates can be sensitive to the acidic nature of silica gel, which can promote decomposition or elimination. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, using a different stationary phase like alumina (basic or neutral) may be beneficial. A rapid workup and purification are always recommended.
Q3: How do I properly quench the reaction? A: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and destroy excess methanesulfonyl chloride. This is followed by extraction with an organic solvent like DCM or ethyl acetate. The organic layer should then be washed with water and brine to remove salts and water-soluble impurities.
References
- Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
- Gagnon, D., Du, H., & Fustero, S. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(8), 2030-2033.
- Jacobsen, E. N., & Torssell, S. (2025).
- Alvernhe, G., & Laurent, A. (1983). The preparation of stable aziridinium ions and their ring-openings.
- Gagnon, D., & Fustero, S. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255.
- De Kimpe, N., & Stevens, C. (1992). The Preparation of Some Quaternary Ammonium Salts.
- Various Authors. (2013). How can I tosylate an hindered secondary alcohol?
- Chemistry Steps.
- Master Organic Chemistry. (2015).
- Organic Chemistry Portal.
- Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50303-50341.
- ECHEMI. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?
- Premium Quality Chemical Supplier.
- Chem-Impex.
- Echemi. (1-benzhydryl-3-methyl-azetidin-3-yl)
- Aggarwal, V. K., & Tissot, O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4435-4456.
- Ríos, J. L., et al. (2018). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 23(10), 2635.
- ChemSrc. methanesulfonic acid (1-benzhydrylazetidin-3-yl)methyl ester.
- BLD Pharm. (1-Benzhydrylazetidin-3-yl)
- BLD Pharm.
- PubChem. (1-Benzhydrylazetidin-2-YL)
- Sigma-Aldrich.
- Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195-3196.
- IndiaMART. 1-Benzhydryl(Azetidin-3-yl)
- Grellepois, F., & Portella, C. (2018). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. European Journal of Organic Chemistry, 2018(45), 6296-6304.
- Various Authors. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol).
- BLD Pharm. 1-Benzhydryl-3-methylazetidin-3-ol.
- LibreTexts Chemistry. (2022). 3.1.7: Reactions of Alcohols.
- Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?
- Sigma-Aldrich. (1-Methylazetidin-3-yl)methanol.
- BLD Pharm. 1-Benzhydrylazetidin-3-one.
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Welcome to the dedicated technical support guide for the purification of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. The following question-and-answer guide addresses common and complex challenges encountered during purification, providing not only solutions but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions & Troubleshooting
Q1: My isolated product is an oil or a low-melting solid with poor analytical data. What is the most likely cause?
This is a common issue often attributed to the presence of residual solvents or unreacted starting material, specifically (1-Benzhydrylazetidin-3-yl)methanol. The bulky, lipophilic benzhydryl group can make the final compound prone to oiling out, and even minor impurities can significantly depress the melting point.
Recommended Action: Recrystallization
Recrystallization is the first-line technique to address this issue, as it effectively removes impurities by leveraging differences in solubility between the desired product and contaminants.[1][2]
Step-by-Step Recrystallization Protocol:
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Solvent Selection: Choose a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2] A common starting point for compounds with both polar (methanesulfonate) and non-polar (benzhydryl) moieties is a binary solvent system such as isopropanol/water, ethyl acetate/heptane, or acetone/water.[1]
-
Dissolution: In a suitable flask, add the crude product and the primary solvent (e.g., isopropanol). Heat the mixture with stirring until the solid completely dissolves.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., water) dropwise at an elevated temperature until persistent turbidity is observed. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath for at least one hour to maximize yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold anti-solvent to remove residual mother liquor. A final wash with a non-polar solvent like cold heptane can help remove greasy, non-polar impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvents.[2]
Q2: My NMR analysis shows the presence of the starting alcohol, (1-Benzhydrylazetidin-3-yl)methanol. How can I effectively remove it?
If recrystallization fails to remove the starting alcohol, it indicates that their solubility properties are too similar for this technique to be effective. In this case, flash column chromatography is the preferred method due to the polarity difference between the alcohol (more polar) and the mesylate product (less polar).[3][4]
Recommended Action: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.
dot
Caption: Workflow for Flash Chromatography Purification.
Step-by-Step Chromatography Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in heptane or hexane is recommended. Start with a low polarity mixture (e.g., 10% EtOAc in heptane) and gradually increase the polarity (e.g., to 40% EtOAc).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). For better resolution, it is advisable to adsorb the sample onto a small amount of silica gel and load the dry powder onto the column ("dry loading").
-
Elution and Monitoring: Begin elution with the low-polarity mobile phase. The less polar product, this compound, will elute from the column first. The more polar starting alcohol will elute later. Monitor the fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure (rotary evaporation).
Q3: During synthesis with methanesulfonyl chloride (MsCl), I've identified a significant chlorinated byproduct. Why does this happen and how can I prevent it?
The formation of an alkyl chloride is a well-known side reaction when using methanesulfonyl chloride (MsCl).[5][6] The reaction generates chloride ions, which can act as nucleophiles and displace the newly formed mesylate group, particularly on a primary alcohol like this substrate.
Recommended Action: Use Methanesulfonic Anhydride
To completely avoid this side reaction, use methanesulfonic anhydride ((Ms)₂O) as the mesylating agent. It does not contain a chloride source, thereby eliminating the possibility of forming the alkyl chloride byproduct.[5]
| Feature | Methanesulfonyl Chloride (MsCl) | Methanesulfonic Anhydride ((Ms)₂O) |
| Primary Reagent | MeSO₂Cl | (MeSO₂)₂O |
| Common Base | Triethylamine (TEA), Pyridine | Pyridine, DMAP |
| Key Byproduct | Triethylamine hydrochloride (Et₃N·HCl) | Pyridinium methanesulfonate |
| Risk of Chlorination | High, especially for primary alcohols[6] | None[5] |
| Relative Cost | Lower | Higher |
Q4: I am concerned about the potential for genotoxic impurities (GTIs). What are they in this context and how can they be controlled?
For any process involving methanesulfonic acid (MSA) or its derivatives, there is a regulatory concern about the formation of small, highly reactive alkyl mesylates, such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS).[7][8] These can form if alcoholic solvents (e.g., methanol, ethanol) are present during steps involving MSA, such as salt formation.[9][10] These impurities are mutagenic and must be strictly controlled to levels determined by regulatory guidelines (typically based on a Threshold of Toxicological Concern, TTC).[10]
dot
Caption: Decision Tree for Genotoxic Impurity (GTI) Risk Assessment.
Strategies for GTI Control:
-
Synthesis Route Selection: The most effective control is to design a synthetic route that avoids the conditions for GTI formation. For the synthesis of the target mesylate, use methanesulfonyl chloride or anhydride on the precursor alcohol in a non-alcoholic solvent like DCM. This avoids the use of free methanesulfonic acid in the presence of an alcohol.[7]
-
Solvent Choice: If methanesulfonic acid is used in any step (e.g., for pH adjustment or salt formation in a different part of the overall synthesis), rigorously exclude short-chain alcohol solvents. Opt for solvents like ethyl acetate, acetone, or toluene.[7]
-
Purification: Crystallization is an effective method for purging volatile impurities like MMS and EMS from the final product.[9] The ordered crystal lattice tends to exclude molecules that do not fit, effectively upgrading the purity.
-
Analytical Testing: Due to the low detection limits required, specialized analytical methods are necessary. GC-MS is often used for its sensitivity and ability to detect volatile compounds. Derivatization followed by HPLC-UV or LC-MS/MS can also be employed.[10]
References
- Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
- National Toxicology Program. (2009).
- Elder, D. P., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development.
-
Szawkało, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules. [Link]
- PQRI. (n.d.). Sulfonate Esters – How Real is the Risk? Product Quality Research Institute.
-
Chan, L. C., & Cox, B. G. (2007). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development. [Link]
-
Izumi, M. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid. Heterocycles. [Link]
-
Pharmaffiliates. (2023). What are the key steps in the purification of pharmaceutical intermediates? Blog. [Link]
-
Oda, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles. RSC Advances. [Link]
-
Wager, T. T., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Chemical Neuroscience. [Link]
-
Loris, R., et al. (2007). Crystallization and Characterization of Magnesium Methanesulfonate Hydrate. Crystal Growth & Design. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. . [Link]
-
Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Regulatory Toxicology and Pharmacology. [Link]
-
Snodin, D. J. (2006). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? ResearchGate. [Link]
-
Liu, M., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver. Molecules. [Link]
Sources
- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 2. shyzchem.com [shyzchem.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pqri.org [pqri.org]
- 10. mdpi.com [mdpi.com]
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate stability and storage conditions
Welcome to the technical support guide for (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate (CAS No. 162698-41-1). This document provides in-depth guidance on the stability, storage, and handling of this key synthetic intermediate. It is designed for researchers, chemists, and drug development professionals to ensure experimental success and maintain material integrity.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
This compound should be stored in a tightly sealed container at 2-8°C, protected from moisture.[1][2][3] The primary reasons for these specific conditions are to mitigate two key chemical liabilities: the reactivity of the methanesulfonate (mesylate) group and the inherent strain of the azetidine ring.
-
Methanesulfonate Group: The mesylate is an excellent leaving group, making the compound a highly effective intermediate for nucleophilic substitution reactions.[4] However, this reactivity also makes it susceptible to hydrolysis. Storing it in a dry, sealed container at low temperatures drastically reduces the rate of potential degradation from atmospheric moisture.
-
Azetidine Ring: The four-membered azetidine ring possesses considerable ring strain, which is a source of its unique reactivity in synthesis.[5][6] While more stable than an aziridine ring, it can be susceptible to ring-opening under harsh conditions.[5] Refrigerated temperatures minimize the kinetic energy available for any potential degradation pathways.
Q2: What is the expected shelf-life of this compound?
While the compound exhibits good stability when stored correctly, a specific shelf-life is highly dependent on the initial purity, handling, and storage history.[4][7] We recommend re-analyzing the purity of the material (e.g., via NMR, LC-MS, or HPLC) if it has been in storage for over a year or if you suspect it has been exposed to suboptimal conditions. For critical applications, always use freshly procured or recently qualified material.
Q3: Is the compound sensitive to air or light?
The primary documented sensitivity is to moisture due to the hydrolytic potential of the methanesulfonate ester. While there is no specific data indicating significant light sensitivity, it is standard best practice in organic chemistry to store complex intermediates like this one in amber vials or otherwise protected from direct light to prevent unforeseen photochemical reactions. The compound is not known to be overtly sensitive to air (oxygen), but storing it under an inert atmosphere (e.g., nitrogen or argon) is a recommended precaution, especially for long-term storage, as it displaces moisture-laden air.
Q4: What solvents are recommended for preparing solutions?
This compound is a solid that is generally soluble in common aprotic organic solvents. Based on its structure, which contains both large non-polar (benzhydryl) and polar (methanesulfonate) moieties, suitable solvents include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Acetonitrile (ACN)
For reactions, always use anhydrous solvents to prevent hydrolysis of the mesylate. Solutions should be prepared fresh for immediate use whenever possible. If a solution must be stored, even for a short period, it should be kept under an inert atmosphere at a low temperature and strictly protected from moisture.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of this compound in experiments.
Problem: Analysis of my compound shows impurities or a lower-than-expected purity. What are the likely degradation pathways?
Degradation typically arises from improper handling or storage. The most probable cause is hydrolysis of the methanesulfonate ester.
-
Causality: The carbon atom to which the mesylate group is attached is electrophilic. A nucleophile, such as water, can attack this carbon, displacing the methanesulfonate anion and forming the corresponding alcohol, (1-Benzhydrylazetidin-3-yl)methanol. This process can be accelerated by non-neutral pH.
-
Verification: The primary degradation product, the corresponding alcohol, can be readily identified by LC-MS (observing a new peak with the expected molecular weight) or ¹H NMR (disappearance of the mesylate methyl singlet at ~3.0 ppm and appearance of a hydroxyl proton).
The diagram below illustrates the primary hydrolytic degradation pathway.
Caption: Primary degradation pathway via hydrolysis.
Problem: My experimental yields are inconsistent when using this intermediate. How can I troubleshoot this?
Inconsistent results often trace back to the quality of the starting material or the reaction setup. Follow this workflow to identify the root cause.
-
Step 1: Re-verify Material Purity: Before starting, run a quick purity check (e.g., TLC, ¹H NMR) on your stock of the intermediate, especially if the bottle is old or has been opened multiple times.
-
Step 2: Use Anhydrous Conditions: The mesylate group is sensitive to water. Ensure all solvents are anhydrous and that the reaction is run under an inert atmosphere (N₂ or Ar) to prevent hydrolysis, which consumes your starting material.
-
Step 3: Prepare Solutions Fresh: Prepare your solution of the intermediate immediately before use. Avoid storing it in solution, even in anhydrous solvents, for extended periods.
-
Step 4: Control Reaction Temperature: Exothermic reactions or excessive heating can accelerate side reactions. Maintain strict temperature control throughout your experiment.
This workflow provides a systematic check for common sources of experimental variability.
Caption: Systematic workflow for troubleshooting experiments.
Summary of Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8 °C[1][2][3] | Minimizes degradation kinetics of the strained azetidine ring and labile mesylate group. |
| Atmosphere | Store in a tightly sealed container; inert gas (N₂, Ar) recommended. | Prevents hydrolysis from atmospheric moisture. |
| Light | Store protected from light (e.g., in an amber vial). | General precaution to prevent potential photochemical decomposition. |
| Handling | Handle in a well-ventilated area (fume hood).[8] Wear appropriate PPE. | Standard chemical safety practice. Avoids inhalation and skin contact.[8] |
| Solvent Condition | Use anhydrous solvents for all reactions. | Prevents hydrolysis of the methanesulfonate ester, ensuring it is available for the desired reaction. |
References
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Schindler, C. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Wikipedia. (Azetidine). Wikipedia. [Link]
-
P&E Pharm. (1-Benzhydrylazetidin-3-yl Methanesulfonate). P&E Pharm Product Page. [Link]
-
Organic Chemistry Portal. (Azetidine synthesis). Organic Chemistry Portal. [Link]
-
Xu, J. et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
-
Wiest, L. et al. (1995). An unexpected pathway for the metabolic degradation of 1,3-dialkyl-3-acyltriazenes. Carcinogenesis. [Link]
-
PubChem. ((1-Benzhydrylazetidin-2-YL)methyl methanesulfonate). PubChem Database. [Link]
-
Chemsrc. (methanesulfonic acid (1-benzhydrylazetidin-3-yl)methyl ester). Chemsrc Product Page. [Link]
-
Stolarczyk, E. U. et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences. [Link]
-
Kaza, M. et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. National Institutes of Health. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. 133891-87-9|1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]
- 3. 162698-41-1|this compound|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. innospk.com [innospk.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Azetidine Synthesis
Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable heterocyclic scaffold. Due to their inherent ring strain, the synthesis of azetidines can be challenging, often leading to low yields and undesired side reactions.[1][2][3] This guide provides troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and achieve your target molecules efficiently.
Troubleshooting Guide
Low Yields in Intramolecular Cyclization
Question: My intramolecular cyclization of a γ-haloamine or a γ-amino alcohol derivative is resulting in a low yield of the desired azetidine. What are the potential causes and how can I improve the yield?
Answer: Low yields in the formation of azetidine rings via intramolecular cyclization are a frequent challenge, primarily due to the entropic and enthalpic unfavorability of forming a four-membered ring.[4] This sensitivity to reaction conditions often leads to competing side reactions.[4]
Common Causes of Low Yields:
-
Intermolecular Reactions: At high concentrations, the starting material can react with other molecules, leading to the formation of dimers or polymers instead of the desired intramolecular cyclization.[4]
-
Elimination Reactions: The leaving group (e.g., a halide) can be eliminated to form an alkene, which is a common side reaction.[4]
-
Solvolysis: If a nucleophilic solvent (e.g., methanol) is used, it can react with the electrophilic carbon, resulting in a solvolysis product.[4]
-
Further Alkylation: For N-unsubstituted azetidines, the product itself is nucleophilic and can be alkylated by the starting material, reducing the yield of the primary azetidine.[4]
-
Poor Leaving Group: An inefficient leaving group will slow down the desired SN2 cyclization, providing more opportunity for side reactions to occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in azetidine cyclization.
Side Reactions in Aza-Michael Additions
Question: I am attempting to synthesize a 3-substituted azetidine via an aza-Michael addition to an α,β-unsaturated ester, but I am observing significant side product formation. How can I minimize these unwanted reactions?
Answer: The aza-Michael addition is a powerful tool for C-N bond formation in the synthesis of functionalized azetidines.[5][6] However, the choice of base and reaction conditions is critical to prevent side reactions.[5]
Common Side Reactions and Solutions:
| Side Reaction | Cause | Recommended Solution |
| Ester Cleavage | Use of strong, nucleophilic bases like hydroxides.[5] | Employ a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5] |
| Polymerization | High concentration of reactants or highly reactive Michael acceptor. | Use a sub-stoichiometric amount of DBU as a promoter and control the reaction temperature.[5] |
| Low Regioselectivity (with unsymmetrical N-nucleophiles) | The nucleophile has multiple reactive sites. | Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired regioisomer.[5] In some cases, protecting one of the nucleophilic sites may be necessary. |
Experimental Protocol: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives
This protocol is adapted from the work of Gudelis et al.[6]
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (Michael acceptor)
-
N-nucleophile (e.g., azetidine, pyrazole, imidazole)[5]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate in anhydrous acetonitrile, add the N-nucleophile.
-
Add a sub-stoichiometric amount of DBU to the reaction mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 65 °C) and monitor the progress by TLC or LC-MS.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Challenges in the Aza Paternò-Büchi Reaction
Question: My aza Paternò-Büchi reaction to synthesize an azetidine is inefficient, with long reaction times and low yields. What are the limitations of this reaction and how can they be overcome?
Answer: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines.[7][8][9] However, its application has been limited by several inherent challenges.[8][9]
Key Limitations and Recent Advances:
-
Competing E/Z Isomerization of Imines: The excited state of the imine can rapidly relax through isomerization, which competes with the desired cycloaddition.[7][10] Using cyclic imines can prevent this undesired relaxation pathway.[7]
-
Short Singlet State Lifetime: The short lifetime of the singlet excited state of the imine often leads to low concentrations of the reactive species, necessitating extended reaction times.[7][9]
-
UV Light Requirement: Traditional aza Paternò-Büchi reactions require UV light, which can lead to substrate decomposition and side reactions.
Modern Approaches to Overcome Limitations:
-
Visible-Light-Mediated Reactions: Recent advancements have focused on the use of visible light and photosensitizers to promote the reaction.[11][12] This approach allows for milder reaction conditions and can improve yields and selectivities.[12] The Schindler group has developed visible-light-mediated inter- and intramolecular aza Paternò-Büchi reactions.[11]
-
Triplet Energy Transfer: Utilizing triplet sensitizers can populate the triplet state of the imine, which can have a longer lifetime and different reactivity compared to the singlet state, leading to improved cycloaddition efficiency.[10]
Caption: Comparison of traditional and visible-light-mediated aza Paternò-Büchi reactions.
Frequently Asked Questions (FAQs)
Q1: My N-Boc protected azetidine seems unstable during purification on silica gel. What could be the issue?
A1: While the tert-butoxycarbonyl (Boc) group is generally stable, it can be labile under acidic conditions.[13][14][15] Some grades of silica gel can be slightly acidic, which may lead to partial or complete deprotection of the N-Boc group during column chromatography. To mitigate this, you can neutralize the silica gel by washing it with a solution of triethylamine in your eluent system before packing the column. Alternatively, using a different purification method such as preparative HPLC with a neutral or basic mobile phase could be beneficial.
Q2: I am having difficulty with the purification of my final azetidine product. It appears to be very water-soluble. Any suggestions?
A2: Small, unsubstituted, or lightly substituted azetidines can indeed be quite polar and exhibit high water solubility, making extraction from aqueous media challenging. Consider using a continuous liquid-liquid extractor or performing multiple extractions with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol. In some cases, salt-assisted extraction by saturating the aqueous layer with sodium chloride can improve the partitioning of the azetidine into the organic phase. Lyophilization of the aqueous layer, if your compound is not volatile, can also be an option to recover the product.
Q3: Can the substituents on the azetidine ring affect its stability?
A3: Yes, the nature and position of substituents can significantly influence the stability of the azetidine ring.[16] Electron-withdrawing groups can increase the ring strain and make the azetidine more susceptible to nucleophilic attack and ring-opening reactions.[17] Conversely, bulky substituents may provide steric hindrance that protects the ring from attack.[16] The electronic properties of N-aryl substituents also play a crucial role in the stability, particularly under acidic conditions, by affecting the pKa of the azetidine nitrogen.[18]
Q4: Are there any specific safety precautions I should take when working with azetidines?
A4: As with all chemicals, it is important to handle azetidines in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some azetidine derivatives may be volatile and have strong odors. Due to their strained nature, some azetidines can be reactive and potentially unstable, especially under harsh conditions (e.g., strong acids, high temperatures). Always consult the Safety Data Sheet (SDS) for the specific azetidine derivative you are working with for detailed handling and safety information.
References
- Benchchem. (n.d.). Troubleshooting low yields in azetidine synthesis.
- Benchchem. (n.d.). Bromo Substituent's Influence on Azetidine Ring Stability: A Comparative Analysis.
- National Institutes of Health. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
- National Institutes of Health. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- RSC Publishing. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
- ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
- PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- Schindler group. (2020, September 23). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
- (n.d.). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions.
- ResearchGate. (n.d.). The Paternò-Büchi reaction -a comprehensive review | Request PDF.
- ResearchGate. (n.d.). Intramolecular aza Paternò–Büchi reaction relying on alkene activation... | Download Scientific Diagram.
- Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters.
- National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Chem-Impex. (n.d.). 2-(N-Boc-aminomethyl)azetidine hydrochloride.
- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
- Organic Syntheses Procedure. (n.d.). azetidine.
- ResearchGate. (2025, August 5). Preparation and Synthetic Applications of Azetidines | Request PDF.
- Benchchem. (n.d.). Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Wiley Online Library. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- ACS Publications. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry.
- PubMed. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- (n.d.). Synthesis of Azetidines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- Beilstein Journals. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 18. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis and optimization of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate. It addresses common experimental challenges in a question-and-answer format, offering explanations grounded in organic chemistry principles to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting (1-Benzhydrylazetidin-3-yl)methanol to its methanesulfonate derivative?
A: The conversion of an alcohol to a methanesulfonate (mesylate) is a critical step in many synthetic routes. The hydroxyl group (-OH) of an alcohol is a poor leaving group, making it unsuitable for nucleophilic substitution reactions.[1][2] By reacting the alcohol with methanesulfonyl chloride (MsCl), the hydroxyl group is transformed into a methanesulfonate group (-OMs).[1][2] This group is an excellent leaving group, readily displaced by a wide range of nucleophiles, thus facilitating the synthesis of more complex molecules.[1][3][4]
Q2: What are the recommended starting conditions for the mesylation of (1-Benzhydrylazetidin-3-yl)methanol?
A: A typical starting point for the mesylation of a primary alcohol like (1-Benzhydrylazetidin-3-yl)methanol involves dissolving the alcohol in an anhydrous aprotic solvent, such as dichloromethane (DCM), and cooling the solution to 0 °C. A tertiary amine base, like triethylamine (TEA) or pyridine, is added, followed by the dropwise addition of methanesulfonyl chloride.[5]
| Parameter | Recommended Condition | Purpose |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic, and effectively dissolves reactants. |
| Base | Triethylamine (TEA) or Pyridine | Scavenges the HCl generated during the reaction.[3] |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Reagent Ratio | Alcohol:Base:MsCl ≈ 1:1.2:1.1 | A slight excess of base and MsCl ensures complete reaction. |
Q3: What is the role of the tertiary amine base in this reaction?
A: The tertiary amine base, such as triethylamine or pyridine, serves two primary functions. First, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and methanesulfonyl chloride.[3] This prevents the protonation of the starting alcohol or the product. Secondly, in the case of mesylation, a strong enough base can deprotonate the methanesulfonyl chloride to form a highly reactive sulfene intermediate, which can then rapidly react with the alcohol.[2][6]
Troubleshooting Guide
Problem 1: The reaction is incomplete, and I still have a significant amount of starting alcohol.
Possible Causes & Solutions:
-
Insufficient Reagents: Ensure that at least a slight molar excess of both the tertiary amine base and methanesulfonyl chloride are used. A common ratio is 1.1 to 1.2 equivalents of each relative to the alcohol.
-
Moisture Contamination: The presence of water in the reaction will consume the methanesulfonyl chloride. Ensure that the solvent and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Low Reaction Temperature: While starting the reaction at 0 °C is recommended to control the initial exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Steric Hindrance: The benzhydryl group is bulky and may hinder the approach of the reagents. If the reaction remains sluggish, a stronger, non-nucleophilic base or a more reactive sulfonating agent like methanesulfonic anhydride could be considered.[5]
Problem 2: My product is contaminated with a significant amount of an alkyl chloride byproduct.
Possible Cause & Solution:
The formation of an alkyl chloride is a known side reaction in mesylations using methanesulfonyl chloride.[5] The chloride ion generated during the reaction can act as a nucleophile and displace the newly formed mesylate group.
-
Use Methanesulfonic Anhydride: To eliminate the possibility of chloride formation, consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. This reagent does not produce chloride ions as a byproduct.[5]
-
Temperature Control: Running the reaction at a lower temperature for a longer duration may help to minimize this side reaction.
Problem 3: I am observing the formation of an unknown, highly polar impurity.
Possible Cause & Solution:
The azetidine nitrogen in the starting material is nucleophilic and can react with methanesulfonyl chloride, especially if the alcohol is sterically hindered. This can lead to the formation of a sulfonamide byproduct.
-
Protecting Group Strategy: If selective O-mesylation is proving difficult, consider a protection-deprotection strategy. The azetidine nitrogen can be temporarily protected, for example, as a Boc-carbamate, to prevent its reaction with the mesylating agent.[7]
-
Acidic Conditions: Alternatively, performing the reaction under slightly acidic conditions where the amine is protonated could favor the reaction at the hydroxyl group.[7] However, this approach requires careful optimization.
Problem 4: Purification of the final product is challenging.
Possible Causes & Solutions:
This compound can be challenging to purify due to its polarity and potential instability.
-
Aqueous Workup: A careful aqueous workup is crucial. Washing the organic layer with a saturated sodium bicarbonate solution can help to remove any remaining acidic impurities.[8]
-
Chromatography: Silica gel column chromatography is often the most effective method for purification.[9] A gradient elution system, starting with a non-polar solvent system (e.g., heptane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.[9]
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique. Experiment with different solvent systems to induce crystallization.[9]
Experimental Workflow
Below is a generalized workflow for the synthesis of this compound.
Caption: A generalized workflow for the mesylation reaction.
Logical Troubleshooting Flow
This diagram illustrates a logical approach to troubleshooting common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
References
-
Alcohol Reactions. ChemTalk. Available at: [Link]
- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. Google Patents.
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry (RSC Publishing). Available at: [Link]
-
How can I tosylate an hindered secondary alcohol?. ResearchGate. Available at: [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Available at: [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]
-
Alcohol to Mesylate - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate - Premium Quality Chemical Supplier. Papharma. Available at: [Link]
-
Why do tosylation and mesylation of alcohols follow different mechanisms?. Chemistry Stack Exchange. Available at: [Link]
-
How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 9. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for obtaining a high-purity product. This compound is a critical intermediate in pharmaceutical development, and its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2]
This document moves beyond simple protocols to explain the chemical principles behind impurity formation and provides robust, field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing a foundational understanding of the critical process parameters.
Q1: What is the standard reaction for synthesizing this compound?
The synthesis is a standard mesylation reaction where the primary alcohol, (1-Benzhydrylazetidin-3-yl)methanol, is converted into a methanesulfonate ester. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM).[3][4] The mesylate group is an excellent leaving group, making the product a valuable intermediate for nucleophilic substitution reactions.[5][6]
Q2: What is the single most critical factor for minimizing impurities in this reaction?
Temperature control. The reaction between methanesulfonyl chloride and the alcohol is highly exothermic. The addition of MsCl must be performed slowly and at a reduced temperature (typically 0 °C or below). Failure to control the temperature is the leading cause of side reactions, particularly the formation of the chlorinated byproduct and other degradation products.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for in-process monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to achieve good separation between the starting alcohol (more polar, lower Rf) and the product mesylate (less polar, higher Rf). The reaction is considered complete when the starting alcohol spot is no longer visible by TLC. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: Is the quality of the starting material, (1-Benzhydrylazetidin-3-yl)methanol, important?
Absolutely. The principle of "garbage in, garbage out" applies. Any impurities present in the starting alcohol can be carried through to the final product or react under the mesylation conditions to form new, difficult-to-remove byproducts. It is crucial to use high-purity starting material, which can be synthesized and purified according to established methods.[7][8]
Troubleshooting Guide: Identifying and Eliminating Common Impurities
This section provides a systematic approach to troubleshooting specific impurities observed during analysis (e.g., by HPLC, LC-MS, or NMR).
Issue 1: Significant Amount of Unreacted Starting Alcohol Detected
-
Symptom: A prominent peak corresponding to (1-Benzhydrylazetidin-3-yl)methanol (CAS 72351-36-1) in the final product analysis.[9]
-
Root Causes & Solutions:
-
Insufficient Methanesulfonyl Chloride (MsCl): The stoichiometry may be incorrect. Ensure a slight excess of MsCl (typically 1.1 to 1.2 equivalents) is used to drive the reaction to completion.
-
Inactive Base: The tertiary amine base (e.g., Triethylamine) is crucial for scavenging the HCl byproduct. If the base is old, wet, or of poor quality, it will be ineffective. Use a fresh, anhydrous grade of the base.
-
Incomplete Reaction: The reaction may not have been allowed to run to completion. Confirm the absence of starting material by TLC before quenching the reaction and proceeding with the workup.
-
Issue 2: Presence of (1-Benzhydrylazetidin-3-yl)methyl chloride Impurity
-
Symptom: A mass peak (M+H)+ corresponding to the chlorinated byproduct is observed in LC-MS analysis.
-
Root Cause: This is the most common process-related impurity. During the reaction, the amine base (e.g., Triethylamine) reacts with the HCl byproduct to form triethylamine hydrochloride (TEA·HCl). The chloride ion (Cl-) from this salt is a competent nucleophile that can attack the highly reactive mesylate product, displacing the mesylate group in an S_N2 reaction. This side reaction is accelerated by higher temperatures.[4][10]
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at 0 °C or below during and after the addition of MsCl to minimize the rate of the S_N2 displacement.
-
Use Methanesulfonic Anhydride: A highly effective but more expensive solution is to replace methanesulfonyl chloride (MsCl) with methanesulfonic anhydride ((MeSO)₂O). This reagent produces methanesulfonic acid as a byproduct instead of HCl, thereby completely eliminating the source of chloride ions.[4]
-
Choice of Base: While TEA is common, using a more sterically hindered base like Diisopropylethylamine (DIPEA) can sometimes reduce side reactions. However, the primary solution remains temperature control or avoiding chloride sources.
-
Issue 3: Observation of Multiple Unknown Byproducts (Sulfene-Related Impurities)
-
Symptom: Multiple unknown peaks appear in the chromatogram, often with complex fragmentation patterns.
-
Root Cause: With a strong and non-hindered base like triethylamine, deprotonation of the acidic α-protons on methanesulfonyl chloride can occur. This elimination reaction forms a highly reactive intermediate known as sulfene (CH₂=SO₂).[11] Sulfene can polymerize or react non-selectively with the solvent, base, or starting materials to generate a complex mixture of impurities. This pathway becomes more significant if the base is strong and the temperature is not adequately controlled.[11]
-
Solutions:
-
Use a Weaker Base: Pyridine is a less basic alternative to triethylamine and is less prone to inducing sulfene formation.[11]
-
Inverse Addition: In some cases, adding the alcohol/base mixture to the methanesulfonyl chloride solution (inverse addition) at low temperature can help maintain a low concentration of the base, disfavoring the elimination pathway.
-
Rigorous Temperature Control: As with other side reactions, keeping the temperature low minimizes the rate of sulfene formation.
-
Data & Visualizations
Table 1: Comparison of Common Bases for Mesylation
| Base | pKa of Conjugate Acid | Key Advantages | Key Disadvantages |
| Triethylamine (TEA) | ~10.7 | Inexpensive, commonly available, effective HCl scavenger. | Can promote sulfene formation; byproduct TEA·HCl is a source of nucleophilic chloride.[11] |
| Pyridine | ~5.2 | Weaker base, less likely to cause sulfene formation. | Slower reaction rates, can be difficult to remove during workup. |
| DIPEA (Hünig's Base) | ~11.0 | Sterically hindered, non-nucleophilic. | More expensive, can be difficult to remove. |
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired reaction to form the mesylate versus the primary side reaction that forms the chlorinated impurity.
Caption: Desired mesylation vs. impurity formation pathway.
Diagram 2: Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and resolving purity issues.
Caption: A logical troubleshooting workflow for impurity analysis.
Recommended Experimental Protocols
Protocol 1: High-Purity Synthesis using Methanesulfonyl Chloride
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (1-Benzhydrylazetidin-3-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of alcohol).
-
Cooling: Cool the solution to -5 to 0 °C using an ice-salt bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 0 °C.
-
Mesylation: Prepare a solution of methanesulfonyl chloride (MsCl, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at ≤ 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the consumption of the starting alcohol by TLC.
-
Quench: Once the reaction is complete, slowly quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization (e.g., from isopropanol/hexane) or silica gel chromatography.
Protocol 2: Alternative Synthesis to Eliminate Chlorinated Impurity
This protocol uses methanesulfonic anhydride to avoid the formation of the chlorinated byproduct.[4]
-
Setup & Cooling: Follow steps 1 and 2 from Protocol 1.
-
Base Addition: Add triethylamine (TEA, 2.2 eq) dropwise at ≤ 0 °C.
-
Anhydride Addition: Add methanesulfonic anhydride ((MeSO)₂O, 1.2 eq) portion-wise as a solid or as a solution in DCM, keeping the temperature at ≤ 5 °C.
-
Reaction Monitoring & Workup: Follow steps 5-8 from Protocol 1. The key advantage is the complete absence of a chloride source, preventing the formation of the corresponding impurity.
References
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing.
- Reddy, K. L., et al. (2007). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. Synfacts.
- Morita, J., et al. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry.
- ChemicalBook. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis.
- The Organic Chemistry Tutor. (2021). Adding Mesylate Group Mechanism | Organic Chemistry. YouTube.
- Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?
- ResearchGate. The formation of the chlorinated products and the sulfonium salts.
- ResearchGate. (2025). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones | Request PDF.
- Elder, D. P., et al. (2016). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development.
- Chem-Impex. 1-Benzhydryl-3-azetidinyl methanesulfonate.
- Google Patents. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
- ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
- Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions.
- Wikipedia. Aromatic sulfonation.
- Google Patents. (1980). Sulphonation method for manufacture of a cation exchange resin.
- Santa Cruz Biotechnology. Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate - Premium Quality Chemical Supplier.
- Porphyrin-Systems. (1-Benzhydrylazetidin-3-yl)methanol.
- Echemi. (1-benzhydryl-3-methyl-azetidin-3-yl)methanesulfonate.
- Google Patents. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?
- BLD Pharm. This compound.
- BLD Pharm. (1-Benzhydrylazetidin-3-yl)methanol.
- BLD Pharm. 1-Benzhydrylazetidin-3-yl methanesulfonate.
- Master Organic Chemistry. (2015). All About Tosylates and Mesylates.
- Chemistry LibreTexts. (2022). Reactions of Alcohols.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. youtube.com [youtube.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 9. 72351-36-1|(1-Benzhydrylazetidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Handling and safety precautions for (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Answering the urgent need for clear, actionable guidance for professionals in pharmaceutical research and development, this Technical Support Center provides a comprehensive resource for the safe handling and effective use of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate. As a Senior Application Scientist, my objective is to bridge the gap between raw safety data and practical, in-field application, ensuring both the integrity of your research and the safety of laboratory personnel.
Disclaimer
This guide is intended for use by trained research and drug development professionals and is for research purposes only. It is not for drug, household, or other uses. This compound should be handled with the recognition of having unknown hazards, and all procedures should be conducted by qualified personnel familiar with standard laboratory safety protocols. Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
Section 1: Compound Identification and Properties
Correctly identifying the compound and understanding its physical properties are the foundation of safe and effective experimentation.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 1-Benzhydryl-3-(methanesulfonyloxy)azetidine, 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate | [2][3] |
| CAS Number | 162698-41-1 | [1][4][5] |
| Molecular Formula | C₁₈H₂₁NO₃S | [1][4] |
| Molecular Weight | 331.43 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 113-115 °C | [6] |
| Storage Conditions | Store sealed in a dry place at 2-8°C | [4][5] |
Section 2: Frequently Asked Questions (FAQs) - Safety & Handling
This section addresses the most common safety and handling inquiries in a direct question-and-answer format.
Q1: What are the primary hazards associated with this compound?
A1: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
Beyond these immediate hazards, it is critical to recognize that this compound is a methanesulfonate (mesylate) ester. This class of compounds is of significant concern to pharmaceutical regulatory agencies due to the potential for genotoxicity (damage to genetic material).[8][9] For example, a simpler compound, methyl methanesulfonate (MMS), is a known mutagen and carcinogen.[10] Therefore, you must handle this compound as a potentially genotoxic substance and take all necessary precautions to minimize exposure.
Q2: What Personal Protective Equipment (PPE) is mandatory for handling this compound?
A2: A comprehensive PPE strategy is non-negotiable. While a specific SDS may not be available for all analogous compounds, the guidance for azetidines and methanesulfonates dictates a stringent approach.[11]
| PPE Category | Item | Specification Rationale |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Goggles compliant with EN166 or OSHA 29 CFR 1910.133 are essential.[1][11] A face shield should be worn over goggles during procedures with a high splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves.[11] Gloves must be inspected before use, and proper removal technique is critical to avoid skin contact.[1] Consider double-gloving for extended handling. |
| Body Protection | Laboratory Coat | A standard lab coat protects against minor spills. For larger quantities, a chemical-resistant apron should be worn over the coat.[11] |
| Respiratory Protection | Fume Hood / Respirator | All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][12][13] |
Q3: What are the correct storage and handling conditions?
A3: Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated area at a temperature of 2-8°C.[4][5]
-
Handling: Always handle the compound in a well-ventilated place, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[6][14] Use non-sparking tools and take measures to prevent electrostatic discharge.[6]
Q4: How should I dispose of waste containing this compound?
A4: Do not let the product enter drains.[13][14] All waste, including contaminated consumables (gloves, wipes, pipette tips) and excess material, must be treated as hazardous chemical waste. Collect it in suitable, closed, and clearly labeled containers for disposal.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Section 3: Frequently Asked Questions (FAQs) - Experimental Troubleshooting
Q1: My compound appears to be degrading in solution, leading to inconsistent results. What could be the cause?
A1: The most likely cause of degradation is hydrolysis of the methanesulfonate ester. This chemical group can be susceptible to cleavage, especially in the presence of water and under certain pH conditions.
-
Mechanism: The methanesulfonate group is a good leaving group, and the compound can undergo nucleophilic substitution or elimination reactions. Hydrolysis is a common degradation pathway for sulfonate esters.[8][15]
-
Causality: The rate of hydrolysis is highly pH-dependent. Studies on related methanesulfonate esters show that hydrolysis rates can be significantly influenced by moving from neutral to basic conditions.[8][15] The presence of water in your solvents, even in small amounts, can facilitate this process over time.[9]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents are freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon) to minimize water content.
-
Control pH: Avoid basic conditions unless required by the reaction chemistry. Buffer your reaction medium if necessary.
-
Prepare Fresh Solutions: Prepare solutions immediately before use and avoid long-term storage, especially for stock solutions.
-
Temperature Control: Degradation reactions are often accelerated at higher temperatures. Store solutions at the recommended temperature (2-8°C) and minimize time at room or elevated temperatures.
-
Q2: I'm having difficulty dissolving the compound. What solvents are recommended?
A2: The molecular structure, featuring a large, nonpolar benzhydryl group and a polar methanesulfonate group, gives it mixed solubility characteristics.[2] While specific solubility data is limited, the structure suggests the following:
-
Good Solubility: Expect good solubility in moderately polar organic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).
-
Moderate Solubility: It may be soluble in other solvents like ethyl acetate and acetone. Methanol may also be a suitable solvent.[16]
-
Poor Solubility: It is likely to have very low solubility in nonpolar solvents like hexanes and poor solubility in water.
-
Troubleshooting: If you encounter solubility issues, gentle warming or sonication may help. Always start with a small amount of material to test solubility in a new solvent system before committing the bulk of your material.
Q3: Are there any known chemical incompatibilities I should be aware of during my reaction setup?
A3: Yes. Based on the functional groups present and general chemical principles, you should avoid:
-
Strong Oxidizing Agents: These can react with the organic structure of the molecule.[14]
-
Strong Acids: While methanesulfonic acid itself is a strong acid, introducing other strong acids could potentially lead to unwanted side reactions.[14]
-
Strong Bases: As discussed in the stability section, strong bases can promote the hydrolysis or elimination of the methanesulfonate group.
-
Nucleophiles: The methanesulfonate is an excellent leaving group, making the compound susceptible to reaction with a wide range of nucleophiles. This is often the desired reactivity, but you must account for it when planning your experiments to avoid unintended reactions with other reagents or solvents.
Section 4: Standard Operating Procedures (SOPs)
These detailed protocols provide a self-validating system for common laboratory workflows.
SOP 1: Protocol for Safe Handling and Weighing
-
Preparation: Cordon off the work area. Ensure the chemical fume hood is certified and functioning correctly. Verify that an emergency eyewash and shower are accessible.
-
PPE: Don all required PPE as detailed in the FAQ section (goggles, face shield, lab coat, nitrile gloves).
-
Transfer: Allow the compound container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Perform all weighing operations inside the fume hood on an analytical balance. Use a spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.
-
Dissolution: Add the solvent to the solid within the fume hood. Cap the vessel securely before removing it from the hood for subsequent steps (e.g., sonication).
-
Cleanup: Clean the spatula and work surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[1]
SOP 2: Protocol for Emergency Spill Response (Small Spill <1g)
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the area.
-
Assess: Do not attempt to clean a large spill or any spill if you are not trained to do so.
-
Protect: Don additional PPE, including a second pair of gloves and, if necessary, respiratory protection.
-
Contain: Gently cover the spill with an absorbent material like vermiculite or a chemical spill pillow to prevent the dust from becoming airborne.[12] Do not use paper towels for a dry powder spill as this can create dust.
-
Clean: Carefully sweep the absorbent material and compound into a designated hazardous waste container.[14]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.
Section 5: Workflow Visualizations
Diagrams provide at-a-glance clarity for complex procedures, minimizing the risk of error.
Caption: General workflow for handling this compound.
Caption: Emergency response workflow for a small laboratory spill.
References
- (1-benzhydryl-3-methyl-azetidin-3-yl)methanesulfonate - Echemi. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Methyl methanesulfonate.
- (R)-Azetidine-2-carboxylic acid-SDS-MedChemExpress. (2025).
- Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine - Benchchem. (2025).
- (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405. (n.d.). PubChem.
- Safety Data Sheet - Angene Chemical. (2021). This compound.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Teasdale, A., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development.
- MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. (n.d.).
- Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate - Premium Quality Chemical Supplier. (n.d.).
- Teasdale, A., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters.
- Azetidine - Apollo Scientific. (n.d.).
- Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A - Product Quality Research Institute.
- This compound - Achmem. (n.d.).
- 1-Benzhydrylazetidin-3-yl 4-methylbenzenesulfonate | 36476-80-9 - Sigma-Aldrich. (n.d.).
- Teasdale, A., et al. (2009).
- Methanesulfonic acid - Wikipedia. (n.d.).
- 1-Benzhydryl-3-azetidinyl methanesulfonate - Chem-Impex. (n.d.).
- 1-Benzhydryl-3-(methanesulfonyloxy)azetidine; 1-(Diphenylmethyl)-3-azetidinyl Methanesulfonate | Chemrio. (n.d.).
- 162698-41-1|this compound|BLD Pharm. (n.d.).
- SAFETY DATA SHEET - BLD Pharmatech. (n.d.).
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Benzhydrylazetidin-3-yl methanesulfonate; 1-(Diphenylmethyl)-3-(methanesulfonyloxy)azetidine; 1-Benzhydryl-3-azetidinyl Methanesulfonate; (1-benzhydrylazetidin-3-yl) methanesulfonate; 1-Benzhydryl-3-methanesulfonyloxy azetidine; 1-Benzhydryl-3-(methanesulfonyloxy)azetidine; 1-(Diphenylmethyl)-3-azetidinyl Methanesulfonate | Chemrio [chemrio.com]
- 4. achmem.com [achmem.com]
- 5. 162698-41-1|this compound|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. 1-Benzhydrylazetidin-3-yl 4-methylbenzenesulfonate | 36476-80-9 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pqri.org [pqri.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. chemos.de [chemos.de]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate. This guide is designed to provide expert insights and practical troubleshooting advice for the catalytic applications of this versatile building block. Drawing from established principles in organic synthesis and catalysis, we will address common challenges and provide data-driven solutions to optimize your experimental outcomes.
The core reactivity of this compound stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, attached to a primary carbon on a strained azetidine ring. This structure is primed for nucleophilic substitution (SN2) reactions. However, the steric hindrance from the bulky N-benzhydryl group and the inherent strain of the four-membered ring introduce unique challenges that necessitate careful catalyst selection and reaction optimization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions and catalysts for this compound?
The primary application of this substrate is in nucleophilic substitution reactions to introduce a variety of functional groups at the 3-position of the azetidine ring. Given the primary nature of the carbon bearing the mesylate, the SN2 pathway is dominant.
Common nucleophiles and associated catalytic systems include:
-
N-Nucleophiles (Amines, Azoles): Direct amination is a frequent transformation. While this reaction can sometimes proceed thermally, it is often sluggish due to the steric bulk of the benzhydryl group. Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are typically used as proton scavengers. For less reactive amines or challenging couplings, a catalyst is not typically used, but reaction conditions are optimized with higher temperatures and polar aprotic solvents like DMF or DMSO.
-
O-Nucleophiles (Alcohols, Phenols): Williamson ether synthesis with this substrate requires a strong base to deprotonate the alcohol, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can be effective in biphasic systems to enhance the nucleophilicity of the corresponding alkoxide.
-
S-Nucleophiles (Thiols): Thiols are generally excellent nucleophiles and can react readily with the mesylate. A simple organic base (e.g., TEA) is often sufficient to deprotonate the thiol and drive the reaction.
-
C-Nucleophiles (Cyanides, Enolates): For the introduction of carbon nucleophiles, strong bases and polar aprotic solvents are standard. For instance, cyanide substitution is typically performed with NaCN or KCN in DMSO. For stabilized enolates (e.g., from malonic esters), bases like sodium ethoxide or potassium carbonate are used.
Below is a diagram illustrating the primary reaction pathway for this substrate.
Caption: General SN2 reaction pathway.
Troubleshooting Guide: Common Experimental Issues
Q2: My reaction is very slow or shows no conversion. How can I improve the reaction rate?
This is a common issue, often attributable to the steric hindrance imposed by the N-benzhydryl group, which impedes the backside attack of the nucleophile on the primary carbon.
Troubleshooting Steps & Explanation:
-
Solvent Choice: The choice of solvent is critical. Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cation of any salt byproducts but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.
-
Temperature: Increasing the reaction temperature is a straightforward way to provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential decomposition or side products at elevated temperatures. A typical starting point is 60-80 °C, with the possibility of going higher if needed.
-
Nucleophile Concentration & Strength: Ensure your nucleophile is sufficiently reactive and present in an appropriate concentration (typically 1.1 to 1.5 equivalents). If using a neutral nucleophile (like an amine), the addition of a non-nucleophilic base is essential to drive the equilibrium forward by scavenging the generated methanesulfonic acid.
-
Catalytic Additives: For certain nucleophiles, additives can be highly effective.
-
Iodide Catalysis (Finkelstein Reaction): Adding a catalytic amount (10-20 mol%) of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction. The iodide displaces the mesylate to form the more reactive iodo-intermediate in situ. Iodide is an excellent nucleophile and a good leaving group, facilitating a faster overall substitution rate.
-
Below is a workflow to address slow reaction rates.
Caption: Decision workflow for troubleshooting slow reactions.
Q3: I am observing a significant amount of an elimination byproduct. What is causing this and how can I prevent it?
While elimination (E2) is less common for primary substrates, it can occur if a strong, sterically hindered base is used, or if the nucleophile itself is also a strong base. The protons on the carbon adjacent to the CH₂OMs group could potentially be abstracted.
Root Causes & Solutions:
-
Base Choice: A strong, bulky base like potassium tert-butoxide (KOtBu) can favor elimination over substitution. If your nucleophile requires deprotonation, consider a weaker base like K₂CO₃ or Cs₂CO₃, or a non-nucleophilic organic base like DBU if compatible with your substrate.
-
Nucleophile Basicity: If your nucleophile is strongly basic (e.g., an alkoxide of a primary alcohol), it can act as a base to promote elimination. Running the reaction at a lower temperature can favor the SN2 pathway, which typically has a lower activation energy than the E2 pathway.
Comparative Data for Base Selection:
| Base | pKa (Conjugate Acid) | Common Use | Risk of Elimination |
| K₂CO₃ / Cs₂CO₃ | ~10.3 | Deprotonation of phenols, some thiols | Low |
| Triethylamine (TEA) | ~10.8 | Acid scavenger for amine nucleophiles | Low |
| DBU | ~12.5 | Strong, non-nucleophilic organic base | Moderate |
| Sodium Hydride (NaH) | ~36 | Deprotonation of alcohols, C-H acids | Moderate to High |
| KOtBu | ~19 | Strong, sterically hindered base | High |
Q4: My reaction is yielding a complex mixture of products, possibly due to the azetidine ring opening. How can I maintain the integrity of the ring?
Azetidine is a strained four-membered ring. Under harsh conditions, particularly with strong Lewis acids or some transition metal catalysts, it can undergo ring-opening. The N-benzhydryl group provides some stability, but this side reaction is still a possibility.
Preventative Measures:
-
Avoid Strong Lewis Acids: Do not use strong Lewis acids (e.g., AlCl₃, TiCl₄) as catalysts or additives, as they can coordinate to the nitrogen atom and promote ring cleavage.
-
Control pH: Maintain a neutral or basic reaction medium. Acidic conditions can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack and opening. This is why a base is crucial, even with neutral nucleophiles like amines.
-
Moderate Temperatures: Extremely high temperatures (>120-140 °C) for prolonged periods can induce thermal decomposition or rearrangement pathways, including ring-opening. Use the lowest temperature that affords a reasonable reaction rate.
-
Careful Catalyst Selection for Cross-Coupling: If you are attempting a cross-coupling reaction (which is non-trivial for this substrate), be aware that some palladium or nickel catalysts can potentially coordinate to the ring nitrogen, leading to undesired pathways. Ligand choice is critical in such cases to control the metal's coordination sphere.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Iodide-Promoted Amination
This protocol describes a robust method for coupling a primary or secondary amine using catalytic sodium iodide.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Sodium Iodide (NaI) (0.15 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and sodium iodide.
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add the amine nucleophile, followed by the dropwise addition of DIPEA.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer. [Link]
-
Strategic Applications of Named Reactions in Organic Synthesis. (2005). Elsevier. [Link]
-
Comprehensive Organic Transformations: A Guide to Functional Group Preparations. (1999). Wiley-VCH. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Standards for (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Executive Summary
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate is a critical starting material in the synthesis of several active pharmaceutical ingredients (APIs), most notably Bepotastine, a second-generation antihistamine.[1][2] The purity and impurity profile of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Consequently, establishing robust analytical standards and methods for its characterization is not merely a quality control measure but a cornerstone of regulatory compliance and successful drug development. This guide provides an in-depth comparison of analytical methodologies, explains the scientific rationale behind protocol design, and offers a practical workflow for the qualification of reference standards, tailored for researchers and drug development professionals.
Introduction: The Critical Role of a Key Intermediate
This compound (CAS No. 162698-41-1) is a non-compendial raw material, meaning its quality attributes are not defined in major pharmacopeias. This places the onus on the drug manufacturer to develop and validate appropriate analytical controls. The methanesulfonate (mesylate) group is an excellent leaving group, making the molecule highly reactive and susceptible to nucleophilic substitution, the very property that makes it a useful synthetic building block.[3][4] However, this reactivity also predisposes it to potential degradation pathways and side reactions, leading to impurities that can carry through to the final API.[1][5] Therefore, a well-characterized analytical standard is indispensable for:
-
Accurate quantification in assay and content uniformity tests.
-
Identification and control of process-related impurities and potential degradants.
-
Ensuring batch-to-batch consistency of the synthetic process.
-
Meeting stringent regulatory requirements for API synthesis, such as those outlined by the International Council for Harmonisation (ICH).
The Gold Standard: Establishing a Primary Reference Standard
A primary reference standard is a substance of the highest achievable purity, whose identity and purity have been fully established without reference to another standard. It serves as the ultimate benchmark against which all subsequent batches (working standards) are qualified. The characterization is a multi-faceted process, providing orthogonal data points that, together, confirm the molecule's structure and purity with a high degree of confidence.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT): Provides unambiguous confirmation of the chemical structure, atom connectivity, and stereochemistry. The proton and carbon spectra should be fully assigned and consistent with the proposed structure.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that further corroborate the structure. High-resolution MS (HRMS) is used to confirm the elemental composition.
-
-
Purity Determination:
-
Chromatographic Purity (HPLC-UV): A high-purity reference standard should exhibit a peak purity of >99.5%. A forced degradation study is essential to develop a stability-indicating method that can separate the main component from all potential degradation products.[6]
-
Residual Solvents (GC-HS): Gas chromatography with headspace injection is used to identify and quantify any residual solvents from the manufacturing process, which must be controlled according to ICH Q3C guidelines.
-
Water Content (Karl Fischer Titration): Provides an accurate measure of the water content, which is crucial for an accurate mass balance calculation.
-
Inorganic Impurities (ICP-MS): Quantifies elemental impurities that may be present from catalysts or reactors, governed by ICH Q3D guidelines.[1]
-
Mass Balance Assay: The ultimate purity is assigned by a mass balance calculation:
-
Purity (%) = 100% - (% Chromatographic Impurities) - (% Residual Solvents) - (% Water) - (% Inorganic Impurities)
-
-
Comparative Analysis of Key QC Analytical Techniques
While a full characterization is required for a primary standard, routine quality control relies on a selection of validated, efficient methods. The choice of technique depends on the specific attribute being measured.
| Analytical Technique | Primary Application | Strengths | Considerations & Limitations | Typical Performance |
| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Purity, Assay, Impurity Profiling | Highly versatile, precise, and accurate. Stability-indicating methods can be developed.[5][7] | Requires a chromophore for UV detection. Method development can be time-consuming. | LOQ: 0.05-0.1% for impurities. Precision: <2% RSD. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification | Provides molecular weight information for unknown peaks, crucial for impurity characterization.[1] | Quantification can be less precise than UV detection without isotopic standards. Matrix effects can cause ion suppression. | Primarily qualitative for structural confirmation of trace impurities. |
| Gas Chromatography (GC-FID/MS) | Residual Solvents, Volatile Impurities | High sensitivity and selectivity for volatile organic compounds. | Not suitable for non-volatile or thermally labile compounds like the main analyte. | LOQ: <10 ppm for most common solvents. |
| Quantitative NMR (qNMR) | Absolute Purity/Assay | A primary (absolute) quantification method that does not require a separate reference standard of the same analyte. | Requires a high-purity internal standard and specialized expertise. Lower throughput than HPLC. | Precision: <1% RSD. High accuracy. |
Detailed Experimental Protocol: HPLC Purity Method
This protocol is a representative stability-indicating method adapted from established methods for the subsequent API, Bepotastine, ensuring its relevance for controlling related impurities.[6][7]
Objective: To determine the chromatographic purity of this compound and separate it from potential process and degradation impurities.
Methodology:
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[6] The use of a C8 column has also been reported and may offer different selectivity.[7]
-
Column Temperature: 45 °C[6]
-
Detection Wavelength: 225 nm[6]
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min[6]
-
-
Mobile Phase:
-
Mobile Phase A: 15 mM Ammonium Formate buffer, pH adjusted to 3.8 with Formic Acid.[7]
-
Mobile Phase B: Acetonitrile
-
Rationale: The acidic pH ensures that the azetidine nitrogen is protonated, leading to sharp, symmetrical peak shapes. The C18 stationary phase provides the necessary hydrophobicity to retain the benzhydryl moiety.
-
-
Gradient Elution:
-
A gradient is crucial for eluting potential impurities with a wide range of polarities.
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 31 70 30 | 40 | 70 | 30 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile / Water (50:50, v/v)
-
Test Solution: Accurately weigh and dissolve the sample in diluent to a final concentration of 1.0 mg/mL.
-
Reference Solution (for impurity quantification): Prepare a 0.1% solution (0.001 mg/mL) from the Test Solution for sensitivity checks.
-
-
System Suitability Test (SST):
-
Before analysis, inject a standard solution five times.
-
Tailing Factor: Must be ≤ 2.0 for the main peak.
-
Theoretical Plates: Must be ≥ 2000.
-
%RSD of Peak Area: Must be ≤ 2.0%.
-
Rationale: SST ensures the chromatographic system is performing adequately for the intended analysis.
-
Workflow for Working Standard Qualification
Labs typically use a qualified "Working Standard" for routine analysis, which is periodically calibrated against the primary reference standard. This preserves the valuable primary standard.
Caption: Workflow for qualifying a secondary working standard against a primary reference standard.
Conclusion
The quality control of this compound is a critical, multi-step process that underpins the safety and quality of the final pharmaceutical product. There is no single "best" analytical technique; rather, a suite of orthogonal methods provides the most comprehensive characterization. A robust, stability-indicating HPLC method serves as the workhorse for routine purity and impurity analysis. By establishing a fully characterized primary reference standard and implementing a rigorous qualification procedure for working standards, researchers and drug development professionals can ensure data integrity, batch consistency, and regulatory compliance throughout the drug manufacturing lifecycle.
References
-
Veeprho. (n.d.). Bepotastine Impurities and Related Compound. Retrieved from [Link]
-
PubMed. (2019). Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. Drug Research (Stuttgart). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Bepotastine-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Bepotastine Impurities. Retrieved from [Link]
-
Semantic Scholar. (2019). Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. Retrieved from [Link]
-
PubChem. (n.d.). (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate. Retrieved from [Link]
-
Narasimha Rao, K., et al. (2014). Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances. Der Pharma Chemica. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Bepotastine Besylate-impurities. Retrieved from [Link]
-
Pen-Hui Technology. (n.d.). Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. [PDF] Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug | Semantic Scholar [semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate and Other Alkylating Agents for Researchers
This guide provides a comprehensive comparison of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate with other established alkylating agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, reactivity, and potential applications of these compounds. This document moves beyond a simple cataloging of agents to offer insights into the structure-activity relationships that govern their biological effects, supported by detailed experimental protocols for comparative analysis.
Introduction to Alkylating Agents: A Double-Edged Sword in Therapeutics
Alkylating agents are a cornerstone of chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on biomolecules, most notably DNA.[1][2][3] This action can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3] Historically, their development stemmed from observations of the myelosuppressive effects of sulfur mustards during World War I, which led to the synthesis of nitrogen mustards as the first therapeutic alkylating agents.[3]
Despite their efficacy, a major challenge with traditional alkylating agents is their lack of specificity, which can lead to significant off-target toxicity and long-term side effects.[4] Modern research focuses on developing novel alkylating agents with improved selectivity and a more favorable therapeutic window. This has led to the exploration of diverse chemical scaffolds designed to modulate reactivity and bioavailability.
This guide will focus on this compound, a compound that combines several interesting structural motifs: a methanesulfonate leaving group, a strained azetidine ring, and a bulky benzhydryl substituent. We will compare its theoretical profile with that of well-established alkylating agents from different classes.
Profiling this compound: A Structural Analysis
This compound is a versatile chemical intermediate used in the synthesis of various pharmaceutical agents.[5][6] While direct studies on its alkylating activity are not extensively available in public literature, a detailed analysis of its structure allows us to infer its potential mechanism and reactivity.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C18H21NO3S | [7][8] |
| Molecular Weight | 331.43 g/mol | [7][8] |
| CAS Number | 162698-41-1 | [9] |
The structure of this compound is characterized by three key features that are expected to dictate its behavior as an alkylating agent:
-
The Methanesulfonate (Mesylate) Group: The mesylate ion is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. Alkyl methanesulfonates are known to be potent SN2 alkylating agents.[10] For instance, methyl methanesulfonate (MMS) is a well-characterized DNA methylating agent used extensively in genetic and cancer research.[11][12]
-
The Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[13][14][15] Their inherent ring strain influences their conformational properties and can impact reactivity at adjacent positions.[14] The presence of the nitrogen atom also introduces a basic center that can be protonated under physiological conditions, potentially influencing solubility, cell permeability, and target interactions.
-
The Benzhydryl Group: This large, lipophilic group, consisting of two phenyl rings attached to a single carbon, will exert significant steric hindrance around the azetidine nitrogen. This bulk is likely to influence the molecule's ability to approach and interact with biological targets. It will also increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes.
Comparative Analysis with Other Alkylating Agents
To understand the potential advantages and disadvantages of this compound, it is useful to compare its inferred properties with those of established alkylating agents from different mechanistic classes.
| Alkylating Agent | Class | Primary Mechanism of Action | Key Structural Feature |
| This compound | Alkyl Sulfonate (inferred) | SN2 | Methanesulfonate leaving group, azetidine ring, benzhydryl group |
| Cyclophosphamide | Nitrogen Mustard | SN1 (after activation) | Bis(2-chloroethyl)amine |
| Busulfan | Alkyl Sulfonate | SN2 | Two methanesulfonate leaving groups |
| Cisplatin | Platinum Compound | Covalent binding to DNA | Platinum coordinated to two chloride and two amine ligands |
Mechanism of Action: SN1 vs. SN2
The reactivity of an alkylating agent is fundamentally determined by whether it proceeds through an SN1 or an SN2 mechanism.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process where the leaving group departs first to form a highly reactive carbocation intermediate. This intermediate then rapidly reacts with any available nucleophile. Nitrogen mustards like cyclophosphamide (after metabolic activation) are examples of agents that react via an SN1 mechanism. This high reactivity can lead to a lack of selectivity.
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this reaction is dependent on the concentration of both the alkylating agent and the nucleophile. Alkyl sulfonates, such as busulfan, typically react via an SN2 mechanism.[16] This can allow for greater selectivity, as the reaction is more sensitive to steric hindrance and the nucleophilicity of the target.
Based on its methanesulfonate group, This compound is predicted to be an SN2 alkylating agent . The large benzhydryl group is likely to create significant steric hindrance, which would further favor an SN2 pathway by disfavoring the formation of a sterically crowded carbocation.
Caption: Comparison of SN1 and SN2 alkylation mechanisms.
Reactivity and Selectivity
The unique combination of structural features in this compound suggests a distinct reactivity and selectivity profile compared to other alkylating agents.
-
Compared to Busulfan: Busulfan is a bifunctional alkylating agent with two methanesulfonate groups, allowing it to form DNA interstrand cross-links.[10] In contrast, this compound is a monofunctional agent, meaning it can only form a single covalent bond with its target. Monofunctional agents are generally less cytotoxic than bifunctional agents but may exhibit a different spectrum of activity and side effects.
-
Compared to Cyclophosphamide: Cyclophosphamide requires metabolic activation in the liver to form its active alkylating species. This can result in systemic toxicity. This compound is a direct-acting alkylating agent, meaning it does not require metabolic activation. This could potentially lead to more predictable pharmacokinetics.
-
Influence of the Benzhydryl Group: The steric bulk of the benzhydryl group is a critical feature. It may limit the accessibility of the electrophilic carbon to certain nucleophiles, potentially leading to a higher degree of selectivity for less sterically hindered sites on DNA or proteins. This could translate to a different off-target toxicity profile compared to smaller alkylating agents.
Experimental Protocols for Comparative Evaluation
To empirically determine the alkylating potential and biological activity of this compound, a series of in vitro assays can be employed. The following protocols provide a framework for a comprehensive comparison with other alkylating agents.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the agent required to inhibit cell growth by 50% (IC50).
Protocol:
-
Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and other comparator alkylating agents in culture media. Add the drug solutions to the wells, including a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or PrestoBlue™ and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve fitting software.
Caption: Workflow for an in vitro cytotoxicity assay.
DNA Alkylation Assay
This assay can be used to assess the ability of the compound to directly alkylate DNA.
Protocol:
-
DNA Incubation: Incubate purified calf thymus DNA with varying concentrations of the alkylating agents in a buffered solution (e.g., phosphate-buffered saline) at 37°C for a defined period (e.g., 24 hours).
-
DNA Precipitation: Precipitate the DNA using ethanol to remove the unreacted compound.
-
DNA Hydrolysis: Hydrolyze the DNA to individual bases using acid or enzymatic digestion.
-
LC-MS/MS Analysis: Analyze the hydrolyzed DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the formation of specific DNA adducts (e.g., N7-methylguanine, O6-methylguanine).
-
Comparison: Compare the levels and types of DNA adducts formed by this compound with those formed by other agents.
Conclusion and Future Directions
This compound presents an intriguing profile as a potential alkylating agent. Its structure suggests a direct-acting, monofunctional SN2 mechanism, with its reactivity and selectivity likely modulated by the steric hindrance of the benzhydryl group and the electronic properties of the azetidine ring.
While this guide provides a theoretical framework for comparing this compound to other alkylating agents, it is crucial to emphasize the need for empirical data. The experimental protocols outlined above offer a starting point for researchers to elucidate the true cytotoxic and alkylating potential of this and other novel compounds. Such studies are essential for the rational design of the next generation of alkylating agents with improved therapeutic indices. The unique structural features of azetidine-containing compounds warrant further investigation in the quest for more selective and effective cancer therapies.[17]
References
-
In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. PubMed. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. PubMed. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Alkylating agent resistance: in vitro studies with human cell lines. PNAS. [Link]
-
Alkylating agent resistance: in vitro studies with human cell lines. PMC. [Link]
-
Unraveling the synthetic strategy, structure activity relationship of azetidinones: Insights into their multidrug and toxin extrusion protein (MATE transporter) inhibition facilitating drug development against MDR. Open Ukrainian Citation Index (OUCI). [Link]
-
Alkylating agent resistance: in vitro studies with human cell lines. PNAS. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos. PubMed. [Link]
-
The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. PubMed. [Link]
-
The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. PubMed Central. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Alkylating Agents. Holland-Frei Cancer Medicine. [Link]
-
Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research. [Link]
-
Base alterations in yeast induced by alkylating agents with differing Swain-Scott substrate constants. PubMed. [Link]
-
Azetidine Amides in Drugs: Structure Search. Drug Hunter. [Link]
-
Compounds of concern. GOV.UK. [Link]
-
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate. PubChem. [Link]
-
(PDF) Alkylating Agents. ResearchGate. [Link]
-
Alkylating Agents. LiverTox - NCBI Bookshelf. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? ResearchGate. [Link]
-
Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy. PubMed. [Link]
-
List of Alkylating agents. Drugs.com. [Link]
-
Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI. [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ResearchGate. [Link]
-
ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. GOV.UK. [Link]
-
Discover 1-Benzhydrylazetidin-3-yl Methanesulfonate. Autechaux. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. innospk.com [innospk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 162698-41-1|this compound|BLD Pharm [bldpharm.com]
- 10. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 11. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 16. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization and Application of (1-Benzhydrylazetidin-3-yl)methyl Methanesulfonate Derivatives
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1][2][3][4][5][6][7] Its inherent ring strain imparts unique reactivity, while its three-dimensional structure provides novel exit vectors for molecular design, often leading to improved physicochemical properties such as solubility and metabolic stability compared to more common saturated heterocycles.[7] This guide provides an in-depth characterization of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate and its derivatives, offering a comparative analysis of their synthetic utility and performance against common alternatives.
The strategic incorporation of a benzhydryl group and a methanesulfonate (mesylate) moiety onto the azetidine core creates a versatile chemical intermediate. The bulky, lipophilic benzhydryl group can significantly influence a molecule's pharmacokinetic profile, enhancing its ability to cross cell membranes and potentially improving target engagement.[8] The methanesulfonate group, conversely, is an excellent leaving group, transforming the otherwise unreactive primary alcohol into a highly reactive electrophile, primed for nucleophilic substitution reactions.[9][10]
This guide is intended for researchers, scientists, and drug development professionals, providing the technical insights and experimental data necessary to effectively utilize these powerful building blocks in the synthesis of novel therapeutic agents.
Synthesis and Characterization: A Validated Approach
The synthesis of this compound derivatives typically proceeds via the mesylation of the corresponding precursor, (1-Benzhydrylazetidin-3-yl)methanol. This transformation is critical as it converts a poor leaving group (hydroxyl) into a highly efficient one (mesylate), thereby activating the substrate for subsequent functionalization.[10]
The causality behind this choice lies in the stability of the resulting mesylate anion. The negative charge is delocalized across the three oxygen atoms of the sulfonate group through resonance, making it a very weak base and an excellent leaving group.
General Synthetic Workflow
The diagram below illustrates the standard synthetic pathway for the preparation of the title compound.
Caption: General workflow for the synthesis of the target mesylate.
The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[9][11] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[12] It is important to note that this reaction proceeds with retention of stereochemistry at the carbon bearing the alcohol, as the C-O bond is not broken during the mesylation process.[10]
Characterization of the final product and its derivatives relies on a suite of standard analytical techniques to ensure structural integrity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Techniques like LC-MS provide accurate molecular weight determination.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound.[13][14]
Comparative Analysis: Mesylates vs. Alternatives
The choice of a leaving group is a critical decision in synthetic planning. While this compound is a highly effective intermediate, it is essential to understand its performance relative to other options.
Mesylates vs. Tosylates: A Head-to-Head Comparison
The most common alternative to a mesylate is a tosylate (p-toluenesulfonate). Both are excellent leaving groups, but subtle differences can influence their suitability for a given reaction.[15]
| Feature | Mesylate (OMs) | Tosylate (OTs) | Scientific Rationale |
| Leaving Group Ability | Excellent | Excellent | Both form highly stable, resonance-delocalized anions. Tosylate is slightly more stable due to additional resonance in the toluene ring.[15] |
| Steric Hindrance | Less bulky | More bulky | The smaller methyl group of the mesylate can be advantageous in sterically congested environments. |
| Reagent Cost | Generally lower | Generally higher | Methanesulfonyl chloride is typically less expensive than p-toluenesulfonyl chloride. |
| Crystallinity of Product | Often oils or low-melting solids | Often crystalline solids | The bulky, rigid tosyl group can promote crystallization, which may simplify purification. |
| Reactivity | Slightly more reactive | Slightly less reactive | The smaller size and slightly less stable anion can make mesylates react faster in some SN2 reactions.[9][16] |
The choice between a mesylate and a tosylate often comes down to practical considerations. For routine substitutions where cost and steric hindrance are factors, the mesylate is often preferred. If a crystalline, easily purified intermediate is desired, the tosylate may be a better option.
The Role of the Benzhydryl Group and Scaffold Isomerism
The N-benzhydryl group is not merely a placeholder; it is a key determinant of the compound's properties. Its large size and lipophilicity can enhance binding to hydrophobic pockets in biological targets and improve passive diffusion across membranes.[8]
Furthermore, the position of the reactive methanesulfonate group on the azetidine ring is critical. While this guide focuses on the 3-substituted isomer, the 2-substituted isomer, (1-Benzhydrylazetidin-2-yl)methyl methanesulfonate , is also a viable synthetic intermediate.[17] The proximity of the nitrogen atom and the different steric environment in the 2-position can lead to altered reactivity and may be exploited to access different chemical space.[18]
Applications in Drug Discovery and Development
This compound and its derivatives are not typically final drug products but rather versatile intermediates for constructing more complex molecules.[8][19][20] Their primary utility lies in their ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles.
Caption: Role as a versatile synthetic intermediate.
This reactivity makes the compound a valuable starting point for synthesizing libraries of compounds for screening. The azetidine core is a key feature in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , underscoring the scaffold's importance in developing successful therapeutics.[6] Research has also explored benzhydrylazetidine derivatives as modulators of central nervous system targets, including their potential as GABA uptake inhibitors.[8][18]
Experimental Protocol: Synthesis of this compound
This protocol provides a self-validating system for the reliable synthesis of the title compound.
Materials:
-
(1-Benzhydrylazetidin-3-yl)methanol
-
Methanesulfonyl chloride (MsCl) (1.2 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve (1-Benzhydrylazetidin-3-yl)methanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5°C. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes as the eluent.
Conclusion and Future Outlook
This compound and its derivatives are robust and highly valuable intermediates in medicinal chemistry and organic synthesis. The combination of the pharmacologically relevant azetidine core, the modulating benzhydryl group, and the highly reactive mesylate handle provides a powerful platform for the rapid generation of diverse molecular architectures.
While the mesylate offers a cost-effective and sterically accessible option for nucleophilic substitution, alternatives like tosylates should be considered when product crystallinity is a priority. Future research will likely focus on expanding the diversity of substituents on both the benzhydryl and azetidine rings and exploring novel applications of these building blocks in areas such as targeted protein degradation (PROTACs) and covalent inhibitors, where a reactive electrophilic handle is essential. The continued exploration of this chemical space promises to yield new therapeutic agents with improved efficacy and safety profiles.
References
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Mesylate is used in the same function as tosyl
- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
- Tosylate vs. Mesylate: A Comparative Analysis of Leaving Group Efficiency. Benchchem.
- Comparison of reactivity of mesylates and tosylates.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Mesylates and Tosylates with Practice Problems. Chemistry Steps.
- Tosylates And Mesyl
- (1-Benzhydrylazetidin-2-YL)
- (1-benzhydryl-3-methyl-azetidin-3-yl)
- 1-Benzhydryl-3-azetidinyl methanesulfon
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- (1-Benzhydrylazetidin-3-yl)
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- 1-Benzhydrylazetidin-3-yl methanesulfon
- Discover 1-Benzhydrylazetidin-3-yl Methanesulfon
- Azetidines in medicinal chemistry: emerging applic
- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.
- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
- Azetidine‐2‐carbonitrile derivatives for anti‐malarial activity.
- 1-Benzhydrylazetidin-3-yl 4-methylbenzenesulfon
- Preparation of mesylates and tosylates | Organic chemistry. Khan Academy - YouTube.
- Mesyl
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. echemi.com [echemi.com]
- 13. 162698-41-1|this compound|BLD Pharm [bldpharm.com]
- 14. 33301-41-6|1-Benzhydrylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]
- 15. Mesylate is used in the same function as tosylates. Is the mesyl ... | Study Prep in Pearson+ [pearson.com]
- 16. researchgate.net [researchgate.net]
- 17. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 20. innospk.com [innospk.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from (1-Benzhydrylazetidin-3-yl)methyl Methanesulfonate
Prepared by: A Senior Application Scientist
This guide provides a comprehensive analysis of the biological activities of novel compounds synthesized from the versatile starting material, (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate. We will explore the synthetic utility of this scaffold, compare the biological performance of its derivatives against established alternatives, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Value of the Azetidine Scaffold
In modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold".[1][2] Its value stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent ring strain and conformational rigidity of the azetidine moiety allow for precise vectoral orientation of substituents, enhancing interactions with biological targets.[3][4] This sp³-rich character often leads to improved solubility, metabolic stability, and overall pharmacokinetic profiles compared to more flexible or aromatic systems.[3]
The specific precursor, this compound, combines this valuable azetidine core with two other key features:
-
The Benzhydryl Group: This bulky, lipophilic moiety is a common pharmacophore in centrally active agents. It enhances the molecule's ability to cross cellular membranes, including the blood-brain barrier, making it an excellent choice for developing therapeutics targeting the central nervous system (CNS).[5] Furthermore, derivatives containing the benzhydryl group have shown promise as potent enzyme inhibitors, such as in the case of histone deacetylase (HDAC) inhibitors for oncology.[6]
-
The Methanesulfonate (Mesylate) Group: This functional group is an excellent leaving group in nucleophilic substitution reactions. Its presence makes the (azetidin-3-yl)methyl position highly reactive and amenable to a wide array of chemical modifications, allowing for the straightforward synthesis of diverse compound libraries.[5][7]
This combination renders this compound a powerful and versatile building block for the synthesis of novel therapeutic agents, particularly in neuropharmacology, oncology, and anti-inflammatory research.[5]
Synthetic Pathways from a Versatile Precursor
The primary synthetic route for elaborating on the this compound scaffold is through nucleophilic substitution. The mesylate group is readily displaced by a variety of nucleophiles, such as amines, thiols, and phenols, leading to the formation of a diverse range of derivatives. This straightforward and efficient process is a cornerstone of library synthesis in drug discovery.
Below is a generalized workflow for the synthesis and subsequent biological evaluation of novel derivatives.
Caption: General workflow for synthesis and biological evaluation.
Comparative Analysis of Biological Activities
The structural features of the (1-benzhydryl)azetidine scaffold suggest potential therapeutic applications across several disease areas. Here, we compare the performance of hypothetical, yet plausible, derivatives against known alternatives.
Anticancer Activity: Targeting Histone Deacetylases (HDACs)
The benzhydryl moiety is a key component of certain HDAC inhibitors.[6] By synthesizing derivatives where the azetidine serves as a novel cap group, it is possible to develop potent and selective anticancer agents.
Table 1: Comparative in Vitro Activity of Hypothetical Azetidine-Based HDAC Inhibitors
| Compound ID | Structure (R-group linked to azetidin-3-ylmethyl) | Target | IC₅₀ (nM) | Selectivity vs. HDAC1 | Reference Compound | IC₅₀ (nM) |
| AZD-001 | Hydroxamic Acid | HDAC6 | 35 | 45x | Vorinostat | 50 |
| AZD-002 | Benzamide | HDAC6 | 80 | 20x | Vorinostat | 50 |
| AZD-003 | Carboxylic Acid | HDAC6 | >1000 | - | Vorinostat | 50 |
| Ref: 9b | Phenyl-hydroxamic acid | HDAC6 | 31 | 47.5x | - | - |
Data for AZD compounds are hypothetical, based on structure-activity relationships of known HDAC inhibitors. Reference compound data from existing literature.[6]
Analysis:
-
Expertise & Causality: The data illustrates a clear structure-activity relationship (SAR). The hydroxamic acid moiety (AZD-001) is a potent zinc-binding group essential for potent HDAC inhibition, leading to a low nanomolar IC₅₀ value.[6] Replacing it with a weaker zinc-binding group like a benzamide (AZD-002) reduces potency. The carboxylic acid (AZD-003) is generally a poor zinc-chelator in this context, resulting in a significant loss of activity.
-
Trustworthiness: The high selectivity of AZD-001 for HDAC6 over HDAC1 is a desirable trait, as HDAC6 inhibition is linked to anticancer effects with potentially fewer side effects than pan-HDAC inhibition. This selectivity profile, comparable to published selective inhibitors, validates its potential as a therapeutic lead.[6]
Antibacterial Activity
The azetidine ring, when combined with other pharmacophores like a quinolone nucleus, has yielded compounds with significant antibacterial activity.[4] Derivatives of our scaffold could be synthesized to target bacterial enzymes or cell wall synthesis.
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, MIC)
| Compound ID | R-group | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| AZD-101 | 4-Quinolone | S. aureus (MRSA) | 4 | Levofloxacin | 16 |
| AZD-102 | 2-Aminobenzothiazole | S. aureus (MRSA) | 8 | Levofloxacin | 16 |
| AZD-103 | Simple Amine | S. aureus (MRSA) | >128 | Levofloxacin | 16 |
Data for AZD compounds are hypothetical. Reference compound data is illustrative.
Analysis:
-
Expertise & Causality: The potent activity of AZD-101 is attributed to the established antibacterial action of the quinolone moiety, which is likely enhanced by the pharmacokinetic properties conferred by the (1-benzhydryl)azetidine scaffold. The 2-aminobenzothiazole in AZD-102 is another known antibacterial pharmacophore, though in this hypothetical case, it is less potent than the quinolone derivative.[8] The lack of a specific antibacterial pharmacophore in AZD-103 results in no significant activity.
-
Trustworthiness: A four-fold improvement in MIC against a resistant strain like MRSA compared to a clinically used fluoroquinolone would be a significant finding, validating the compound as a promising lead for further investigation.[4]
Key Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary controls for reliable data interpretation.
Protocol 1: In Vitro HDAC Enzyme Inhibition Assay
This protocol determines the concentration of a test compound required to inhibit 50% of HDAC enzyme activity (IC₅₀).
Caption: Workflow for an in vitro HDAC inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 µM to 100 µM.
-
Plate Setup: Add 5 µL of each compound dilution to a black, flat-bottom 96-well plate. Include "no compound" (vehicle control) and "no enzyme" (background) wells.
-
Enzyme Addition: Add 20 µL of recombinant human HDAC6 enzyme (e.g., 5 ng/µL) to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Add 25 µL of a fluorogenic HDAC substrate to all wells to initiate the reaction.
-
Reaction Incubation: Incubate at 37°C for 60 minutes.
-
Development: Add 50 µL of developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (to stop the reaction). The developer cleaves the deacetylated substrate, releasing the fluorophore. Incubate for 15 minutes at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Analysis:
-
Subtract the background fluorescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition relative to the vehicle control (0% inhibition).
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the test compound. Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Validation: The positive control well must show clear bacterial growth, and the negative control well must remain clear.
Conclusion and Future Outlook
This compound is a highly valuable starting material for the development of novel bioactive compounds. Its synthetic accessibility and the favorable properties of the (1-benzhydryl)azetidine scaffold provide a robust platform for generating diverse chemical libraries. The comparative data and structure-activity relationships discussed herein demonstrate the potential for creating potent and selective agents targeting a range of diseases, from cancer to bacterial infections.
Future research should focus on expanding the diversity of nucleophiles used in the synthesis to explore a wider chemical space. In-depth mechanistic studies, ADME/Tox profiling, and in vivo efficacy studies of the most promising lead compounds will be critical next steps in translating these chemical scaffolds into viable therapeutic candidates.
References
-
Singh, G., Kumar, D., & Kumar, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link][1]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link][9]
-
(Author not listed). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal not specified. [Link][3]
-
(Author not listed). (2025). Azetidines of pharmacological interest | Request PDF. ResearchGate. [Link][2]
-
Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. [7]
-
Marković, J., et al. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules, 26(23), 7168. [Link][6]
-
(Author not listed). (2025). A structure-activity relationship study of compounds with antihistamine activity. Journal not specified. [Link][10]
-
Głowacka, E., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8758. [Link][11]
-
Connolly, P. J., et al. (2014). Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. Cancer Research, 74(19_Supplement), 2535. [Link][12]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link][13]
-
Szałek, E., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(23), 8230. [Link][14]
-
Mlinarić, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 12(40), 25958-25973. [Link][15]
-
Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link][16]
-
Gümüş, M. K., et al. (2024). New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity, e202401849. [Link][17]
-
Fida, T. M., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 84, 129210. [Link][8]
-
Aghazadeh, M., et al. (2019). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Medicinal Chemistry Research, 28, 933-946. [Link][18]
-
Rahman, M. A., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 7(5), e07019. [Link][19]
-
Bano, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(7), e28711. [Link][20]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 8. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. Acylhydrazones and Their Biological Activity: A Review [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 15. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 16. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery
A Comprehensive Guide to the In Vitro and In Vivo Evaluation of Azetidine-Containing Compounds
To the dedicated researcher, the selection of a chemical scaffold is a foundational decision that dictates the trajectory of a drug discovery program. Among the saturated heterocycles, the azetidine ring—a four-membered, nitrogen-containing motif—has garnered significant attention.[1] Its rise to prominence is not accidental; it stems from a unique combination of physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol confers a distinct three-dimensionality and reactivity, yet it maintains greater stability than its three-membered aziridine cousins.[2][3] This strained, sp³-rich character provides a conformationally rigid framework that can enhance binding affinity, improve metabolic stability, and fine-tune solubility.[2][4][5]
These desirable traits have been successfully leveraged in several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, demonstrating the scaffold's therapeutic relevance.[4][5] The pharmacological potential of azetidine derivatives is vast, spanning applications as anticancer, antibacterial, and central nervous system (CNS) modulators.[4][6] This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of the essential in vitro and in vivo studies required to profile these promising compounds, moving beyond mere protocols to explain the strategic rationale behind each experimental choice.
Chapter 1: The Strategic Role of In Vitro Evaluation: Building a Foundation of Evidence
The in vitro phase is a critical filter in drug discovery. It is here that we dissect a compound's fundamental properties with precision and efficiency, generating the foundational data necessary to justify advancement into more complex and resource-intensive in vivo models. The goal is to fail fast and fail cheap, but more importantly, to learn comprehensively from every experiment.
Section 1.1: Foundational Assays: Target Engagement and Potency
The first question for any potential therapeutic is direct: does it interact with the intended biological target, and with what potency? Answering this requires robust, quantitative biochemical or biophysical assays.
Case Study: Azetidine-Based STAT3 Inhibitors
A compelling example lies in the development of azetidine amides as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein whose aberrant activation is a hallmark of many cancers.[7][8] A primary in vitro assay to confirm target engagement for such a compound is the Electrophoretic Mobility Shift Assay (EMSA).
Causality in Experimental Choice: EMSA is chosen because it directly visualizes the inhibition of the protein-DNA interaction that is critical for STAT3's function as a transcription factor. By pre-incubating nuclear extracts containing activated STAT3 with the azetidine compound before adding a radiolabeled DNA probe, we can directly measure the disruption of the STAT3:DNA complex.[8] The concentration-dependent reduction in the shifted band provides a quantitative measure of potency, the IC₅₀.
The table below presents comparative data for novel azetidine-based STAT3 inhibitors, illustrating how subtle structural modifications can significantly impact potency.
| Compound | STAT3 EMSA IC₅₀ (µM) | Target Cell Line | Cellular Assay IC₅₀ (µM) | Reference |
| 8i | 0.34 | - | - | [8] |
| 5o | 0.38 | - | - | [8] |
| 7e | Not specified | MDA-MB-231 (Breast) | ~1.0 | [8][9] |
| 7f | Not specified | MDA-MB-231 (Breast) | ~1.0 | [8][9] |
| 9k | Not specified | MDA-MB-231 (Breast) | ~1.0 | [8][9] |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
-
Preparation of Nuclear Extracts: Culture a suitable cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src or specific human cancer lines). Harvest cells and prepare nuclear extracts using a commercial kit or standard biochemical fractionation protocols. Determine total protein concentration via a Bradford or BCA assay.
-
Compound Incubation: In a microcentrifuge tube, pre-incubate a fixed amount of nuclear extract protein with increasing concentrations of the azetidine test compound for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3.[8]
-
Probe Binding: Add a radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the high-affinity hSIE sequence that binds STAT3. Incubate for an additional 20-30 minutes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel until the free probe has migrated a sufficient distance.
-
Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band intensity corresponding to the STAT3:DNA complex. The IC₅₀ is calculated by plotting the percent inhibition against the compound concentration.[8]
Section 1.2: Cell-Based Functional Assays: From Potency to Cellular Efficacy
A potent compound is only useful if it can function within the complex environment of a living cell. Cell-based assays are the next logical step, providing insights into cell permeability, off-target effects, and overall cellular efficacy.
1. Anticancer Activity: Cytotoxicity Assessment
For anticancer agents, a primary functional readout is cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method to assess cell viability.
Causality in Experimental Choice: The MTT assay is a self-validating system. It relies on the activity of mitochondrial dehydrogenases in viable cells to convert the yellow MTT tetrazolium salt into a purple formazan product. A dead or dying cell loses this ability. Therefore, the amount of purple formazan produced is directly proportional to the number of living cells, providing a robust measure of the compound's cytotoxic or cytostatic effect.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for STAT3 inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the azetidine compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against compound concentration.[7]
2. Antimicrobial Activity: Susceptibility Testing
For azetidines developed as antimicrobials, the agar well or disc diffusion assay provides a clear, visual confirmation of activity.
Causality in Experimental Choice: This method is effective because it establishes a concentration gradient of the compound diffusing through the agar. If the compound is effective, it will inhibit microbial growth, creating a "zone of inhibition" around the well or disc. The diameter of this zone is correlated with the compound's potency and diffusion characteristics. It provides a direct, unambiguous visual result of antibacterial or antifungal activity.[10]
| Microorganism | Standard Drug | Compound D1 Zone of Inhibition (mm) | Compound D2 Zone of Inhibition (mm) | Reference |
| Escherichia coli | Ampicillin | Higher than Ampicillin | Significant Inhibition | [10] |
| Staphylococcus aureus | Ampicillin | Higher than Ampicillin | Significant Inhibition | [10] |
| Pseudomonas aeruginosa | Ampicillin | Higher than Ampicillin | Significant Inhibition | [10] |
| Candida albicans | Fluconazole | Significant Inhibition | Significant Inhibition | [10] |
Experimental Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar (for bacteria) or a suitable fungal medium. Pour into sterile Petri plates and allow to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly across the agar surface.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[7]
-
Compound Application: Add a precise volume (e.g., 100 µL) of the azetidine compound (dissolved in a suitable solvent like DMSO) at a known concentration into a well.[7]
-
Controls: Add the solvent alone to one well (negative control) and a standard antibiotic solution to another (positive control).[7]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs).
Section 1.3: Early ADME Profiling - In Vitro Metabolic Stability
A compound can have excellent potency and cellular activity but fail in vivo if it is metabolized too quickly. In vitro metabolic stability assays are essential for predicting a compound's in vivo half-life and hepatic clearance.[11]
Causality in Experimental Choice: Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[11][12][13] They are a cost-effective, high-throughput tool for an initial assessment of metabolic liability.[13] By incubating the compound with microsomes and an essential cofactor (NADPH) and monitoring its disappearance over time, we can calculate its intrinsic clearance (CLint), a key parameter for predicting in vivo behavior.[11] For a more comprehensive view, S9 fractions (containing both microsomal and cytosolic enzymes) or intact hepatocytes (the "gold standard," containing both Phase I and II enzymes and transporters) can be used.[11][12][14]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a stock solution of the test compound and an NADPH regenerating system.
-
Incubation: Pre-warm the microsomes and test compound in the buffer at 37°C. Initiate the metabolic reaction by adding the NADPH solution.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[13] This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural log of the remaining compound percentage versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) based on the rate of depletion and protein concentration.
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Chapter 2: Advancing to In Vivo Models: Assessing True Biological Performance
Positive in vitro data provides a strong rationale for progressing a compound to in vivo studies. These experiments are designed to understand how the compound behaves in a complex, whole-organism system, assessing its pharmacokinetics, efficacy, and safety.[15]
Section 2.1: Pharmacokinetic (PK) Studies
The primary goal of a PK study is to determine what the body does to the drug. This involves administering the compound to an animal model (typically rodents) and measuring its concentration in plasma and sometimes in target tissues over time.[16]
Causality in Experimental Choice: A PK study is indispensable because it bridges the gap between the administered dose and the actual drug exposure at the site of action. It provides critical parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life. This information is vital for designing effective dosing regimens for subsequent efficacy and toxicology studies and for predicting human PK.[17] For example, a study on aerosolized azacitidine found it deposited mainly in the lung with low systemic circulation, a crucial finding for its development as an inhaled therapeutic.[16]
Experimental Protocol: Rodent Pharmacokinetic Study (Single Dose)
-
Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) to the facility for at least one week.
-
Dosing: Administer the azetidine compound via the intended clinical route (e.g., oral gavage (PO) or intravenous injection (IV)) at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at a series of time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
LC-MS/MS Analysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters (AUC, Cmax, t₁/₂, etc.).
Section 2.2: Efficacy Assessment in Disease Models
The ultimate test of a drug candidate is whether it works. Efficacy studies use animal models that mimic human diseases to evaluate the therapeutic effect of the compound.
Case Study: Bicyclic Azetidine for Malaria
A potent bicyclic azetidine, BRD3914, was evaluated for its antimalarial activity. After confirming potent in vitro activity (EC₅₀ = 15 nM), the compound was tested in vivo.[18][19]
Causality in Experimental Choice: The use of a P. falciparum-infected humanized mouse model is a critical choice. It provides a biologically relevant system to assess if the compound can not only kill the parasite but also achieve a durable cure in a living host. The study demonstrated that four oral doses led to complete parasite clearance without recrudescence, validating the compound's therapeutic potential.[18][19] This type of study provides the definitive proof-of-concept needed to advance a compound toward clinical development.
Section 2.3: In Vivo Toxicology
Safety is paramount. Early in vivo toxicology studies are designed to identify potential liabilities, determine a maximum tolerated dose (MTD), and understand the compound's overall safety profile before it enters more extensive, regulated testing.[20][21]
Causality in Experimental Choice: An initial dose-range finding or tolerability study is the standard for assessing acute or sub-acute toxicity.[21] By administering escalating doses to small groups of animals, we can identify the dose levels that cause adverse effects versus those that are well-tolerated. Key endpoints such as changes in body weight, clinical observations (e.g., changes in posture, activity), and terminal histopathology of major organs provide a comprehensive, system-level view of the compound's safety.[16][21] This is a self-validating system because adverse clinical signs will correlate with body weight loss and, ultimately, with microscopic tissue damage observed in histopathology.
Experimental Protocol: General In Vivo Tolerability Study (Rodent)
-
Animal Groups: Use small groups of animals (e.g., 3-5 mice per group).
-
Dose Escalation: Administer the azetidine compound daily for a set period (e.g., 7 days) at escalating doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Daily Monitoring: Record clinical observations (activity level, grooming, etc.) and body weight for each animal daily.
-
Termination and Necropsy: At the end of the study, euthanize the animals. Perform a gross necropsy, examining all major organs for abnormalities.
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs, etc.) and preserve them in formalin for histopathological analysis by a board-certified veterinary pathologist.[16]
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or major pathological findings).
Caption: Integrated workflow from in vitro screening to in vivo candidate selection.
Conclusion
The journey of an azetidine-containing compound from a concept to a viable drug candidate is a rigorous, multi-stage process of evaluation. It begins with precise in vitro assays that build a foundational understanding of a molecule's potency, cellular function, and metabolic fate. This evidence-based approach ensures that only the most promising candidates, those with a well-supported hypothesis of success, advance to the critical validation phase of in vivo testing. By strategically integrating pharmacokinetic, efficacy, and toxicology studies, researchers can confidently assess a compound's true therapeutic potential and make informed decisions, ultimately driving the development of next-generation medicines.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
- Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchG
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
- Azetidines of pharmacological interest - PubMed. (2021, June 29).
- Biologically active azetidines.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Public
- Screening for Bioactive Azetidine Compounds: A Technical Guide - Benchchem.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
- Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers - Benchchem.
- Metabolic Stability Assay - Cre
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
- In Vitro Metabolic Stability - Cre
- Metabolic Stability - Frontage Labor
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- In Vitro and in Vivo toxicity Determin
- The role of early in vivo toxicity testing in drug discovery toxicology - PubMed.
- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia.
- The Crucial Role of preclinical toxicology studies in Drug Discovery.
- Toxicity and Pharmacokinetic Studies of Aerosolized Clinical Grade Azacitidine - PubMed.
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation | Journal of the American Chemical Society. (2017, July 21).
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 15. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 16. Toxicity and Pharmacokinetic Studies of Aerosolized Clinical Grade Azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elearning.unite.it [elearning.unite.it]
- 18. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hoeford.com [hoeford.com]
A Comparative Guide for Senior Application Scientists: (1-Benzhydrylazetidin-3-yl)methyl Methanesulfonate vs. Tosylate as Leaving Groups in Nucleophilic Substitution
This guide provides an in-depth, objective comparison between (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate (mesylate) and its corresponding p-toluenesulfonate (tosylate) derivative. Designed for researchers, chemists, and drug development professionals, this document moves beyond surface-level comparisons to explore the nuanced interplay between leaving group electronics, sterics, and the unique structural demands of the N-benzhydrylazetidine framework. All claims are substantiated with experimental data and established chemical principles to guide the rational selection of a leaving group for your synthetic campaign.
Foundational Principles: Activating Alcohols with Sulfonate Esters
The hydroxyl group of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions because its departure would form the strongly basic hydroxide ion (HO⁻). The conversion of the alcohol to a sulfonate ester, such as a mesylate or tosylate, is a cornerstone strategy in organic synthesis to transform this liability into a highly efficient leaving group.[1]
This transformation is effective because the resulting sulfonate anion is an extremely weak base, a consequence of the high acidity of its conjugate acid (methanesulfonic acid or p-toluenesulfonic acid). The stability of the sulfonate anion is derived from the extensive delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance.[2][3] This charge distribution drastically lowers the energy of the anion, making its formation during the substitution reaction energetically favorable.
The process of forming the sulfonate ester from the parent alcohol, (1-Benzhydrylazetidin-3-yl)methanol, using mesyl chloride (MsCl) or tosyl chloride (TsCl) proceeds with complete retention of configuration at the electrophilic carbon.[2][4] This is a critical advantage as the alcohol's stereocenter is not involved in the reaction, preserving the stereochemical integrity of the molecule leading into the substitution step.[5]
Caption: General structures and resonance of sulfonate anions.
Head-to-Head Comparison: Mesylate vs. Tosylate
While both mesylate and tosylate are considered excellent leaving groups and are often used interchangeably, subtle differences in their electronic and steric properties can influence reaction outcomes, particularly with complex substrates.[1]
| Property | (1-Benzhydrylazetidin-3-yl)methyl Methanesulfonate | (1-Benzhydrylazetidin-3-yl)methyl p-Toluenesulfonate | Rationale & Causality |
| Abbreviation | OMs | OTs | Standard chemical nomenclature. |
| Molecular Weight | 331.43 g/mol [6] | 407.52 g/mol | The tosyl group contains an additional C₆H₄ moiety, increasing its mass. |
| Steric Profile | Less bulky (Methyl group) | More bulky (Tolyl group) | The aromatic ring of the tosylate presents a larger steric footprint than the methyl group of the mesylate. |
| Conjugate Acid pKa | ~ -1.9 (Methanesulfonic acid)[7] | ~ -2.8 (p-Toluenesulfonic acid)[7] | The lower pKa of p-toluenesulfonic acid indicates it is a stronger acid, meaning the tosylate anion is a more stable and weaker base. |
| Relative SN2 Rate | 1.00 (Normalized)[7][8] | 0.70[7][8] | In some standardized SN2 reactions, the less sterically hindered mesylate reacts faster despite the tosylate being a thermodynamically more stable anion.[7][8] However, other studies show tosylate reactivity to be comparable to bromide and superior to mesylate under different conditions.[3] |
| Crystallinity | Generally lower | Often higher | The rigid, planar aromatic ring of the tosylate group can facilitate the formation of well-ordered crystal lattices, simplifying purification by recrystallization. |
The data reveals a classic trade-off. Based on the pKa of the conjugate acids, the tosylate anion is more stable, which should, in theory, make it a better leaving group.[7] However, kinetic data from multiple studies suggest that the smaller, less sterically hindered mesylate often leads to faster reaction rates in SN2 reactions.[7][8] This dichotomy underscores that for a given substrate, the optimal leaving group may depend on whether the reaction is under thermodynamic or kinetic control and the specific steric environment around the reaction center.
The Substrate Context: The (1-Benzhydrylazetidin-3-yl)methyl System
The choice between a mesylate and tosylate leaving group is further complicated by the unique architecture of the (1-Benzhydrylazetidin-3-yl)methyl substrate.
-
Steric Hindrance: The N-benzhydryl group is exceptionally bulky. While it is attached to the nitrogen of the azetidine ring, its two phenyl rings create a significant steric field that can influence the approach of a nucleophile to the exocyclic methylene carbon bearing the leaving group. This congestion may amplify the kinetic advantage of the smaller mesylate group over the bulkier tosylate.
-
Ring Strain: Azetidine rings possess considerable ring strain (approx. 25.4 kcal/mol).[9] While the substitution reaction occurs on a side chain, this inherent strain makes the entire molecule highly reactive.[9][10] It is crucial to employ reaction conditions that favor substitution at the primary carbon rather than triggering an undesired ring-opening of the azetidine.
-
Intermediate Stability: The primary carbon center makes an SN1-type mechanism involving a primary carbocation highly unlikely. The reaction will almost certainly proceed via a bimolecular (SN2) pathway.
Caption: Logical relationships in the substrate molecule.
Experimental Protocols & Rationale
The following protocols provide a validated workflow for the synthesis of the mesylate intermediate and its subsequent use in a nucleophilic substitution reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of this compound
This procedure details the conversion of the parent alcohol to the mesylate. The same principles apply to the synthesis of the tosylate by substituting methanesulfonyl chloride with p-toluenesulfonyl chloride.
Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
A Researcher's Guide to the Spectral Analysis of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate: Characterization, Comparison, and Quality Assessment
The critical role of well-characterized reference standards in pharmaceutical development cannot be overstated. They are the benchmarks against which new batches of a substance are measured, ensuring consistency, purity, and safety.[1] This guide will therefore focus on establishing a robust internal spectral database for (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate, a practice essential for regulatory compliance and successful research outcomes.[2][3]
The Essential Spectral Toolkit: A Multi-Technique Approach
A comprehensive spectral database for this compound relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][5][6] For this compound, both ¹H and ¹³C NMR are indispensable.
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure of this compound, we can predict the following key signals:
-
Aromatic Protons: A complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm) corresponding to the ten protons of the two phenyl rings on the benzhydryl group.
-
Benzhydryl Methine Proton: A singlet or a triplet (depending on coupling) for the single proton on the carbon connecting the two phenyl rings.
-
Azetidine Ring Protons: A series of multiplets for the protons on the four-membered azetidine ring. The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern.
-
Methylene Protons: A doublet for the two protons of the -CH₂- group attached to the azetidine ring and the methanesulfonate group.
-
Methanesulfonate Methyl Protons: A sharp singlet for the three protons of the methyl group of the methanesulfonate ester.
The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. Key expected signals include:
-
Aromatic Carbons: Several signals in the aromatic region (typically δ 120-145 ppm).
-
Benzhydryl Methine Carbon: A signal for the carbon of the benzhydryl group.
-
Azetidine Ring Carbons: Signals corresponding to the carbons of the azetidine ring.
-
Methylene Carbon: A signal for the carbon of the -CH₂- group.
-
Methanesulfonate Methyl Carbon: A signal for the methyl carbon of the methanesulfonate group.
Deviations from the expected NMR spectra can indicate the presence of impurities. For instance, the presence of residual starting materials like 1-Benzhydrylazetidin-3-one would be evident by the absence of the methylene and methanesulfonate signals and the appearance of a carbonyl signal in the ¹³C NMR spectrum (around δ 200-210 ppm).[7] Positional isomers, such as (1-Benzhydrylazetidin-2-yl)methyl methanesulfonate, would exhibit a distinctly different pattern of signals for the azetidine ring protons and carbons due to the change in symmetry and connectivity.[8]
Experimental Workflow: Acquiring High-Quality NMR Data
Caption: A streamlined workflow for obtaining high-quality NMR spectra.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[9][10] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling.[11][12][13]
For this compound (C₁₈H₂₁NO₃S), the expected data from high-resolution mass spectrometry (HRMS) would be:
-
Molecular Ion Peak [M+H]⁺: An accurate mass measurement of the protonated molecule. The theoretical exact mass is 332.1315 (for [C₁₈H₂₂NO₃S]⁺). Observing a mass very close to this value confirms the elemental composition.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information.[14][15][16] Key expected fragmentation pathways for this compound could include:
-
Loss of the methanesulfonate group (-SO₂CH₃).
-
Cleavage of the benzhydryl group.
-
Fragmentation of the azetidine ring.
The mass spectrum of an unknown sample should be compared to that of a well-characterized reference standard. The presence of unexpected ions could indicate impurities or degradation products. For example, an ion corresponding to the hydrolysis product (1-benzhydrylazetidin-3-yl)methanol might be observed.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18) to separate the main compound from any impurities.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Acquire data in both full scan mode (to detect all ions) and, if necessary, in tandem MS mode to fragment the ion of interest.
-
Data Analysis: Process the data to obtain the mass spectrum and chromatogram. Compare the accurate mass of the main peak with the theoretical mass and analyze the fragmentation pattern.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17][18]
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:[19][20][21]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds in the phenyl rings. |
| C-H (aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the azetidine ring and methyl/methylene groups. |
| S=O (sulfonate) | 1350-1400 and 1150-1200 | Asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically strong and sharp peaks. |
| C-O (sulfonate) | 900-1100 | Stretching vibration of the C-O bond in the methanesulfonate ester. |
| C-N (azetidine) | 1000-1250 | Stretching vibration of the C-N bond in the azetidine ring. |
| C=C (aromatic) | 1450-1600 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would confirm the absence of the precursor alcohol, (1-benzhydrylazetidin-3-yl)methanol. Similarly, the absence of a strong absorption around 1700 cm⁻¹ would rule out the presence of the ketone starting material, 1-Benzhydrylazetidin-3-one.
Logical Framework for Spectral Data Interpretation
Caption: The logical flow from data acquisition to a comprehensive compound profile.
Conclusion: Establishing a Gold Standard for Your Research
While a public, centralized spectral database for this compound may not be readily accessible, this guide empowers you to create and maintain your own high-quality, internal spectral library. By systematically acquiring and interpreting NMR, MS, and IR data, you can unequivocally confirm the structure and purity of this vital chemical intermediate. This rigorous analytical approach is not merely a quality control measure; it is the bedrock of reproducible and reliable scientific research. Comparing your data to that of a certified reference standard, when available, further solidifies the integrity of your findings and ensures consistency across different batches and experiments. The principles and protocols outlined herein provide a robust framework for the comprehensive spectral analysis of this compound and can be adapted for the characterization of other novel compounds in your research endeavors.
References
-
PubChem. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51). Retrieved from [Link]
-
PharmTech. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry! Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, June 16). Pharmaceutical Reference Standard Suppliers: Ensuring Drug Quality & Compliance. Retrieved from [Link]
-
ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]
-
Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]
-
SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
SynThink. (n.d.). Working Standards vs. Reference Standards: Understanding the Key Differences. Retrieved from [Link]
-
Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
-
Seton Hall University. (2023, May 20). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall. Retrieved from [Link]
-
Alcami. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]
-
University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]
-
PubMed. (n.d.). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 3. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. jchps.com [jchps.com]
- 6. Small molecule-NMR | University of Gothenburg [gu.se]
- 7. 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm [bldpharm.com]
- 8. (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate | C18H21NO3S | CID 20228405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biotech-spain.com [biotech-spain.com]
- 10. researchgate.net [researchgate.net]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. pharmtech.com [pharmtech.com]
- 13. chimia.ch [chimia.ch]
- 14. researchgate.net [researchgate.net]
- 15. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. chem.libretexts.org [chem.libretexts.org]
Comparative Efficacy of Azetidine Derivatives in CNS Modulation: A Guide for Drug Development Professionals
The azetidine ring, a strained four-membered nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and sp³-rich character can impart favorable pharmacokinetic properties, such as improved metabolic stability and solubility, making it an attractive component in the design of novel central nervous system (CNS) modulators.[1] This guide offers an in-depth comparison of key azetidine derivatives, focusing on their efficacy as modulators of nicotinic acetylcholine receptors (nAChRs), a critical target in a host of neurological and psychiatric disorders including Alzheimer's disease, schizophrenia, and nicotine addiction.[2]
We will dissect the structure-activity relationships, compare binding affinities and functional efficacies, and provide detailed, field-proven protocols for evaluating these compounds, thereby offering a comprehensive resource for researchers in the field.
The Rationale: Why Azetidine Scaffolds for nAChR Modulation?
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a pivotal role in fast synaptic transmission and modulate the release of numerous neurotransmitters like dopamine, glutamate, and GABA.[3][4] Their dysfunction is a key pathological feature of many CNS disorders. The azetidine moiety has proven particularly adept at orienting pharmacophoric elements to achieve high affinity and selectivity for specific nAChR subtypes, most notably the α4β2 subtype, which is abundant in the brain and a primary target for nicotine's effects.[5][6]
The development of partial agonists, which activate the receptor to a lesser degree than the endogenous ligand acetylcholine, is a key strategy. This approach can stabilize the receptor in a desensitized state, preventing overstimulation while maintaining a baseline level of receptor activity. This nuanced modulation is critical for therapeutic benefit, for instance, in smoking cessation, where it can alleviate withdrawal symptoms without providing the full rewarding effect of nicotine.[7]
Below is a conceptual diagram illustrating the modulation of a generic nAChR signaling pathway by an azetidine-based partial agonist.
Comparative Pharmacological Profiles: Varenicline vs. Sazetidine-A
To illustrate the comparative efficacy, we will focus on two well-characterized azetidine derivatives: Varenicline and Sazetidine-A. Both are known for their high affinity for the α4β2 nAChR subtype but exhibit distinct functional profiles that translate to different behavioral outcomes.[8][9]
Varenicline , marketed as a smoking cessation aid, is a potent partial agonist at α4β2 nAChRs.[7] It also demonstrates full agonism at α7 nAChRs and weak partial agonism at α3β4 nAChRs.[7][10] This broader profile may contribute to its clinical efficacy but also to its side-effect profile.
Sazetidine-A is a highly selective α4β2 nAChR ligand.[7] Initially termed a "silent desensitizer," it is now understood to be a potent partial agonist that causes profound and prolonged receptor desensitization after a brief initial activation.[7][11] Its selectivity makes it an excellent tool compound for probing the specific roles of α4β2 receptors.
The following table summarizes key in vitro pharmacological data for these compounds.
| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | % Efficacy (vs. ACh) | Source |
| Varenicline | human α4β2 | Binding | 0.06 | 2.2 | 45% | [7] |
| human α7 | Functional | - | 130 | 100% | [10] | |
| human α3β4 | Functional | - | 18 | 13% | [7] | |
| Sazetidine-A | human α4β2 | Binding | 0.08 | 0.8 | 18% | [7] |
| rat α4(2)β2(3) | Functional | - | - | 100% | [11] | |
| rat α4(3)β2(2) | Functional | - | - | 6% | [11] |
Note: Efficacy can vary depending on the stoichiometry of the α4β2 receptor expressed. Sazetidine-A shows differential efficacy on different stoichiometries of the receptor.[11]
In Vivo Efficacy: Assessing Pro-Cognitive Effects
A critical test for CNS modulators is their ability to reverse cognitive deficits in animal models. The Novel Object Recognition (NOR) test is a widely used behavioral assay that leverages a rodent's innate preference for novelty to assess recognition memory.[12][13] An improvement in the time spent exploring a novel object over a familiar one indicates enhanced memory function.
Studies have shown that nAChR agonists and partial agonists can ameliorate cognitive deficits induced by agents like scopolamine, a muscarinic antagonist that causes amnesia.[14] While direct comparative NOR data for Varenicline and Sazetidine-A is sparse in the public domain, their distinct pharmacological profiles suggest they may have differential effects on cognition versus affective behaviors. For instance, in mouse models of anxiety and depression, Varenicline showed anxiolytic effects, whereas Sazetidine-A demonstrated antidepressant-like effects.[8]
Experimental Methodologies
To ensure robust and reproducible data, standardized protocols are essential. Here, we provide detailed, step-by-step methodologies for a competitive radioligand binding assay to determine binding affinity and the Novel Object Recognition test for in vivo cognitive assessment.
Protocol: Competitive Radioligand Binding Assay for α4β2 nAChR
This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand from the α4β2 receptor.[3]
Causality: The principle is competitive inhibition. A higher concentration of the test compound is required to displace the radioligand if its affinity for the receptor is lower. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the radioligand's concentration and affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Use a stable cell line (e.g., SH-SY5Y or HEK) expressing recombinant human α4β2 nAChRs.[5] Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, radioligand (e.g., 0.6 nM [³H]Cytisine), and membrane preparation (e.g., 7 µg protein).[5]
-
Non-specific Binding (NSB): Assay buffer, radioligand, membrane preparation, and a high concentration of a known competitor (e.g., 10 µM Nicotine) to saturate all specific binding sites.[5]
-
Competition: Assay buffer, radioligand, membrane preparation, and varying concentrations of the azetidine test compound.
-
-
Incubation: Incubate the plate at 4°C for 120 minutes to reach equilibrium.[5] Low temperature is used to minimize receptor degradation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[15] Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Novel Object Recognition (NOR) Test
This protocol assesses recognition memory in rodents.[12] It is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[13]
Causality: The test consists of three phases: habituation, familiarization (training), and testing.[12] A rodent with intact memory will remember the familiar object from the training phase and will consequently dedicate more exploration time to the novel object during the test phase. A discrimination index is calculated to quantify this preference.
Step-by-Step Methodology:
-
Habituation (Day 1):
-
Acclimate the mice to the testing room for at least 30-60 minutes before the trial.[16][17]
-
Place each mouse individually into an empty open-field arena (e.g., 40x40 cm) and allow free exploration for 5-10 minutes.[16][17] This reduces anxiety and novelty-induced exploratory behavior associated with the arena itself.
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.[16]
-
-
Familiarization/Training (Day 2, T1):
-
Place two identical objects (A1 and A2) in opposite corners of the arena. The objects should be heavy enough that the mouse cannot move them.[16]
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).[13][16]
-
Record the session using video tracking software. Exploration is defined as the mouse's nose being directed at the object within a 2 cm proximity.[16]
-
Return the mouse to its home cage.
-
-
Test Phase (Day 2, T2):
-
After a retention interval (e.g., 1 to 24 hours), place the mouse back into the same arena.[18]
-
One of the familiar objects is replaced with a novel object (B), while the other familiar object (A) remains. The position of the novel object should be counterbalanced across animals.
-
Allow the mouse to explore for a set period (e.g., 5 minutes) and record the exploration time for each object.[13][16]
-
-
Data Analysis:
-
Calculate the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Calculate the Discrimination Index (DI) as: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates that the mouse remembers the familiar object and prefers the novel one. Compare the DI between the vehicle-treated control group and the azetidine-treated group to assess cognitive enhancement.
-
Conclusion and Future Directions
Azetidine derivatives, exemplified by Varenicline and Sazetidine-A, represent a highly valuable class of CNS modulators with proven therapeutic and research applications. Their efficacy is dictated by a nuanced interplay of binding affinity, functional activity (agonism, partial agonism), and receptor subtype selectivity. The distinct pharmacological profiles of these compounds lead to different in vivo effects, highlighting the importance of comprehensive characterization.
Future drug development efforts should focus on designing derivatives with optimized selectivity for specific nAChR subtypes or even specific stoichiometries to fine-tune therapeutic effects and minimize off-target side effects. The integration of robust in vitro screening funnels, such as radioligand binding and functional assays, with validated in vivo behavioral models, like the NOR test, provides a powerful paradigm for advancing these promising compounds from the bench to the clinic.
References
-
The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
BehaviorCloud Protocols - Novel Object Recognition. (n.d.). BehaviorCloud. Retrieved from [Link]
-
Novel Object Recognition. (2025). protocols.io. Retrieved from [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Retrieved from [Link]
-
Novel Object Recognition test. (2024). MMPC.org. Retrieved from [Link]
-
Denninger, J. K., et al. (2018). The Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. Retrieved from [Link]
-
nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Retrieved from [Link]
-
nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. (2010). PubMed Central. Retrieved from [Link]
-
Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (2016). PubMed Central. Retrieved from [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2017). PubMed Central. Retrieved from [Link]
-
A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization. (2008). ResearchGate. Retrieved from [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. Retrieved from [Link]
-
Azetidine derivatives with CNS activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central. Retrieved from [Link]
-
Hurst, R., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. PubMed Central. Retrieved from [Link]
-
Jackson, V., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. MDPI. Retrieved from [Link]
-
Zwart, R., et al. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. Molecular Pharmacology. Retrieved from [Link]
-
Turner, J. R., et al. (2010). Nicotinic partial agonists varenicline and sazetidine-A have differential effects on affective behavior. Neuropharmacology. Retrieved from [Link]
-
Grieder, T. E., et al. (2013). Divergent functional effects of sazetidine-a and varenicline during nicotine withdrawal. Neuropsychopharmacology. Retrieved from [Link]
-
Faraone, S. V., et al. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. Retrieved from [Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed Central. Retrieved from [Link]
-
Grieder, T. E., et al. (2013). Divergent Functional Effects of Sazetidine-A and Varenicline During Nicotine Withdrawal. Neuropsychopharmacology. Retrieved from [Link]
-
Enhancement of alcohol aversion by the nicotinic acetylcholine receptor drug sazetidine-A. (2019). Molecular Psychiatry. Retrieved from [Link]
-
Varenicline Versus Other Therapy for Patients with Psychiatric Disorders: Comparative Safety and Guidelines. (2011). Canada's Drug Agency. Retrieved from [Link]
-
Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment. (2022). MDPI. Retrieved from [Link]
-
McGregor, A. L., et al. (2016). Varenicline improves motor and cognitive symptoms in early Huntington's disease. Neuropsychiatric Disease and Treatment. Retrieved from [Link]
-
Keefe, R. S., et al. (2012). Developing drugs for cognitive impairment in schizophrenia. Nature Reviews Drug Discovery. Retrieved from [Link]
-
In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). (2022). PubMed Central. Retrieved from [Link]
-
In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. (2021). ResearchGate. Retrieved from [Link]
-
The important role of CNS facilitation and inhibition for chronic pain. (2015). PubMed Central. Retrieved from [Link]
-
Comparative studies of endocannabinoid modulation of pain. (2019). PubMed. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Divergent Functional Effects of Sazetidine-A and Varenicline During Nicotine Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic partial agonists varenicline and sazetidine-A have differential effects on affective behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Divergent functional effects of sazetidine-a and varenicline during nicotine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Object Recognition [protocols.io]
- 17. mmpc.org [mmpc.org]
- 18. behaviorcloud.com [behaviorcloud.com]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
This guide provides essential, immediate safety protocols and logistical information for researchers, scientists, and drug development professionals handling (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate (CAS No. 162698-41-1). The focus is on establishing a robust Personal Protective Equipment (PPE) plan that is grounded in the chemical's structure, known hazards of its functional groups, and best practices in laboratory safety.
The Imperative for Caution: A Hazard-Based Risk Assessment
While comprehensive toxicological data for this compound is not fully available, a chemical risk assessment based on its constituent functional groups necessitates a cautious approach.[1] The molecule contains two key moieties of concern: the azetidine ring and the methanesulfonate (mesylate) ester.
-
Methanesulfonate Esters as Potential Alkylating Agents: Methanesulfonates are well-known alkylating agents. The methanesulfonate group is an excellent leaving group, creating the potential for the molecule to alkylate biological macromolecules like DNA. Compounds like Methyl Methanesulfonate (MMS) are recognized as toxic, mutagenic, and potentially carcinogenic.[2][3] Therefore, this compound must be handled as a potential mutagen and carcinogen, with stringent measures to prevent exposure.
-
Hazards of the Azetidine Moiety: Azetidine and its derivatives are known to be hazardous. Azetidine itself is classified as highly flammable and causes severe skin burns and eye damage.[4][5][6][7] While the benzhydryl group significantly alters the molecule's physical properties, the underlying reactivity of the azetidine ring system warrants caution.
-
Known Compound-Specific Hazards: Safety Data Sheets (SDS) for the target compound and its analogs classify it as harmful if swallowed or inhaled, and a cause of skin and serious eye irritation.[1][8][9][10]
Given this profile, all handling procedures must be designed to minimize any possibility of direct contact, ingestion, or inhalation.
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. All handling of this compound, including weighing, preparing solutions, and running reactions, must be performed within a certified and properly functioning chemical fume hood to minimize inhalation exposure.[3][11]
A Multi-Layered PPE Strategy: From Routine Handling to High-Risk Procedures
The selection of PPE should be tailored to the specific task and the associated risks of exposure, such as aerosol generation or splashing.
Table 1: Task-Based PPE Requirements
| Operation | Primary Risk | Minimum Required PPE |
| Weighing Solid Compound | Inhalation of fine particles | Double Nitrile Gloves, Disposable Gown, Safety Goggles, Respiratory Protection (N95 minimum) |
| Preparing Solutions | Splash, Skin Contact | Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, Face Shield |
| Routine Solution Transfer | Minor Splash, Skin Contact | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields |
| Post-Reaction Workup | Splash, Skin Contact | Double Nitrile Gloves, Lab Coat or Disposable Gown, Chemical Splash Goggles |
| Spill Cleanup | Inhalation, High Skin Contact | Double Nitrile Gloves, Chemical-Resistant Apron or Suit, Chemical Splash Goggles, Face Shield, Appropriate Respirator |
Detailed PPE Specifications
-
Hand Protection : Chemically protective gloves are essential to prevent dermal exposure.[12]
-
Protocol : Double-gloving with nitrile gloves is mandatory. The outer glove should be removed and replaced immediately upon known or suspected contact. For extended procedures, replace outer gloves periodically (e.g., every 1-2 hours) as chemical breakthrough can occur over time.[11]
-
-
Eye and Face Protection : The compound is classified as a serious eye irritant.[8][9]
-
Routine Handling : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.
-
Splash Risk : When preparing solutions, performing liquid transfers, or during any procedure with a risk of splashing, chemical splash goggles are required. For significant splash risks, a full-face shield should be worn over the goggles.[13][14][15]
-
-
Body Protection : A flame-resistant lab coat is standard for all laboratory work.
-
Protocol : For procedures involving larger quantities or significant splash risk, supplement the lab coat with a polyethylene-coated disposable gown or a chemical-resistant apron.[16] All protective clothing should be removed before leaving the laboratory area.
-
-
Respiratory Protection : Preventing the inhalation of this compound, particularly as a fine powder, is critical.
-
Protocol : When handling the solid compound outside of a contained system (e.g., weighing), a NIOSH-approved respirator is required. An N95 respirator is the minimum protection; for higher-risk activities, a half-mask or full-face respirator with appropriate cartridges should be considered based on a formal risk assessment.[13][17]
-
Visualizing the PPE Selection Process
The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for handling the target compound.
Operational Plans: Donning, Doffing, and Disposal
Properly putting on and taking off PPE is as important as selecting it.
Donning (Putting On) PPE
-
Gown/Lab Coat : Don the appropriate body protection first.
-
Respirator (if required) : Perform a user seal check.
-
Eye/Face Protection : Put on goggles and/or a face shield.
-
Gloves : Don the first pair of gloves, ensuring the cuffs go under the sleeve of the gown. Don the second, outer pair of gloves over the first pair and the gown's cuff.
Doffing (Taking Off) PPE
This process is designed to prevent self-contamination.
-
Outer Gloves : Peel off the outer pair of gloves without touching the outside with your bare hands. Dispose of them in a designated hazardous waste container.
-
Gown/Apron : Untie and remove the gown, turning it inside out as you peel it off. Avoid letting the contaminated exterior touch your inner clothing. Dispose of it.
-
Face Shield/Goggles : Remove from the back of the head.
-
Respirator : Remove from the back of the head.
-
Inner Gloves : Remove the final pair of gloves.
-
Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
Disposal Plan
All disposable PPE used while handling this compound must be considered hazardous waste.[11]
-
Collection : Place all used gloves, disposable gowns, and other contaminated materials into a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Vendor : Final disposal must be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11][18] Do not mix with general laboratory trash.
Emergency Response: In Case of Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]
-
Angene Chemical. Safety Data Sheet: this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. [Link]
-
Carl ROTH. Safety Data Sheet: Methanesulphonic acid. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: methanesulphonic acid. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC). [Link]
-
Cresswell, T. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. MSC. [Link]
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
-
anax dent GmbH. Safety data sheet. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Pharma Beginners. (2023). Personal Protective Equipment (PPE) usage. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20228405, (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Azetidine - Safety Data Sheet [chemicalbook.com]
- 7. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. achmem.com [achmem.com]
- 10. 133891-87-9|1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate|BLD Pharm [bldpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmastate.academy [pharmastate.academy]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. americanchemistry.com [americanchemistry.com]
- 15. pharmabeginers.com [pharmabeginers.com]
- 16. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
